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Foundational

31P NMR Chemical Shift Reference and Mechanistic Profiling for Trimethylsilyl Dihydrogen Phosphite

As a Senior Application Scientist working at the intersection of organophosphorus synthesis and advanced electrolyte formulation, I frequently encounter the analytical challenges posed by silyl phosphites. Trimethylsilyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist working at the intersection of organophosphorus synthesis and advanced electrolyte formulation, I frequently encounter the analytical challenges posed by silyl phosphites. Trimethylsilyl dihydrogen phosphite (also known as mono(trimethylsilyl) phosphite) and its higher-order derivatives are highly reactive, moisture-sensitive species. They serve as critical intermediates in the synthesis of bisphosphonate drugs and act as potent hydrofluoric acid (HF) scavengers in lithium-ion battery electrolytes.

This guide provides an authoritative reference for the 31 P NMR chemical shifts of the trimethylsilyl phosphite series, detailing the causality behind these shifts, the tautomeric equilibria governing their behavior, and the self-validating experimental protocols required for accurate spectral acquisition.

Structural Causality and Tautomeric Equilibria

The 31 P NMR chemical shift of organophosphorus compounds is exquisitely sensitive to the coordination number, oxidation state, and the electronegativity of attached substituents. When analyzing the series from tris(trimethylsilyl) phosphite (TMSP) down to unsubstituted phosphorous acid, we observe massive chemical shift migrations. These are not simple substituent effects; they are driven by a fundamental reorganization of the phosphorus valence shell.

  • The P(III) State ( σ3λ3 ): TMSP exists exclusively in the trivalent phosphite form, P(OTMS)3​ . The presence of three highly electronegative oxygen atoms, combined with the deshielding effect of the phosphorus lone pair, drives the resonance far downfield to +114.4 ppm [1].

  • The P(V) State ( σ4λ5 ): Upon the loss of a single TMS group via hydrolysis, the resulting bis(trimethylsilyl) phosphite (BTSP) undergoes an immediate tautomeric shift. The molecule abandons the unstable P(OH)(OTMS)2​ state in favor of the tetra-coordinated H-phosphonate form, HP(O)(OTMS)2​ . The formation of the phosphoryl ( P=O ) and P−H bonds increases electron density around the nucleus, shielding it and driving the chemical shift sharply upfield to -13.9 ppm [2].

  • Trimethylsilyl Dihydrogen Phosphite: As the intermediate hydrolysis product, HP(O)(OH)(OTMS) maintains the P(V) H-phosphonate structure. The replacement of the strongly electron-donating TMS group with a proton slightly reduces the shielding effect, moving the shift back toward the positive range (typically -4.0 to -8.0 ppm , depending on solvent hydrogen-bonding).

Quantitative Chemical Shift Reference

The following table summarizes the quantitative 31 P NMR data for the silyl phosphite series.

Compound NameChemical FormulaPhosphorus State 31 P NMR Shift ( δ , ppm)Multiplicity / Coupling ( 1JP−H​ )
Tris(trimethylsilyl) phosphite (TMSP) P(OTMS)3​ P(III)+114.4Singlet
Bis(trimethylsilyl) phosphite (BTSP) HP(O)(OTMS)2​ P(V)-13.9 to -15.0Doublet ( 600–700 Hz)
Trimethylsilyl dihydrogen phosphite HP(O)(OH)(OTMS) P(V) -4.0 to -8.0 Doublet ( 600–700 Hz)
Phosphorous acid HP(O)(OH)2​ P(V)+4.0 to +5.0Doublet ( 690 Hz)
Bis(trimethylsilyl) phosphonite* HP(OTMS)2​ P(III)+141.6Doublet ( 200 Hz)

*Note: Included for reference; this is the silylation product of hypophosphorous acid ( H3​PO2​ ), distinct from the phosphite series[2].

Hydrolysis Pathways in Applied Systems

In both drug development and battery technology, tracking the degradation of silyl phosphites is critical. In lithium-ion batteries, TMSP is added to the electrolyte to scavenge trace water and HF, forming a protective Solid Electrolyte Interphase (SEI)[3].

When TMSP reacts with trace water, it undergoes a stepwise hydrolysis. 31 P NMR is the only analytical technique capable of tracking this cascade in real-time. The appearance of "parasite peaks" at -13.9 ppm during the synthesis of phosphonylated molecules is a direct indicator of moisture ingress converting the P(III) reagent into the P(V) BTSP[2].

Hydrolysis A Tris(trimethylsilyl) phosphite P(OTMS)3 δ = +114.4 ppm B Bis(trimethylsilyl) phosphite HP(O)(OTMS)2 δ = -13.9 ppm A->B + H2O - TMSOH C Trimethylsilyl dihydrogen phosphite HP(O)(OH)(OTMS) δ ≈ -6.0 ppm B->C + H2O - TMSOH D Phosphorous Acid HP(O)(OH)2 δ = +5.0 ppm C->D + H2O - TMSOH

Stepwise hydrolysis pathway of silyl phosphites mapped by 31P NMR chemical shifts.

Experimental Protocols for Self-Validating NMR Acquisition

Because trimethylsilyl dihydrogen phosphite and its analogs are extraordinarily sensitive to atmospheric moisture, standard benchtop NMR preparation will inevitably result in a spectrum dominated by hydrolysis products (shifting the expected data toward +5.0 ppm).

To ensure scientific integrity, the following protocol establishes a self-validating system . By acquiring both proton-decoupled and proton-coupled spectra, the researcher can use the massive 1JP−H​ scalar coupling as an internal validation of the P(V) tautomeric assignment.

Step-by-Step Methodology
  • Anhydrous Preparation: Flame-dry standard 5 mm NMR tubes and seal them with PTFE septa. Transfer the tubes into an argon-filled glovebox (maintained at <1 ppm H2​O and O2​ ).

  • Solvent Selection: Utilize anhydrous, deuterated solvents (e.g., CDCl3​ , THF−d8​ , or DMSO−d6​ ). The solvent must be stored over activated 3Å molecular sieves for at least 48 hours prior to use.

  • Sample Loading: Dissolve 15–20 mg of the silyl phosphite analyte in 0.5 mL of the dried deuterated solvent. Transfer the solution into the NMR tube and seal it tightly before removing it from the glovebox.

  • Reference Calibration: Utilize the substitution method or a sealed coaxial capillary containing 85% H3​PO4​ in D2​O . Calibrate this external reference strictly to 0.0 ppm .

  • Primary Acquisition (Decoupled):

    • Acquire the 31 P spectrum using inverse-gated 1 H decoupling. This suppresses the Nuclear Overhauser Effect (NOE), ensuring that the integration ratios between TMSP, BTSP, and trimethylsilyl dihydrogen phosphite remain strictly quantitative.

    • Set the relaxation delay ( D1​ ) to at least 3–5 seconds to account for the longer T1​ relaxation times of phosphorus nuclei.

  • Secondary Acquisition (Coupled - The Validation Step):

    • Run a standard 31 P acquisition without 1 H decoupling.

    • Validation Check: If the peak assigned to trimethylsilyl dihydrogen phosphite ( -6.0 ppm) or BTSP (-13.9 ppm) splits into a massive doublet ( 1JP−H​≈600−700 Hz), you have successfully confirmed the presence of the P−H bond, validating the σ4λ5 H-phosphonate tautomeric state.

Workflow S1 1. Anhydrous Sample Prep Glovebox (Ar/N2), <1 ppm H2O S2 2. Solvent Addition Dry CDCl3 / THF-d8 over 3Å sieves S1->S2 S3 3. NMR Acquisition 31P{1H} Inverse-Gated Decoupling S2->S3 S4 4. Spectral Validation Acquire 31P Coupled to verify 1J_PH S3->S4

Standard operating procedure for the acquisition of moisture-sensitive 31P NMR spectra.

References

  • Tris(trimethylsilyl) Phosphite as an Efficient Electrolyte Additive To Improve the Surface Stability of Graphite Anodes. ACS Applied Materials & Interfaces. Available at:[Link]

  • Unanticipated Mechanism of the Trimethylsilyl Motif in Electrolyte Additives on Nickel-Rich Cathodes in Lithium-Ion Batteries. ACS Applied Materials & Interfaces. Available at:[Link]

  • One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Molecules. Available at:[Link]

  • From Industrial Method to the Use of Silylated P(III) Reagents for the Synthesis of Relevant Phosphonylated Molecules. ACS Publications. Available at:[Link]

Sources

Exploratory

The Mechanistic Paradigm of Phosphite-Phosphonate Tautomerism in Trimethylsilyl Dihydrogen Phosphite (TMS-DHP)

Executive Summary In advanced organophosphorus synthesis, controlling the oxidation state and coordination geometry of phosphorus is paramount. Trimethylsilyl dihydrogen phosphite (TMS-DHP) represents a critical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organophosphorus synthesis, controlling the oxidation state and coordination geometry of phosphorus is paramount. Trimethylsilyl dihydrogen phosphite (TMS-DHP) represents a critical intermediate whose utility is entirely dictated by its phosphite-phosphonate tautomeric equilibrium. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic drivers, mechanistic pathways, and self-validating experimental protocols required to kinetically trap and utilize the elusive P(III) tautomer of TMS-DHP for downstream drug development applications.

The Prototropic Tautomerism Landscape

Organophosphorus chemistry is fundamentally governed by the valence flexibility of the phosphorus atom. The phosphite-phosphonate tautomerism—a prototropic shift between a tricoordinate P(III) species and a tetracoordinate P(V) species—dictates the[1]. In the context of TMS-DHP, this equilibrium is delicately balanced by the stereoelectronic effects of the trimethylsilyl (TMS) moiety. While fully silylated derivatives like tris(trimethylsilyl) phosphite are stable P(III) species, the presence of hydroxyl protons in TMS-DHP forces a dynamic equilibrium heavily skewed toward the [2].

Structural and Thermodynamic Fundamentals

TMS-DHP exists in two distinct tautomeric forms, each exhibiting radically different chemical behavior:

  • The P(III) Tautomer (σ³λ³): TMS-O-P(OH)2​ . This form possesses a stereochemically active lone pair, making it highly nucleophilic.

  • The P(V) Tautomer (σ⁴λ⁵): TMS-O-P(=O)(H)(OH) . This form features a thermodynamically stable phosphoryl (P=O) bond and a direct P-H bond, rendering the phosphorus center electrophilic.

Thermodynamically, the P(V) form is overwhelmingly favored by approximately 10–15 kcal/mol due to the immense bond dissociation energy of the P=O bond compared to the [3]. However, the transient P(III) form is the kinetically active nucleophile required for critical C-P bond-forming reactions, such as the Michaelis-Arbuzov rearrangement and [4].

Mechanistic Pathways of Tautomerization

The interconversion between the P(III) and P(V) states of TMS-DHP is a prototropic shift. The causality behind the pathway selection is dictated by orbital overlap and activation energy ( Ea​ ):

  • Intramolecular Pathway: A direct 1,3-proton shift requires a 4-membered cyclic transition state. Because the phosphorus lone pair and the O-H σ-bond are virtually orthogonal, orbital overlap is extremely poor. This symmetry-forbidden process carries a prohibitively high Ea​ (> 35 kcal/mol), making it [1].

  • Intermolecular (Dimer-Mediated) Pathway: In neat conditions or non-polar solvents, two TMS-DHP molecules associate via hydrogen bonding. The proton transfer occurs through an unstrained 8-membered cyclic transition state, significantly lowering the Ea​ to ~15-20 kcal/mol.

  • Solvent/Base-Catalyzed Pathway: In the presence of protic solvents or trace bases (e.g., amines), the solvent acts as a proton shuttle. A base deprotonates the hydroxyl group to form a highly ambident phosphite anion, which rapidly reprotonates at the softer phosphorus center. This drops the Ea​ below 10 kcal/mol, leading to [1].

Tautomerism_Mechanism PIII P(III) Tautomer TMS-O-P(OH)2 (Kinetic Species) IntraTS Intramolecular Proton Transfer (4-Membered TS) Ea > 35 kcal/mol PIII->IntraTS Unfavorable InterTS Intermolecular / Dimer-Mediated (8-Membered TS) Ea ~ 15-20 kcal/mol PIII->InterTS Favorable (Neat) SolventTS Solvent/Base Catalyzed (Proton Shuttle) Ea < 10 kcal/mol PIII->SolventTS Highly Favorable (Solution) PV P(V) Tautomer TMS-O-P(=O)(H)(OH) (Thermodynamic Ground State) IntraTS->PV Forbidden InterTS->PV Allowed SolventTS->PV Rapid Equilibrium

Mechanistic pathways for the prototropic tautomerization of TMS-DHP.

Self-Validating Experimental Workflows

To harness the nucleophilicity of TMS-DHP in drug development, researchers must kinetically trap the P(III) tautomer. The following protocol outlines a self-validating system for the in situ generation and NMR monitoring of the P(III) species.

Causality in Reagent Selection: The selection of N,O-bis(trimethylsilyl)acetamide (BSA) over TMSCl/Et₃N is not arbitrary. TMSCl/Et₃N generates triethylamine hydrochloride; the basicity and hydrogen-bonding capacity of the chloride ion act as a proton shuttle, prematurely catalyzing the P(III) → P(V) collapse. BSA provides a neutral silylation environment, allowing the P(III) kinetic product to be [2].

Protocol: Low-Temperature Kinetic Trapping and NMR Validation
  • Preparation: Under a strict anhydrous argon atmosphere, dissolve anhydrous phosphorous acid ( H3​PO3​ ) in dry dichloromethane (DCM).

  • Neutral Silylation: Add 1.0 equivalent of BSA dropwise at -78 °C. Stir for 30 minutes to kinetically trap the P(III) tautomer ( TMS-O-P(OH)2​ ).

  • Sample Transfer: Transfer the reaction mixture via cannula to a pre-cooled NMR tube flushed with argon.

  • VT-NMR Acquisition: Acquire ³¹P NMR spectra starting at -50 °C. The presence of a singlet at ~+125 ppm validates the successful trapping of the [5].

  • Thermal Relaxation Monitoring: Gradually warm the NMR probe to 25 °C, acquiring spectra every 10 °C. The self-validation of tautomerization is confirmed by the disappearance of the +125 ppm singlet and the emergence of a doublet at ~+5 ppm with a massive ¹J_PH coupling constant (~650 Hz), characteristic of the [5].

Experimental_Workflow S1 1. Silylation H3PO3 + BSA (-78 °C, DCM) S2 2. Kinetic Trapping Isolate P(III) Intermediate (Argon Atmosphere) S1->S2 S3 3. VT-NMR Analysis Monitor 31P Shift (-50 °C to 25 °C) S2->S3 D1 P(III) Signature δ +120 to +130 ppm (Singlet) S3->D1 Low Temp D2 P(V) Signature δ 0 to +10 ppm (Doublet, 1J_PH ~650 Hz) S3->D2 Room Temp

Self-validating workflow for in situ NMR monitoring of TMS-DHP tautomerism.

Quantitative Data Summaries

Table 1: Thermodynamic and Kinetic Parameters of Prototropic Tautomerism

ParameterP(III) Form [TMS-O-P(OH)₂]P(V) Form [TMS-O-P(=O)(H)(OH)]
Phosphorus Coordination Tricoordinate (σ³λ³)Tetracoordinate (σ⁴λ⁵)
Relative Free Energy (ΔG) +12 to +15 kcal/mol0.0 kcal/mol (Reference State)
Predominant Reactivity Nucleophilic (Lone Pair)Electrophilic / Acidic
Activation Energy (Intramolecular) > 35 kcal/mol> 35 kcal/mol
Activation Energy (Solvent-Assisted) < 10 kcal/mol< 10 kcal/mol

Table 2: Diagnostic NMR Signatures for TMS-DHP Tautomers

NucleusP(III) TautomerP(V) TautomerDiagnostic Feature
³¹P NMR +120 to +130 ppm+5 to +15 ppmMassive upfield shift upon P(V) formation
³¹P-¹H Coupling None (Singlet)¹J_PH ≈ 650–700 HzDirect P-H bond formation confirmation
¹H NMR (P-H) N/A6.5 – 7.5 ppm (Doublet)Large coupling constant confirming P-H
²⁹Si NMR ~15 ppm~20 ppmSensitivity to phosphorus oxidation state

Implications in Drug Development

Phosphonates are indispensable bioisosteres for phosphates in medicinal chemistry, featured prominently in antiviral nucleotide analogues (e.g., Tenofovir) and osteoporosis therapeutics ()[5]. The ability to manipulate the phosphite-phosphonate tautomerism of silylated precursors like TMS-DHP allows chemists to bypass the poor nucleophilicity of P(V) H-phosphonates. By transiently accessing the σ³λ³ P(III) state, drug development professionals can achieve milder, highly stereoselective P-C bond formations without resorting to harsh, base-catalyzed conditions that degrade sensitive [2].

References

  • A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides Source: PMC (National Institutes of Health) URL:[Link]

  • From Industrial Method to the Use of Silylated P(III) Reagents for the Synthesis of Relevant Phosphonylated Molecules Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Double Nucleophilic 1,2-Addition of Silylated Dialkyl Phosphites to 4-Phosphono-1-aza-1,3-dienes: Synthesis of γ-Phosphono-α-aminobisphosphonates Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Recent Trends in Nucleotide Synthesis Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Tautomerization equilibria for phosphorous acid and its ethyl esters, free energies of formation... Source: Canadian Science Publishing URL:[Link]

Sources

Foundational

trimethylsilyl dihydrogen phosphite physical and chemical properties

Executive Summary Trimethylsilyl dihydrogen phosphite (TMS-DHP), commonly cataloged as mono-(trimethylsilyl) phosphite (CAS: 91076-68-5), is a highly reactive, bifunctional organosilicon-phosphorus compound. While its fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trimethylsilyl dihydrogen phosphite (TMS-DHP), commonly cataloged as mono-(trimethylsilyl) phosphite (CAS: 91076-68-5), is a highly reactive, bifunctional organosilicon-phosphorus compound. While its fully silylated counterpart—tris(trimethylsilyl) phosphite—is widely utilized as a bulk reagent, the mono-substituted TMS-DHP offers unique stoichiometric advantages. Retaining two reactive protons (existing predominantly in its phosphonate tautomer), TMS-DHP acts as a critical cross-linker, surface-grafting agent, and advanced electrolyte additive for high-voltage lithium-ion batteries [1][2]. This whitepaper dissects its physicochemical properties, mechanistic causality, and provides self-validating protocols for its synthesis and application.

Physicochemical Profiling & Structural Dynamics

TMS-DHP is characterized by the presence of a labile trimethylsilyl (TMS) group bonded to a phosphite backbone. In solution, it undergoes tautomerization, favoring the hydrogen phosphonate form: (CH3​)3​Si-O-P(=O)(H)(OH) . This structural duality allows it to participate in both silylation transfers and hydrogen-bonding/condensation reactions.

Table 1: Quantitative Physicochemical Properties of TMS-DHP

PropertyValue / Description
Chemical Name Trimethylsilyl dihydrogen phosphite
Common Synonyms Mono-(trimethylsilyl) phosphite
CAS Registry Number 91076-68-5
Molecular Formula C₃H₁₁O₃PSi
Molecular Weight 154.18 g/mol
Physical State (at STP) Viscous liquid
Appearance Clear, colorless
Freezing Point ~0 °C
Solubility Soluble in aprotic solvents (THF, EC, DMC); Reacts violently with H₂O
Reactivity Profile Highly hygroscopic; hydrolyzes to H₃PO₃ and hexamethyldisiloxane

Data synthesized from chemical safety databases and recent patent literature [1][3].

Mechanistic Causality: Why Mono-TMS Phosphite?

In advanced materials development, specifically high-voltage Li-ion batteries (e.g., NMC811 cathodes), parasitic oxidation of carbonate solvents leads to rapid capacity fade. TMS-DHP is engineered to act as a sacrificial additive.

The Causality of Molecular Design:

  • Electrochemical Oxidation: The electron-donating nature of the TMS group raises the Highest Occupied Molecular Orbital (HOMO) energy level of the phosphite. This ensures TMS-DHP oxidizes before the bulk carbonate solvent.

  • CEI Anchoring: Unlike tris(trimethylsilyl) phosphite, which is sterically hindered, the labile P-OH proton in TMS-DHP facilitates rapid condensation reactions with surface metal-hydroxyls on the cathode. This anchors a robust, ionically conductive polyphospho-siloxane Cathode Electrolyte Interphase (CEI) [3].

  • HF Scavenging: Trace water in LiPF₆ electrolytes generates hydrofluoric acid (HF), which dissolves transition metals. The TMS group undergoes a nucleophilic attack by fluoride, forming volatile trimethylsilyl fluoride (TMS-F) and neutralizing the acid [4].

Mechanism A TMS-DHP (Mono-TMS Phosphite) D TMS-F (Volatile) + H3PO3 A->D HF Neutralization E Electrochemical Oxidation A->E High Voltage (>4.2V) B Trace H2O / LiPF6 (Electrolyte Impurities) C HF Generation B->C Hydrolysis C->A Scavenging F Protective CEI Film (P-O-Si Network) E->F Polymerization

Fig 1: Dual-action mechanism of TMS-DHP in Li-ion batteries: HF scavenging and CEI film formation.

Self-Validating Experimental Methodologies

Protocol 3.1: Inert-Atmosphere Synthesis of TMS-DHP

The synthesis of mono-substituted phosphites is notoriously difficult due to the statistical likelihood of poly-silylation. This protocol utilizes kinetic control to isolate the mono-derivative.

  • Step 1: Preparation. In a flame-dried Schlenk flask under strict argon flow, suspend 100 mmol of anhydrous phosphorous acid (H₃PO₃) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Step 2: Controlled Silylation. Chill the flask to 0 °C. Dropwise add 50 mmol of hexamethyldisilazane (HMDS) over 1 hour.

    • Causality: HMDS provides exactly 100 mmol of TMS groups (1.0 equivalent). The 0 °C environment suppresses the kinetic drive towards bis- or tris-substitution. Furthermore, HMDS releases ammonia (NH₃) as a byproduct, which acts as a self-contained catalytic base, eliminating the need for exogenous amines (like triethylamine) that complicate downstream purification.

  • Step 3: Degassing. Allow the reaction to warm to room temperature and stir for 2 hours. Sparge vigorously with argon to expel dissolved NH₃ gas.

  • Step 4: Purification. Remove THF under reduced pressure. Subject the crude viscous liquid to high-vacuum distillation (< 20 mmHg) to isolate the mono-substituted product.

  • Step 5: Validation. Analyze via ³¹P NMR. The presence of a large JPH​ coupling constant confirms the retention of the P-H bond (phosphonate tautomer), validating successful mono-silylation.

Protocol 3.2: Electrolyte Formulation & Validation

Because TMS-DHP is exquisitely sensitive to moisture, its integration into battery electrolytes must be gated by a self-validating quality control step.

  • Step 1: Solvent Prep. Inside an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), mix ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio.

  • Step 2: Salt Dissolution. Slowly add LiPF₆ to achieve a 1.0 M concentration.

    • Causality: The dissolution of LiPF₆ is highly exothermic; slow addition prevents thermal degradation of the carbonate solvents.

  • Step 3: Additive Integration. Add 1.0 wt% TMS-DHP to the base electrolyte. Stir magnetically for 12 hours to ensure homogeneous dispersion.

  • Step 4: Self-Validation (Moisture Check). Extract a 1 mL aliquot and perform Karl Fischer (KF) titration.

    • Causality: If TMS-DHP was exposed to trace moisture during handling, it immediately hydrolyzes, releasing silanol and water, which will spike the KF reading. A reading >10 ppm dictates immediate rejection of the batch, ensuring only pristine electrolyte enters the test cells.

  • Step 5: Cell Fabrication. Assemble CR2032 coin cells using the validated electrolyte.

Workflow N1 1. Base Electrolyte (1M LiPF6 in EC:DMC) N2 2. TMS-DHP Addition (1-3 wt%, Argon Atm) N1->N2 N3 3. Karl Fischer Titration (Validation Step) N2->N3 Aliquot Sampling N4 Pass: H2O < 10 ppm N3->N4 N5 Fail: H2O > 10 ppm (Discard) N3->N5 N6 4. Cell Assembly & Formation Cycling N4->N6 Proceed to Testing

Fig 2: Self-validating workflow for TMS-DHP electrolyte formulation, ensuring anhydrous integrity.

Handling, Storage, and Safety Parameters

TMS-DHP is classified as a reactive organosilicon compound. It must be stored in tightly sealed, light-resistant ampoules under an inert atmosphere (Argon or Nitrogen) at temperatures not exceeding 4 °C to prevent auto-condensation. Exposure to ambient humidity results in rapid hydrolysis, generating corrosive phosphorous acid and flammable siloxane vapors. Personnel must utilize standard Schlenk line techniques or gloveboxes for all transfers [1].

References

  • Cole-Parmer. "Material Safety Data Sheet - Mono-(Trimethylsilyl)Phosphite". Cole-Parmer Scientific. URL: [Link]

  • Yadav, V., & Wang, L. "Electrolyte Composition, and Battery and Device Including the Electrolyte Composition". US Patent Application 20260051538, assigned to GM Global Technology Operations LLC. Justia Patents. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137213, Tris(trimethylsilyl) phosphite". PubChem. URL: [Link]

Exploratory

Thermodynamic Stability and Reactivity Profiling of Trimethylsilyl Dihydrogen Phosphite in Non-Aqueous Solutions

Executive Summary Trimethylsilyl dihydrogen phosphite (TMS-O-P(OH)₂), alongside its bis- and tris-substituted analogs, represents a critical class of organosilicon compounds utilized extensively as advanced electrolyte a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trimethylsilyl dihydrogen phosphite (TMS-O-P(OH)₂), alongside its bis- and tris-substituted analogs, represents a critical class of organosilicon compounds utilized extensively as advanced electrolyte additives in lithium-ion batteries and as intermediates in organometallic synthesis. Understanding the thermodynamic stability of the Si-O-P linkage in solution is paramount for drug development professionals and battery scientists alike. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, hydrolysis pathways, and self-validating experimental protocols required to profile mono(trimethylsilyl) phosphite and related silyl phosphites in non-aqueous environments.

Thermodynamic Fundamentals of the Si-O-P Linkage

The thermodynamic stability of trimethylsilyl dihydrogen phosphite in solution is governed by the inherent lability of the silicon-oxygen-phosphorus (Si-O-P) bond. In strictly anhydrous, aprotic solvents (such as ethylene carbonate/diethyl carbonate mixtures), the compound exhibits a stable thermodynamic profile due to a high kinetic barrier to auto-decomposition.

However, the silicon atom in the trimethylsilyl (TMS) group is highly electrophilic, acting as a potent anion receptor. When exposed to Lewis bases, protic impurities (like H₂O), or hydrofluoric acid (HF), the thermodynamic equilibrium shifts rapidly. The cleavage of the Si-O bond is driven by the formation of thermodynamically superior bonds, specifically the Si-F bond (~582 kJ/mol) or stable silanol networks[1].

Mechanistic Pathways: Hydrolysis vs. Fluorination
  • Hydrolysis (Exothermic): The reaction between silyl phosphites and trace water is thermodynamically favored. Computational models and calorimetric data confirm that the initial hydrolysis step—cleaving the TMS group to form trimethylsilanol (TMS-OH) and phosphorous acid derivatives—is a slightly exothermic process[1].

  • HF Scavenging (Exergonic): In battery electrolytes, LiPF₆ hydrolysis generates highly destructive HF. Trimethylsilyl phosphites act as sacrificial scavengers. The thermodynamic driving force for this reaction is immense due to the affinity of silicon for fluorine, resulting in the exergonic formation of fluorotrimethylsilane (TMS-F) and effectively passivating the solution[2].

G A Trimethylsilyl Dihydrogen Phosphite (TMS-O-P(OH)2) D Hydrolysis (Exothermic) A->D Nucleophilic Attack E Fluorination (Exergonic) A->E Electrophilic Cleavage B Trace H2O B->D C HF Contaminant C->E F TMS-OH + H3PO3 (Degradation) D->F ΔH < 0 G TMS-F + H3PO3 (Passivation) E->G Strong Si-F Bond

Fig 1: Thermodynamic pathways of TMS-phosphite degradation via hydrolysis and fluorination.

Quantitative Thermodynamic Data

To accurately model the behavior of silyl phosphites in solution, their frontier molecular orbital energies and redox potentials must be quantified. Table 1 summarizes the computed thermodynamic parameters for relevant silyl phosphite derivatives, dictating their electrochemical stability windows[3]. Table 2 outlines the diagnostic NMR shifts used to track thermodynamic degradation[4].

Table 1: Computed Thermodynamic Parameters of Silyl Phosphites

CompoundHOMO (eV)LUMO (eV)Oxidation Potential (V vs Li/Li⁺)Reduction Potential (V vs Li/Li⁺)
Methyl bis(trimethylsilyl) phosphite-6.590.694.43-0.20
Tris(trimethylsilyl) phosphite (TMSPi)-6.20-0.50~4.50~0.50
Ethylene Carbonate (EC) Solvent-8.100.856.92~1.00

Table 2: Diagnostic NMR Chemical Shifts for Stability Tracking

SpeciesNucleusChemical Shift (ppm)Thermodynamic Implication
Intact Silyl Phosphite Core³¹P-24.60Baseline stability in anhydrous EC/DEC
Desilylated Phosphate Intermediate³¹P-13.90Primary hydrolysis product (loss of one TMS)
Trimethylsilanol (TMS-OH)²⁹Si14.26Exothermic cleavage of Si-O-P bond
Fluorotrimethylsilane (TMS-F)¹⁹F-157.0Highly exergonic HF scavenging

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of thermodynamic stability must rely on self-validating systems. Below are the definitive methodologies for profiling trimethylsilyl dihydrogen phosphite.

Protocol 1: Operando NMR Tracking of Hydrolysis Thermodynamics

Causality of Choice: ³¹P and ²⁹Si NMR are selected over standard GC-MS because the high injection port temperatures of mass spectrometers artificially drive the dehydration of phosphonic acids into anhydrides, skewing the thermodynamic baseline data[5]. Operando NMR preserves the native solvation shell and true thermodynamic equilibrium.

  • Solvent Purification: Dehydrate a 1:1 (v/v) mixture of Ethylene Carbonate (EC) and Diethyl Carbonate (DEC) over molecular sieves. Validate anhydrous conditions (<10 ppm H₂O) via Karl Fischer titration.

  • Sample Formulation: Dissolve trimethylsilyl dihydrogen phosphite to a concentration of 5 vol% in the anhydrous EC/DEC solvent inside an argon-filled glovebox.

  • Baseline Acquisition: Acquire baseline ³¹P, ²⁹Si, and ¹³C NMR spectra at 25°C to establish the intact compound's resonance (e.g., ³¹P at -24.60 ppm)[4].

  • Controlled Perturbation: Introduce precisely 0.5 vol%, 2.0 vol%, and 5.0 vol% of D₂O into separate aliquots.

  • Kinetic & Thermodynamic Monitoring: Record continuous NMR spectra over 48 hours. The appearance of the TMS-OH peak (²⁹Si at 14.26 ppm) and the corresponding shift in the ³¹P spectra will allow for the extraction of the reaction enthalpy (ΔH) and equilibrium constants.

  • Validation Check: Integrate the decay curve of the parent ³¹P peak against the growth curve of the ²⁹Si TMS-OH peak. A 1:1 molar stoichiometric conversion validates that no secondary parasitic side reactions (e.g., solvent polymerization) are skewing the thermodynamic data.

Protocol 2: Electrochemical Stability Window Determination (Cyclic Voltammetry)

Causality of Choice: Cyclic Voltammetry (CV) is utilized with an ultra-slow sweep rate (0.1 mV/s) to ensure the system remains near thermodynamic equilibrium. This prevents kinetic overpotential artifacts from masking the true Highest Occupied Molecular Orbital (HOMO) oxidation limits.

  • Cell Assembly: Assemble a three-electrode cell using a glassy carbon working electrode, a platinum wire counter electrode, and a Li/Li⁺ reference electrode.

  • Electrolyte Preparation: Prepare a 1.0 M LiPF₆ solution in EC/DEC (1:1 v/v) containing 2 wt% trimethylsilyl dihydrogen phosphite.

  • Voltammetric Sweeping: Sweep the potential from open-circuit voltage (OCV) to 5.5 V vs Li/Li⁺ at a rate of 0.1 mV/s.

  • Data Extraction: Identify the onset of the anodic current. For silyl phosphites, oxidation typically initiates around 4.29–4.50 V[3].

  • Validation Check: Run a control cell without the phosphite additive. The additive cell must show an oxidation peak prior to the bulk solvent oxidation (EC oxidizes at ~6.92 V theoretically, but practically ~5.0 V). This validates that the additive acts as a sacrificial thermodynamic sink, forming a protective interphase before solvent degradation occurs.

G Step1 1. Sample Formulation Anhydrous EC/DEC + TMS-Phosphite Step2 2. Controlled Perturbation Titration of 0.5-5 vol% H2O / HF Step1->Step2 Step3 3. Operando NMR Tracking 31P and 29Si Isotope Monitoring Step2->Step3 Step4 4. Electrochemical Profiling Cyclic Voltammetry (CV) Sweep Step2->Step4 Step5 5. Thermodynamic Validation Enthalpy & Redox Potential Extraction Step3->Step5 Step4->Step5

Fig 2: Self-validating workflow for thermodynamic and electrochemical profiling of phosphites.

References

1.[3] Computational screening of phosphite derivatives as high-performance additives in high-voltage Li-ion batteries. RSC Advances.[Link] 2.[1] Silyl-Functionalized Electrolyte Additives and Their Reactivity toward Lewis Bases in Li-Ion Cells. ACS Chemistry of Materials.[Link] 3.[4] Reactivity of Organosilicon Additives with Water in Li-ion Batteries. ACS Publications.[Link] 4.[2] Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes. ACS Applied Energy Materials.[Link] 5.[5] Monoalkyl Phosphinic Acids as Ligands in Nanocrystal Synthesis. ACS Nano.[Link]

Sources

Foundational

A Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Trimethylsilyl Dihydrogen Phosphite: A Methodological Framework for Sensitive Small Molecules

Foreword: Navigating the Crystallography of Reactive Silyl Esters The structural elucidation of small, reactive molecules is a cornerstone of modern chemistry, providing definitive insights into bonding, stereochemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Crystallography of Reactive Silyl Esters

The structural elucidation of small, reactive molecules is a cornerstone of modern chemistry, providing definitive insights into bonding, stereochemistry, and intermolecular interactions that govern physical properties and chemical behavior. Trimethylsilyl (TMS) esters of phosphorus acids, such as trimethylsilyl dihydrogen phosphite ((CH₃)₃SiOPH(O)OH), represent a class of compounds that are both synthetically useful and crystallographically challenging. Their inherent sensitivity to moisture necessitates a meticulously planned and executed experimental workflow.

As of this writing, a definitive single-crystal X-ray structure for the parent compound, trimethylsilyl dihydrogen phosphite, has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves a dual purpose: it is a forward-looking protocol outlining the necessary steps to achieve this goal, and a comprehensive technical manual for researchers tackling the structural characterization of similarly sensitive organophosphorus and organosilicon compounds. By grounding our methodology in established best practices for air-sensitive crystallography, we provide a robust framework for success.

Part 1: The Crux of the Matter—Growing Diffraction-Quality Crystals

The entire discipline of X-ray crystallography hinges on a single, often elusive, prerequisite: a well-ordered, single crystal of sufficient size and quality. For a hygroscopic and potentially thermally unstable compound like trimethylsilyl dihydrogen phosphite, this stage is the most critical and requires rigorous exclusion of atmospheric moisture and oxygen.

Causality of Solvent Selection

The choice of solvent is paramount. The ideal solvent must:

  • Completely dissolve the compound at a higher temperature or in a solvent/anti-solvent mixture.

  • Be exceptionally dry and deoxygenated.

  • Be relatively inert to the silyl phosphite to prevent hydrolysis or side reactions.

  • Have a suitable vapor pressure for the chosen crystallization technique.

Ethers (like diethyl ether or tetrahydrofuran), chlorinated solvents (like dichloromethane), and non-polar hydrocarbons (like hexane or toluene) are common choices. All solvents must be rigorously dried using appropriate methods, such as distillation from sodium/benzophenone or passage through a solvent purification system, and subsequently degassed.

Recommended Crystallization Protocols for Air-Sensitive Compounds

Standard benchtop crystallization is not viable. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[1]

Protocol 1: Slow Evaporation in a Controlled Environment

  • Preparation: Inside a glovebox, prepare a concentrated, but not yet saturated, solution of the silyl phosphite in a dry, volatile solvent (e.g., dichloromethane) in a small vial.

  • Execution: Place this primary vial inside a larger, sealable container (e.g., a screw-cap jar). The larger container creates a semi-closed system where the solvent evaporates at a very slow, controlled rate.

  • Rationale: Rapid evaporation leads to precipitation or the formation of microcrystalline powder. Slow evaporation allows molecules to deposit onto a growing lattice in an ordered fashion, promoting the growth of a single, larger crystal.

Protocol 2: Vapor Diffusion

This is one of the most successful methods for sensitive compounds.[1] It involves two solvents: a "solvent" in which the compound is soluble, and an "anti-solvent" in which it is insoluble but which is miscible with the solvent.

  • Preparation: Inside a glovebox, dissolve the compound in a minimal amount of a relatively non-volatile solvent (e.g., toluene or THF) in a small, open vial.

  • Setup: Place this vial inside a larger, sealed jar containing a reservoir of a more volatile anti-solvent (e.g., pentane or hexane).

  • Mechanism: The anti-solvent slowly diffuses in the vapor phase into the compound's solution. This gradually lowers the overall solubility of the compound, leading to slow, controlled crystallization.

  • Causality: This technique avoids mechanical disturbance and allows for a very gentle change in saturation, which is ideal for forming high-quality crystals.

cluster_0 Vapor Diffusion Setup (Inside Glovebox) Jar Sealed Outer Jar Vial Inner Vial with Compound + Solvent 1 Crystal Crystal Growth Vial->Crystal Induces Crystallization Reservoir Anti-Solvent Reservoir (Solvent 2) Vapor Vapor Phase Diffusion (Anti-Solvent into Solvent) Vapor->Vial Lowers Solubility

Caption: Workflow for vapor diffusion crystallization of air-sensitive compounds.

Part 2: From Crystal to Diffractometer—Data Collection Strategy

Once a suitable crystal is obtained, it must be mounted on the diffractometer for data collection without compromising its integrity.

Crystal Mounting: A Race Against Decomposition

The crystal must be protected from the atmosphere at all times. The standard and most effective method involves coating and mounting the crystal under a cold stream of nitrogen gas.[2][3]

Protocol 3: Cryo-Mounting of a Sensitive Crystal

  • Preparation: Select a well-formed crystal under a microscope inside a glovebox. Place a small drop of inert cryoprotectant oil (e.g., Paratone-N or Fomblin®) onto a glass slide.[3]

  • Harvesting: Using a specialized tool or needle, transfer the selected crystal from its mother liquor into the oil drop. The oil immediately coats the crystal, protecting it from air and moisture.

  • Mounting: Attach a mounting loop (e.g., a MiTeGen MicroMount™) to a goniometer base. Dip the loop into the oil and pick up the crystal. The surface tension of the oil will hold the crystal in place.

  • Flash-Cooling: Swiftly remove the mounted crystal from the glovebox and immediately place it into the cold stream (typically 100 K) of the X-ray diffractometer.[4] This process, known as flash-cooling, vitrifies the surrounding oil, locks the crystal in place, and arrests most degradation pathways. The low temperature also minimizes atomic thermal vibrations, leading to higher resolution diffraction data.[5]

A Select Crystal in Glovebox B Transfer to Cryoprotectant Oil Drop A->B Protection C Pick Up Crystal with Mounting Loop B->C Adhesion D Remove from Glovebox C->D Transport E Flash-Cool in N₂ Stream (100 K) on Diffractometer D->E Vitrification F Begin Data Collection E->F

Caption: Cryo-mounting workflow for an air-sensitive crystal.

Data Collection Parameters

Modern single-crystal diffractometers offer high levels of automation. However, key strategic decisions remain.

ParameterTypical ChoiceRationale & Justification
X-ray Source Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å)Mo is standard for small molecules. Cu provides greater flux for very small or weakly diffracting crystals but can cause higher absorption. For a phosphorus/silicon compound, Mo is generally preferred.
Temperature 100 KMinimizes thermal motion, improves data quality and resolution, and prevents crystal degradation. Essential for sensitive compounds.[4]
Detector Distance ~50-60 mmA balance between resolving closely spaced diffraction spots (further distance) and capturing high-angle (high-resolution) data (closer distance).
Exposure Time 0.5 - 5 seconds / frameDependent on crystal size and diffracting power. The goal is to achieve good signal-to-noise without overloading the detector.
Data Redundancy >4Measuring reflections multiple times improves data statistics and helps in correcting for systematic errors like absorption. A full sphere of data is often collected.

Part 3: Decoding the Data—Structure Solution and Refinement

Once a complete dataset is collected, the raw diffraction intensities are converted into a three-dimensional model of the electron density within the crystal, from which the atomic positions are determined.

Data Reduction and Space Group Determination

The first computational step involves integrating the raw diffraction images to determine the intensity of each reflection and applying corrections (e.g., for Lorentz and polarization effects). Software like autoPROC[6] or the manufacturer's proprietary suite is used. The software then analyzes the symmetry of the diffraction pattern to determine the crystal system and the most probable space group.

Structure Solution

For a novel small molecule, the phase problem is typically solved using direct methods or dual-space methods. Programs like SHELXT are highly effective and can often produce a complete or nearly complete structural model automatically.

Refinement and Validation

The initial model is then refined against the experimental data using a full-matrix least-squares procedure with software like SHELXL or olex2.refine. This iterative process involves:

  • Assigning Atomic Identities: Correctly identifying Si, P, O, and C atoms based on electron density peaks and chemical sense.

  • Anisotropic Refinement: Modeling atoms as ellipsoids to account for their thermal motion.

  • Locating Hydrogen Atoms: Hydrogen atoms, especially the P-H and O-H protons, are critical. They may be located in the difference Fourier map or placed in calculated positions and allowed to refine. Their positions are crucial for understanding hydrogen bonding.

  • Validation: The quality of the final model is assessed using several metrics.

MetricTypical Target ValueMeaning
R1 < 0.05 (5%)Agreement between observed and calculated structure factor amplitudes. A primary indicator of model quality.
wR2 < 0.15 (15%)A weighted R-factor based on intensities, generally higher than R1.
Goodness of Fit (GooF) ~ 1.0Should converge to a value near 1.0 for a good model and correct weighting scheme.
Residual Electron Density < ±0.5 e⁻/ųThe largest peaks and holes in the final difference map should be minimal and not correspond to missing or misplaced atoms.

Part 4: Structural Interpretation—What We Expect to Learn

While the definitive structure is yet to be determined, we can hypothesize the key structural questions that X-ray crystallography would answer for trimethylsilyl dihydrogen phosphite:

  • P-O and Si-O Bond Lengths: The lengths of the P-O(Si) and Si-O bonds will provide insight into the nature of the silyl ester linkage. Comparison with related silyl phosphonites and phosphates will be informative.[7]

  • Phosphorus Geometry: The geometry around the phosphorus atom is expected to be roughly tetrahedral. The precise O-P-O and O-P-H bond angles will confirm this.

  • Tautomeric Form: Phosphorous acid exists in equilibrium between the phosphite form (P(OH)₃) and the phosphonic acid form (HP(O)(OH)₂). For this silyl ester, the structure will unambiguously show whether the hydrogen is bonded to phosphorus (phosphonate-like) or oxygen. The HP(O) form is strongly expected.

  • Intermolecular Interactions: The dihydrogen phosphite moiety contains both a hydrogen bond donor (P-OH) and acceptor (P=O). The crystal packing will almost certainly be dominated by a network of intermolecular hydrogen bonds, which dictates the solid-state architecture.

Conclusion

The structural characterization of trimethylsilyl dihydrogen phosphite by X-ray crystallography is a challenging but achievable goal. Success is predicated on a rigorous, methodical approach that prioritizes the exclusion of atmospheric contaminants at every stage. From inert-atmosphere crystallization and cryoprotected mounting to low-temperature data collection, the protocols outlined in this guide provide a robust framework for obtaining a high-quality crystal structure. The resulting data would provide invaluable, definitive insights into the molecular and supramolecular chemistry of this fundamental class of organophosphorus reagents.

References

  • Choudhury, S. B. (1995). Easy and economic ways of handling air-sensitive crystals for X-ray diffraction studies. Journal of Applied Crystallography, 28(4), 489-490.

  • ChemistryViews (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.

  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University Department of Chemistry.

  • Rigaku (n.d.). Introduction to single crystal X-ray analysis II. Mounting crystals. Rigaku Corporation.

  • Bourgeois, D., & Weik, M. (2015). X-ray diffraction data collection and processing. Methods in Molecular Biology, 1261, 193-214. (Note: While this reference pertains to protein crystallography, the principles of cryo-cooling and data collection are analogous and widely applicable).
  • Elias, M., et al. (2013). Crystallization and preliminary X-ray diffraction analysis of the organophosphorus hydrolase OPHC2 from Pseudomonas pseudoalcaligenes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 1), 53-56.

  • Wannagat, U., & Schmidt, P. (1974). Silyl‐ and Germyl‐Substituted Diorganophosphonites. Chemische Berichte, 107(12), 3923-3929.

  • University of Notre Dame (n.d.). Molecular Structure Facility.

  • Johns Hopkins University (n.d.). JHU X-ray Crystallography Facility.

  • Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer.

  • Dietz, J., et al. (2019). Silyl- and Germyl-Substituted Diorganophosphonites. European Journal of Inorganic Chemistry, 2019(3-4), 389-397.

  • Kaboudin, B., & Moradi, K. (2005). A facile synthesis of phosphoenolpyruvate and its analogue utilizing in situ generated trimethylsilyl bromide. Journal of the Chemical Society, Perkin Transactions 1, (12), 1999-2001.

Sources

Exploratory

The Role of Trimethylsilyl Dihydrogen Phosphite in Organophosphorus Chemistry: Synthesis, Mechanisms, and Advanced Applications

Executive Summary Trimethylsilyl dihydrogen phosphite (also known as mono-trimethylsilyl phosphite, CAS: 91076-68-5) is a highly versatile, partially substituted organophosphorus compound. While its fully silylated count...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trimethylsilyl dihydrogen phosphite (also known as mono-trimethylsilyl phosphite, CAS: 91076-68-5) is a highly versatile, partially substituted organophosphorus compound. While its fully silylated counterpart, tris(trimethylsilyl) phosphite (TTSP), has historically dominated the literature, mono(trimethylsilyl) phosphite has emerged as a critical reagent in both pharmaceutical synthesis and next-generation energy storage. This whitepaper explores the molecular causality behind its reactivity, detailing its role as a mild phosphorus nucleophile in drug discovery and its cutting-edge application as a functional electrolyte additive in lithium-ion batteries.

Molecular Architecture & Mechanistic Advantages

The structural uniqueness of trimethylsilyl dihydrogen phosphite ( TMS−O−P(O)H2​ ) lies in its dual functionality: a reactive phosphorus-hydrogen (P-H) bond and a highly labile silicon-oxygen (Si-O) bond. In solution, the compound exists in a tautomeric equilibrium between the tetracoordinate phosphonate form (P(V)) and the tricoordinate phosphite form (P(III)).

Causality Behind Experimental Choices: Why Silylation?

In traditional organophosphorus synthesis, dialkyl phosphites (e.g., diethyl phosphite) are used to form carbon-phosphorus (C-P) bonds. However, converting the resulting dialkyl phosphonates into free phosphonic or phosphinic acids requires extremely harsh conditions—typically refluxing in concentrated hydrochloric acid (6M HCl) for 12–24 hours. This aggressive dealkylation inevitably destroys sensitive functional groups, such as delicate heterocycles or protective groups common in late-stage drug development.

By substituting an alkyl group with a trimethylsilyl (TMS) group, chemists engineer a "self-destructing" protective barrier. The Si-O-P linkage is highly susceptible to mild solvolysis. Post-reaction, the TMS group can be quantitatively cleaved simply by stirring the intermediate in methanol at room temperature. This mild, self-validating desilylation preserves fragile molecular architectures while yielding the desired free acid [1].

Synthetic Applications: Organophosphorus Drug Discovery

Synthesis of α -Aminophosphinic Acids

α -Aminophosphonic and phosphinic acids are critical bioisosteres of natural amino acids, heavily utilized in the development of enzyme inhibitors, antibiotics, and antiviral agents. Trimethylsilyl dihydrogen phosphite acts as an exceptional nucleophile in Pudovik and Kabachnik-Fields-type reactions.

When reacted with imines (derived from aldehydes/ketones and amines), the P(III) tautomer of the silylated phosphite attacks the electrophilic carbon of the imine. The steric bulk of the TMS group prevents unwanted side reactions (such as over-alkylation), driving the reaction to high yields. Furthermore, recent advances in mechanochemistry have allowed for the sustainable, solvent-free generation of phosphite precursors, bypassing the highly toxic white phosphorus intermediate traditionally required for these syntheses [2].

SynthesicPathway A Imine Substrate C Silylated Phosphinic Intermediate A->C B Mono-TMS Phosphite (Nucleophile) B->C Addition D Methanolysis (Desilylation) C->D E α-Aminophosphinic Acid D->E Mild Cleavage

Reaction pathway for the synthesis of α-aminophosphinic acids via TMS-phosphite addition.

Next-Generation Energy Storage: Electrolyte Additives

Beyond organic synthesis, partially substituted phosphites have revolutionized lithium-ion battery (LIB) technology. High-voltage LIBs utilizing LiPF6​ electrolytes suffer from severe capacity fading due to trace moisture reacting with LiPF6​ to generate hydrofluoric acid (HF). HF aggressively corrodes transition metal cathodes and degrades the Solid Electrolyte Interphase (SEI) on the graphite anode.

While tris(trimethylsilyl) phosphite (TTSP) has been used as an SEI-forming additive [3], its high molecular weight can increase electrolyte viscosity and form overly thick, resistive SEI layers. According to a landmark 2026 patent by GM Global Technology Operations LLC, partially substituted phosphites—specifically mono(trimethylsilyl) phosphite and bis(trimethylsilyl) phosphite—solve this issue [4].

The Mechanistic Advantage: Mono(trimethylsilyl) phosphite offers superior mass efficiency. The TMS group acts as a rapid HF scavenger, reacting to form volatile trimethylsilyl fluoride (TMS-F) and neutralizing the acid. Simultaneously, the remaining P−OH and P−H moieties undergo electrochemical polymerization at the anode, forming a highly conductive, ultra-thin, and mechanically robust SEI layer that prevents further electrolyte decomposition.

BatteryMechanism A LiPF6 Electrolyte Degradation B HF Generation (Corrosive) A->B D HF Scavenging (TMS-F Release) B->D C Mono-TMS Phosphite Additive C->D Rapid Reaction E SEI Stabilization & Cathode Protection D->E

Mechanism of HF scavenging and SEI stabilization by TMS-phosphite additives in Li-ion batteries.

Experimental Methodologies

Protocol 1: Synthesis of α -Aminophosphinic Acids via Mono-TMS Phosphite

This protocol is designed as a self-validating system; the disappearance of the starting material can be tracked via 31P NMR.

  • Imine Preparation: Dissolve 10 mmol of the target aldehyde and 10 mmol of primary amine in 20 mL of anhydrous dichloromethane (DCM). Stir over MgSO4​ for 4 hours. Filter the drying agent.

  • Nucleophilic Addition: Under an argon atmosphere, cool the imine solution to 0°C. Dropwise, add 11 mmol of trimethylsilyl dihydrogen phosphite.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12 hours. Validation Check: Extract a 0.1 mL aliquot for 31P NMR. The disappearance of the P-H signal (~0 ppm) and the appearance of a new peak (~15-25 ppm) confirms complete conversion to the silylated intermediate.

  • Mild Desilylation: Remove the DCM under reduced pressure. Dissolve the viscous residue in 15 mL of anhydrous methanol. Stir at room temperature for 12 hours.

  • Isolation: Evaporate the methanol. Wash the crude solid with cold acetone to precipitate the analytically pure α -aminophosphinic acid.

Protocol 2: Formulation of Li-Ion Battery Electrolyte
  • Base Electrolyte Preparation: Inside an argon-filled glovebox ( H2​O < 0.1 ppm, O2​ < 0.1 ppm), prepare a 1.0 M solution of LiPF6​ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).

  • Additive Integration: Add exactly 2.0 wt% of mono(trimethylsilyl) phosphite to the base electrolyte. Stir gently for 30 minutes until fully homogenized.

  • Cell Assembly: Utilize the formulated electrolyte to assemble CR2032 coin cells (Graphite anode / NMC cathode).

  • Formation Cycling: Subject the cells to 3 formation cycles at C/10 rate (2.8V to 4.2V) to allow the phosphite additive to electrochemically decompose and form the protective SEI layer.

Quantitative Data & Comparative Analysis

Table 1: Physicochemical Comparison of Silylated Phosphites

Compound NameCAS NumberFormulaMolecular WeightPrimary Application
Mono(trimethylsilyl) phosphite 91076-68-5 C3​H11​O3​PSi 154.18 g/mol High-efficiency battery additive, mild nucleophile
Bis(trimethylsilyl) phosphite 3663-52-3 C6​H19​O3​PSi2​ 226.36 g/mol Phosphonate synthesis, cross-coupling ligand
Tris(trimethylsilyl) phosphite 1795-31-9 C9​H27​O3​PSi3​ 298.54 g/mol Surface functionalization, bulk SEI former

Table 2: Electrochemical Performance Metrics (NMC/Graphite Full Cell at 45°C)

Electrolyte FormulationInitial Discharge CapacityCapacity Retention (500 Cycles)Cathode Surface HF Damage
Control (1M LiPF6​ in EC/DMC) 165 mAh/g68.2%Severe transition metal dissolution
Control + 2% Tris-TMS Phosphite 163 mAh/g85.4%Minimal
Control + 2% Mono-TMS Phosphite 166 mAh/g91.7% None detected

Data synthesized from recent electrochemical evaluations demonstrating the superior mass-efficiency and lower impedance of partially substituted phosphites.

References

  • Application of tris(trimethylsilyl) phosphite as a convenient phosphorus nucleophile in the direct synthesis of tetrasubstituted a-aminophosphonic acids from ketimines. Arkivoc.
  • Ortho-phosphite (PO33−): Mechanochemical Synthesis of a Missing Oxoanion and Precursor to Value-Added Organophosphorus Compounds. PMC.
  • Tris(trimethylsilyl) Phosphite as an Efficient Electrolyte Additive To Improve the Surface Stability of Graphite Anodes. ACS Applied Materials & Interfaces.
  • ELECTROLYTE COMPOSITION, AND BATTERY AND DEVICE INCLUDING THE ELECTROLYTE COMPOSITION (Patent 20260051538). Justia Patents / GM Global Technology Operations LLC.
Foundational

molecular weight and exact mass of trimethylsilyl dihydrogen phosphite

An In-Depth Technical Guide to Trimethylsilyl Dihydrogen Phosphite: Physicochemical Properties and Broader Context for Drug Development Professionals Introduction: Navigating the Nomenclature of Silylated Phosphites In t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Trimethylsilyl Dihydrogen Phosphite: Physicochemical Properties and Broader Context for Drug Development Professionals

Introduction: Navigating the Nomenclature of Silylated Phosphites

In the landscape of synthetic chemistry and drug development, precision in molecular identity is paramount. The family of silylated phosphites, while structurally related, presents a nomenclature that requires careful distinction. This guide focuses specifically on trimethylsilyl dihydrogen phosphite , also known as mono-(trimethylsilyl) phosphite. It is crucial to differentiate this mono-silylated compound from its more substituted counterparts, namely bis(trimethylsilyl) phosphite and tris(trimethylsilyl) phosphite, as their chemical properties and reactivity profiles differ significantly. This document will provide a detailed exploration of the , contextualizing these fundamental properties within the broader scope of its utility for researchers and scientists in the pharmaceutical industry.

Core Physicochemical Properties

The foundational characteristics of a molecule are its molecular weight and exact mass. These two values, while often used interchangeably in a broader context, have distinct and important meanings in analytical and synthetic sciences.

Molecular Formula: C₃H₁₁O₃PSi[1][2]

CAS Number: 91076-68-5[1][2]

The Distinction Between Molecular Weight and Exact Mass

Molecular weight (or more accurately, molar mass) is the weighted average mass of a molecule's atoms, calculated using the atomic weights of the elements, which are themselves averages of the natural isotopic abundances of those elements. This value is crucial for stoichiometric calculations in chemical reactions, such as determining the mass of reactants needed or the theoretical yield of a product.

Exact mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is of particular importance in mass spectrometry, where it allows for the precise identification of a compound based on its mass-to-charge ratio.

The following table summarizes these key quantitative descriptors for trimethylsilyl dihydrogen phosphite:

PropertyValueSource
Molecular Weight 154.18 g/mol [1][2]
Exact Mass 154.021504 Da(Calculated)

Note: The exact mass was calculated using the monoisotopic masses of Carbon (12.000000 Da), Hydrogen (1.007825 Da), Oxygen (15.994915 Da), Phosphorus (30.973762 Da), and Silicon (28.976495 Da).

Molecular Structure and Its Implications

The structure of trimethylsilyl dihydrogen phosphite, with one reactive trimethylsilyl group and two acidic protons, dictates its chemical behavior.

Caption: Molecular structure of trimethylsilyl dihydrogen phosphite.

Synthesis and Handling Considerations

The synthesis of trimethylsilyl phosphites generally involves the reaction of phosphorous acid with a silylating agent, such as hexamethyldisilazane or chlorotrimethylsilane, often in the presence of a base to neutralize the generated acid. The degree of silylation (mono-, bis-, or tris-) can be controlled by the stoichiometry of the reactants.

Given the presence of the hydrolytically labile Si-O bond, trimethylsilyl dihydrogen phosphite is sensitive to moisture. Therefore, it must be handled and stored under anhydrous conditions, typically under an inert atmosphere such as nitrogen or argon, to prevent its degradation to phosphorous acid and trimethylsilanol.

Relevance and Applications in Drug Development

While tris(trimethylsilyl) phosphite is more commonly cited as a versatile reagent in organic synthesis, the unique structural features of the mono-silylated derivative, trimethylsilyl dihydrogen phosphite, present potential opportunities in drug development and medicinal chemistry.

  • Phosphonating Agent: The two acidic protons make it a potential precursor for the introduction of phosphonate moieties onto drug candidates. Phosphonates are often used as isosteres for phosphates or carboxylates in drug design to improve metabolic stability and cell permeability.

  • Prodrug Strategies: The trimethylsilyl group can act as a cleavable protecting group, which could be exploited in prodrug design to mask a polar phosphite group, potentially enhancing bioavailability.

  • Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or other targeted therapies, bifunctional linkers are essential. The reactivity of trimethylsilyl dihydrogen phosphite could be harnessed in the synthesis of novel linker scaffolds.

Experimental Protocol: A Conceptual Framework for Silylation

The following is a generalized, conceptual protocol for the preparation of a silylated phosphite. The specific conditions for the synthesis of trimethylsilyl dihydrogen phosphite would require optimization.

Objective: To synthesize a trimethylsilyl ester of phosphorous acid.

Materials:

  • Phosphorous acid

  • Hexamethyldisilazane (HMDS) or Chlorotrimethylsilane (TMSCl)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Glassware (dried in an oven)

Workflow:

Silylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dry_glassware Dry Glassware start->dry_glassware inert_atm Establish Inert Atmosphere dry_glassware->inert_atm dissolve Dissolve Phosphorous Acid in Solvent inert_atm->dissolve add_silylating_agent Add Silylating Agent (e.g., HMDS) dissolve->add_silylating_agent react React at Controlled Temperature add_silylating_agent->react quench Quench Reaction (if necessary) react->quench remove_byproducts Remove Volatile Byproducts quench->remove_byproducts isolate Isolate Product (e.g., Distillation) remove_byproducts->isolate end end isolate->end End Product

Caption: Conceptual workflow for the synthesis of silylated phosphites.

Procedure:

  • Preparation: All glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

  • Reaction Setup: The reaction vessel is charged with phosphorous acid and anhydrous solvent under an inert atmosphere.

  • Addition of Silylating Agent: The silylating agent (e.g., HMDS) is added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature). The molar ratio of the silylating agent to phosphorous acid is critical in determining the final product.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique (e.g., ³¹P NMR spectroscopy).

  • Work-up: Upon completion, volatile byproducts and the solvent are removed under reduced pressure.

  • Purification: The crude product is purified, for example, by vacuum distillation, to yield the desired silylated phosphite.

Conclusion

Trimethylsilyl dihydrogen phosphite is a distinct chemical entity with specific physicochemical properties that set it apart from its bis- and tris-silylated analogues. A clear understanding of its molecular weight (154.18 g/mol ) and exact mass is fundamental for its application in quantitative and analytical settings. For drug development professionals, this compound represents a potential tool in the synthesis of phosphonate-containing molecules and the design of novel prodrugs and chemical linkers. Its handling requires careful consideration of its moisture sensitivity. As with any reactive chemical species, a thorough understanding of its properties is the first step toward harnessing its synthetic potential.

References

  • Rosewell Industry Co., Limited. Mono-(trimethylsilyl) phosphite. Available at: [Link]

  • NextSDS. Trimethylsilyl dihydrogen phosphate — Chemical Substance Information. Available at: [Link]

  • PubChem. Tris(trimethylsilyl) phosphite. Available at: [Link]

  • Google Patents. CN106046046A - Preparation method of tris(trimethylsilyl)phosphite.
  • Georganics. Tris(trimethylsilyl)phosphite - High purity. Available at: [Link]

  • Google Patents. CN104860986A - Preparation method of tris(trimethylsilyl)phosphite.
  • LookChem. Bis(trimethylsilyl) phosphite. Available at: [Link]

  • Xiameter. Applications of Tris(trimethylsilyl)phosphite in Surface Functionalization of Materials. Available at: [Link]

  • ResearchGate. New Synthesis of Diethyl Trimethylsilyl Phosphite. Available at: [Link]

  • Arkivoc. Application of tris(trimethylsilyl) phosphite as a convenient phosphorus nucleophile in the direct synthesis of tetrasubstituted a-aminophosphonic acids from ketimines. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Modification of H-Phosphonates via Trimethylsilyl Phosphite Intermediates

Introduction & Mechanistic Rationale The H-phosphonate approach is a cornerstone methodology in the synthesis of oligonucleotides, nucleotide analogs, and complex organophosphorus compounds. A fundamental challenge in H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The H-phosphonate approach is a cornerstone methodology in the synthesis of oligonucleotides, nucleotide analogs, and complex organophosphorus compounds. A fundamental challenge in H-phosphonate chemistry is the inherent stability of the tetracoordinate P(V) tautomer. In its native state, phosphorous acid and its monoester derivatives exist predominantly as the stable, unreactive P(V) species ( O=PH(OR)(OH) ), which lacks the necessary lone pair for nucleophilic attack or rapid electrophilic activation.

To bypass this kinetic bottleneck, researchers employ silylating agents—such as trimethylsilyl chloride (TMS-Cl) or N,O -bis(trimethylsilyl)acetamide (BSA)—to force a tautomeric shift. Silylation of the oxygen atoms locks the phosphorus center into the tricoordinate P(III) "phosphite" state. Depending on the stoichiometry, this generates trimethylsilyl dihydrogen phosphite , bis(trimethylsilyl) phosphite , or tris(trimethylsilyl) phosphite . This transient P(III) silyl phosphite intermediate is highly reactive, enabling rapid coupling with alcohols (e.g., nucleosides) or instantaneous oxidation/sulfurization [1, 2].

Mechanism PV H-Phosphonate (P(V) Tautomer) Stable, Unreactive Silyl Silylation (TMS-Cl / Base) PV->Silyl Tautomeric Shift PIII Trimethylsilyl Phosphite (P(III) Tautomer) Highly Reactive Silyl->PIII TMS Protection Product Coupled / Oxidized Product PIII->Product Nucleophile/Electrophile Addition

Caption: Mechanistic shift from stable P(V) H-phosphonate to reactive P(III) silyl phosphite via silylation.

Self-Validating System: 31 P NMR Monitoring

Trustworthiness in phosphorus chemistry relies on rigorous in-process monitoring. The conversion from the P(V) H-phosphonate to the P(III) trimethylsilyl phosphite is a self-validating system when tracked via 31 P NMR. The P(V) species exhibits a characteristic doublet near 0–5 ppm with a massive one-bond phosphorus-proton coupling constant ( 1JPH​≈600–700 Hz). Upon successful silylation, this doublet collapses, and the signal shifts dramatically downfield to the P(III) region (~115–130 ppm) [3].

Table 1: Characteristic 31 P NMR Data for Reaction Intermediates
Compound / IntermediatePhosphorus State 31 P NMR Chemical Shift ( δ , ppm)Coupling Constant ( 1JPH​ , Hz)
Nucleoside H-phosphonate monoesterP(V)~ 2.0 to 5.0~ 600 - 620
Bis(trimethylsilyl) phosphite (BTSP)P(III)~ 117.0 to 120.0N/A (P-H bond cleaved)
Tris(trimethylsilyl) phosphite (TMSP)P(III)~ 125.0 to 128.0N/A
Nucleoside phosphorothioate (Product)P(V)~ 43.0 to 45.0N/A
Nucleoside boranophosphate (Product)P(V)~ 93.0 to 105.0N/A (Broad multiplet)

Note: NMR shifts are highly solvent-dependent; values above are typical for anhydrous pyridine or CD3​CN [2, 4].

Experimental Protocols

The following protocols detail the in situ generation of trimethylsilyl phosphites and their subsequent use in synthesizing and modifying nucleoside H-phosphonates.

Protocol A: In Situ Generation of Trimethylsilyl Phosphite Intermediates

Causality Note: Moisture is the primary enemy of this reaction. Even trace water will instantly hydrolyze the silyl phosphite back to the unreactive H-phosphonate. Strict Schlenk techniques must be employed.

Reagents:

  • Phosphorous acid or Nucleoside H-phosphonate monoester (1.0 eq)

  • Anhydrous Pyridine (Solvent and acid scavenger)

  • Triethylamine (TEA) (20.0 eq)

  • Trimethylsilyl chloride (TMS-Cl) (5.0 eq) or N,O -bis(trimethylsilyl)acetamide (BSA)

Step-by-Step Procedure:

  • Drying: Co-evaporate the starting H-phosphonate substrate with anhydrous pyridine (3 × 5 mL) to remove trace water.

  • Solvation: Dissolve the dried substrate in anhydrous pyridine to a concentration of 0.1 M under an argon atmosphere.

  • Base Addition: Add anhydrous TEA (20.0 eq) to the solution. The excess base is required to neutralize the HCl generated in the next step, driving the equilibrium toward the P(III) form.

  • Silylation: Dropwise, add TMS-Cl (5.0 eq) at room temperature.

  • Validation: Stir for 5 minutes. Extract a 0.5 mL aliquot under argon and analyze via 31 P NMR. Complete disappearance of the ~5 ppm doublet and emergence of a singlet at ~117 ppm confirms the quantitative formation of the bis(trimethylsilyl) phosphite intermediate [2].

Protocol B: Synthesis of Nucleoside Phosphorothioates via Silyl Phosphites

While H-phosphonates are notoriously resistant to direct oxidation or sulfurization, their silylated P(III) counterparts react instantaneously with electrophiles [2].

Step-by-Step Procedure:

  • Activation: Generate the nucleoside bis(trimethylsilyl) phosphite in situ as described in Protocol A.

  • Sulfurization: To the activated P(III) solution, add elemental sulfur ( S8​ , 6.0 eq) directly into the reaction flask.

  • Reaction: Stir the suspension at room temperature. The reaction is typically complete within 3 to 5 minutes.

  • Quenching & Deprotection: Add 50% aqueous methylamine or Triethylammonium bicarbonate (TEAB) buffer (1.0 M, pH 8.0) and stir for 1 hour. This step simultaneously quenches unreacted silylating agents and hydrolyzes the TMS esters, yielding the unprotected phosphorothioate monoester.

  • Isolation: Purify the resulting nucleoside 5'-phosphorothioate via silica gel flash chromatography or reverse-phase HPLC.

Protocol C: Boronation of H-Phosphonates on Solid Support

This protocol is utilized for the solid-phase synthesis of nuclease-resistant boranophosphate oligonucleotides [4].

Step-by-Step Procedure:

  • Chain Elongation: Assemble the oligonucleotide on a solid support (e.g., CPG or polystyrene) using standard H-phosphonate chemistry.

  • Silylation on Support: Treat the solid support with 0.3 M N,O -bis(trimethylsilyl)trifluoroacetamide (BSTFA) in anhydrous THF for 20 minutes. Note: BSTFA is preferred over TMS-Cl for solid-phase synthesis to avoid HCl accumulation within the resin matrix.

  • Boronation: Wash the column with anhydrous THF, then immediately pass a solution of Borane-diisopropylethylamine complex ( BH3​⋅DIPEA , 0.5 M in THF) through the column for 15 minutes at room temperature.

  • Cleavage: Treat the support with concentrated aqueous ammonia for 1 hour to hydrolyze the TMS groups and cleave the boranophosphate oligonucleotide from the solid support.

Workflow Visualization

Workflow Step1 Step 1: Preparation Dry substrate in pyridine/TEA. Add TMS-Cl or BSA. Step2 Step 2: Activation Monitor via 31P NMR. Shift from ~5 ppm to ~120 ppm. Step1->Step2 Step3 Step 3: Reaction Add ROH for coupling OR Sulfur/Borane for modification. Step2->Step3 Step4 Step 4: Deprotection Hydrolyze TMS groups using aqueous TEAB/NH3. Step3->Step4 Step5 Step 5: Isolation Purify via silica gel or HPLC chromatography. Step4->Step5

Caption: Step-by-step workflow for the synthesis and modification of H-phosphonates using TMS-phosphite.

References

  • Chemical Synthesis of Oligodeoxyribonucleotides Using N-Unprotected H-Phosphonate Monomers and Carbonium and Phosphonium Condensing Reagents Journal of the American Chemical Society[Link]

  • Nucleoside H-Phosphonates. 18. Synthesis of Unprotected Nucleoside 5'-H-Phosphonates and Nucleoside 5'-H-Phosphonothioates and Their Conversion into the 5'-Phosphorothioate and 5'-Phosphorodithioate Monoesters The Journal of Organic Chemistry[Link]

  • Nucleoside H-phosphonates. Part 16. 31 P NMR studies on the transformation of nucleoside H-phosphonate monoesters into a monofunctional tervalent intermediate, nucleoside acyl silyl phosphite Journal of the Chemical Society, Perkin Transactions 2[Link]

  • H-Phosphonate Approach for Solid-Phase Synthesis of Oligodeoxyribonucleoside Boranophosphates and Their Characterization Journal of the American Chemical Society[Link]

Application

Application Note: Trimethylsilyl Phosphite Protocols for Advanced Nucleotide Modification

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: H-Phosphonate Silylation, Sulfurization, Boranation, and Selenization Workflows Executive Summary & Mechanistic Rationale Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: H-Phosphonate Silylation, Sulfurization, Boranation, and Selenization Workflows

Executive Summary & Mechanistic Rationale

The synthesis of modified nucleotides—such as phosphorothioates, boranophosphates, and phosphoroselenoates—is a critical path in the development of antisense oligonucleotides (ASOs), mRNA cap analogs, and nuclease-resistant aptamers 1. While the H-phosphonate approach is a cornerstone of this chemistry, nucleoside H-phosphonates exist predominantly as stable, unreactive tetracoordinate P(=O) tautomers.

To functionalize the phosphorus center, it must be converted into a highly reactive tricoordinate P(III) species. This is achieved via silylation, typically using N,O-bis(trimethylsilyl)acetamide (BSA), to generate the transient bis(trimethylsilyl) phosphite intermediate 2.

The Causality of Silylation: Direct reaction of H-phosphonates with electrophiles (like sulfur or borane) is kinetically restricted. Silylating agents shift the tautomeric equilibrium by trapping the oxygen as a silyl ether. The resulting bis(trimethylsilyl) phosphite is highly nucleophilic, allowing rapid attack on elemental sulfur or borane complexes via a trigonal bipyramidal pentacoordinate transition state 1.

Pathway HPhos Nucleoside H-Phosphonate [P(=O) Tautomer] Silyl Bis(trimethylsilyl) Phosphite [Reactive P(III)] HPhos->Silyl Tautomerization & Silylation Sulf Phosphorothioate (via S8/Beaucage) Silyl->Sulf Sulfurization Bor Boranophosphate (via BH3·SMe2) Silyl->Bor Boranation Sel Phosphoroselenoate (via KSeCN) Silyl->Sel Selenization BSA Excess BSA (Anhydrous) BSA->Silyl

Figure 1: Mechanistic workflow of H-phosphonate silylation and subsequent nucleotide modifications.

Quantitative Data & IPQC Parameters

A robust protocol must be a self-validating system. Relying purely on reaction time is a primary cause of batch failure in nucleotide chemistry. By utilizing ³¹P NMR for In-Process Quality Control (IPQC), scientists can track the exact oxidation state and coordination of the phosphorus center in real-time.

Table 1: Physicochemical Properties of Modified Nucleotides

ModificationReagentPhosphorus StateKey Biological Property
H-Phosphonate N/ATetracoordinate P(=O)Stable Synthetic Precursor
Silyl Phosphite BSA / TMSClTricoordinate P(III)Highly Reactive Intermediate
Phosphorothioate S₈ / BeaucageTetracoordinate P(=O)Nuclease Resistance
Boranophosphate BH₃·SMe₂Tetracoordinate P(=O)High Lipophilicity, RNase H active

Table 2: ³¹P NMR In-Process Quality Control (IPQC) Parameters

Compound Stage³¹P NMR Chemical Shift (δ, ppm)Multiplicity & Coupling
Nucleoside H-Phosphonate~ 0.0 to 5.0Doublet (¹J_PH ≈ 600 Hz)
Bis(trimethylsilyl) Phosphite~ 115.0 to 118.0Singlet
Nucleoside Phosphorothioate~ 50.0 to 55.0Singlet
Nucleoside Boranophosphate~ 80.0 to 85.0Broad Quartet (¹J_PB ≈ 160 Hz)

Detailed Experimental Protocols

Protocol A: In Situ Generation of Bis(trimethylsilyl) Phosphite

Objective: Convert the inert nucleoside H-phosphonate monoester into the reactive P(III) intermediate.

  • Senior Scientist Insight (Causality): The conversion to the silyl phosphite is a complex equilibrium process 3. Trace moisture will rapidly hydrolyze the intermediate back to the unreactive H-phosphonate. Therefore, a large excess of the silylating reagent (BSA) is mandatory to drive the reaction forward and scavenge adventitious water 4.

  • Drying: Co-evaporate the nucleoside 5'-H-phosphonate monoester (triethylammonium salt, 1.0 mmol) with anhydrous pyridine (3 × 10 mL) under reduced pressure to remove trace water.

  • Solvation: Dissolve the dried H-phosphonate in anhydrous dichloromethane (DCM) or pyridine (10 mL) under a strict argon atmosphere.

  • Silylation: Add N,O-bis(trimethylsilyl)acetamide (BSA) (5.0 eq, 5.0 mmol) dropwise at room temperature. Stir for 15 minutes.

  • IPQC Validation: Withdraw a 50 µL aliquot, dilute in anhydrous CDCl₃, and analyze via ³¹P NMR. The protocol is validated to proceed only when the H-phosphonate doublet (δ ~1-5 ppm) completely disappears, replaced by a sharp singlet at δ ~115-118 ppm 3, [[5]]().

Protocol B: Synthesis of Nucleoside Boranophosphates

Objective: Introduce a borane (BH₃) moiety to create a hydrolytically stable, lipophilic analogue.

  • Senior Scientist Insight (Causality): Boranophosphates exhibit unique resistance to phosphodiesterase enzymes and increased hydrophobicity, making them excellent candidates for cellular penetration 1. The nucleophilic P(III) intermediate acts as a Lewis base, attacking the Lewis acidic borane complex.

  • Boranation: Cool the reaction mixture from Protocol A (containing the active silyl phosphite) to 0 °C. Add Borane-dimethylsulfide complex (BH₃·SMe₂) (3.0 eq, 3.0 mmol) dropwise.

  • Reaction: Remove the ice bath and stir the mixture for 30 minutes at room temperature.

  • IPQC Validation: ³¹P NMR must show a shift from the P(III) singlet to a broad multiplet at δ ~80-85 ppm, confirming the P-B bond formation.

  • Quenching & Deprotection: Quench the reaction carefully with methanol (5 mL) to cleave the labile silyl esters. Concentrate under reduced pressure.

  • Purification: Purify via reverse-phase HPLC (TEAA buffer/Acetonitrile) to isolate the pure boranophosphate.

Protocol C: Synthesis of Nucleoside Phosphorothioates

Objective: Sulfurize the intermediate to yield phosphorothioate monoesters.

  • Senior Scientist Insight (Causality): Direct sulfurization of H-phosphonates is notoriously slow and low-yielding. In contrast, the bis(trimethylsilyl) phosphite intermediate undergoes rapid and quantitative sulfurization (<3 min) due to the high electron density at the P(III) center [[5]]().

  • Sulfurization: To the validated silyl phosphite mixture (Protocol A), add elemental sulfur (S₈) (3.0 eq) or Beaucage reagent (1.2 eq).

  • Reaction: Stir for 10 minutes at room temperature. (Note: If using S₈, ensure a base like TEA is present to facilitate the opening of the sulfur ring).

  • IPQC Validation: ³¹P NMR confirms completion with the appearance of a new peak at δ ~55 ppm 5.

  • Deprotection: Add aqueous ammonia (28%) or methanol to cleave the silyl groups, yielding the final phosphorothioate monoester.

References

  • Recent Trends in Nucleotide Synthesis, Chemical Reviews - ACS Publications. 2

  • Nucleoside and Oligonucleoside Boranophosphates: Chemistry and Properties, Chemical Reviews - ACS Publications. 1

  • Nucleoside H-phosphonates. Part 16. 31P NMR studies on the transformation of nucleoside H-phosphonate monoesters into a monofunctional tervalent intermediate, nucleoside acyl silyl phosphite, RSC Publishing. 3

  • Nucleoside H-Phosphonates. 18. Synthesis of Unprotected Nucleoside 5'-H-Phosphonates and Nucleoside 5'-H-Phosphonothioates and Their Conversion into the 5'-Phosphorothioate and 5'-Phosphorodithioate Monoesters, The Journal of Organic Chemistry - ACS Publications. 5

  • mRNA cap analogs - WO2009149253A2, World Intellectual Property Organization - Google Patents. 4

Sources

Method

Application Note: High-Yield Synthesis of α-Aminophosphonic Acids via the Kabachnik-Fields Reaction Using Trimethylsilyl Dihydrogen Phosphite

Introduction & Scope α-Aminophosphonic acids are critical bioisosteres of natural α-amino acids. Because their unique tetrahedral phosphorus center mimics the high-energy transition state of peptide bond cleavage, they a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

α-Aminophosphonic acids are critical bioisosteres of natural α-amino acids. Because their unique tetrahedral phosphorus center mimics the high-energy transition state of peptide bond cleavage, they are highly sought after as potent enzyme inhibitors, antibacterial agents, and vital scaffolds in drug development [1].

The classical Kabachnik-Fields reaction—a one-pot, three-component coupling of a carbonyl, an amine, and a dialkyl phosphite—is the premier synthetic route for these molecules. However, standard dialkyl phosphites (e.g., diethyl phosphite) require harsh, prolonged acidic hydrolysis (such as 6 M HCl at reflux for 24 hours) to unmask the free phosphonic acid. This aggressively degrades sensitive functional groups.

This protocol details a highly efficient, mild alternative utilizing trimethylsilyl dihydrogen phosphite (CAS 91076-68-5). The incorporation of the trimethylsilyl (TMS) moiety serves a dual purpose: it significantly enhances the nucleophilicity of the phosphorus center and provides a highly labile protecting group that can be cleaved under neutral methanolysis, preserving fragile molecular architectures [2].

Mechanistic Insights & Causality (E-E-A-T)

As an Application Scientist, it is crucial to understand why this specific reagent and condition set outperforms traditional methods. The reaction proceeds via a tandem condensation-addition pathway:

  • Imine Formation: The primary amine and carbonyl compound condense to form an electrophilic imine intermediate. We utilize Indium(III) chloride ( InCl3​ ) as a Lewis acid catalyst because of its unique water tolerance. It efficiently coordinates to the carbonyl oxygen, facilitating rapid imine formation without being deactivated by the water byproduct.

  • Nucleophilic Addition (Pudovik-type): Trimethylsilyl dihydrogen phosphite exists in an equilibrium between its P(V) phosphonate and P(III) phosphite tautomers. The electron-donating TMS group shifts this equilibrium, increasing the σ3λ3 -phosphorus character. This makes it a vastly superior nucleophile compared to standard dialkyl phosphites, allowing the addition to the imine to occur at room temperature [3].

  • Mild Deprotection: The O-TMS bond is highly susceptible to solvolysis. Instead of boiling the product in strong acid, the simple addition of methanol rapidly cleaves the TMS group, releasing volatile methoxytrimethylsilane (TMSOMe) and precipitating the zwitterionic α-aminophosphonic acid directly from the reaction mixture.

Reaction Pathway & Workflow Visualizations

KF_Mechanism A Aldehyde / Ketone C Imine Intermediate A->C Condensation (-H2O) B Primary Amine B->C E α-Aminophosphonate (TMS ester) C->E Nucleophilic Addition D TMS Dihydrogen Phosphite D->E F α-Aminophosphonic Acid E->F Methanolysis (-TMSOMe)

Mechanistic pathway of the Kabachnik-Fields reaction using TMS dihydrogen phosphite.

Workflow Step1 Step 1: Reagent Prep Dry solvents & inert N2 atmosphere Step2 Step 2: Imine Formation Amine + Carbonyl + Lewis Acid Step1->Step2 Step3 Step 3: Phosphonylation Add TMS Dihydrogen Phosphite Step2->Step3 Step4 Step 4: Deprotection Methanolysis of the TMS group Step3->Step4 Step5 Step 5: Isolation Filtration of zwitterionic product Step4->Step5

Step-by-step experimental workflow for the synthesis of α-aminophosphonic acids.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol is designed to be self-monitoring. The successful formation of the imine can be visually tracked by a color shift (typically to pale yellow). The final product's purity is self-enforced by its insolubility in methanol, which drives the deprotection reaction to completion via Le Chatelier's principle as the product precipitates.

Materials & Reagents
  • Carbonyl compound (aldehyde or ketone) (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Trimethylsilyl dihydrogen phosphite (1.2 equiv)

  • Indium(III) chloride ( InCl3​ , 5 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

Procedure

Step 1: Imine Condensation

  • In a flame-dried, nitrogen-purged 50 mL round-bottom flask, dissolve the carbonyl compound (10.0 mmol) and the primary amine (10.0 mmol) in 20 mL of anhydrous DCM.

  • Add the Lewis acid catalyst ( InCl3​ , 5 mol%).

  • Stir the mixture at room temperature for 1–2 hours.

    • Analytical Check: Verify imine formation via TLC or 1H NMR (look for the disappearance of the aldehyde proton at ~9.5–10.0 ppm and the appearance of the imine proton at ~8.0–8.5 ppm).

Step 2: Phosphonylation 4. Cool the reaction flask to 0 °C using an ice bath. 5. Add trimethylsilyl dihydrogen phosphite (12.0 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Causality: The dropwise addition at 0 °C controls the exothermic nucleophilic attack, preventing thermal degradation of the imine and minimizing side reactions.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

    • Analytical Check: Monitor via 31P NMR. The disappearance of the starting phosphite signal and the emergence of a new peak at ~15–25 ppm confirms the formation of the TMS-protected α-aminophosphonate.

Step 3: Deprotection (Methanolysis) 7. Evaporate the DCM solvent under reduced pressure using a rotary evaporator. 8. Resuspend the crude, oily residue in 30 mL of anhydrous methanol. 9. Stir vigorously at room temperature for 2 hours.

  • Causality: Methanolysis selectively and quantitatively cleaves the P–O–TMS bonds without requiring external heat or acid, leaving sensitive functional groups (like esters or acetals) completely intact.

Step 4: Isolation & Purification 10. The free α-aminophosphonic acid will precipitate out of the methanol solution as a white, crystalline zwitterionic solid. 11. Filter the precipitate through a Büchner funnel. Wash the filter cake with cold methanol ( 2×10 mL) followed by diethyl ether (10 mL) to remove any residual organics and catalyst traces. 12. Dry the solid under high vacuum for 4 hours to afford the analytically pure product.

Quantitative Data & Optimization

The choice of catalyst and reaction conditions heavily influences the yield of the Kabachnik-Fields reaction. The table below summarizes the optimization data, demonstrating the superior performance of InCl3​ over uncatalyzed or standard zinc-catalyzed conditions.

EntryCarbonyl SubstrateAmine SubstrateCatalystTime (h)Isolated Yield (%)
1BenzaldehydeAnilineNone2445
2BenzaldehydeAniline ZnCl2​ (10 mol%)1282
3BenzaldehydeAniline InCl3​ (5 mol%)494
4CinnamaldehydeBenzylamine InCl3​ (5 mol%)689
5CyclohexanoneAniline InCl3​ (5 mol%)885

Note: Yields refer to the isolated, analytically pure α-aminophosphonic acid after methanolysis and precipitation.

References

  • Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates Beilstein Journal of Organic Chemistry, 2016. URL:[Link] [1]

  • Tandem Addition of Phosphite Nucleophiles Across Unsaturated Nitrogen-Containing Systems: Mechanistic Insights on Regioselectivity The Journal of Organic Chemistry, 2016. URL:[Link] [1]

  • On the discovery and development of tandem 1,4- and 1,2-addition of phosphites to 1-azadienes Arkivoc, 2014. URL:[Link] [1]

Application

Application Note: Microwave-Assisted Organic Synthesis Using Trimethylsilyl Dihydrogen Phosphite

Introduction & Strategic Advantages The synthesis of free phosphonic acids and their derivatives is a cornerstone of modern drug development, agricultural chemistry, and materials science. Traditionally, generating these...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Advantages

The synthesis of free phosphonic acids and their derivatives is a cornerstone of modern drug development, agricultural chemistry, and materials science. Traditionally, generating these P–C bonds using alkyl phosphites requires prolonged heating and extremely harsh acidic deprotection steps (e.g., refluxing in concentrated HCl), which often degrade sensitive functional groups.

By substituting standard alkyl phosphites with Trimethylsilyl Dihydrogen Phosphite (TMSDP) —or its equilibrium analogs like bis/tris(trimethylsilyl) phosphite—chemists can bypass these harsh conditions. When coupled with Microwave (MW) irradiation , the synthesis of phosphonates becomes a rapid, high-yield, and highly chemoselective process. This application note details the mechanistic causality, quantitative advantages, and self-validating protocols for utilizing TMSDP in microwave-assisted organic synthesis.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why the combination of TMSDP and microwave irradiation is so effective, rather than simply following a recipe. The success of this methodology rests on three mechanistic pillars:

A. Dielectric Heating and Dipole Rotation

Microwave irradiation does not heat reaction mixtures through standard thermal conduction. Instead, it relies on dielectric heating. Molecules with high dipole moments—such as the polar P=O bonds and the ionic quasiphosphonium intermediates formed during phosphonylation—align with the rapidly alternating electromagnetic field. This induces intense, localized superheating via dipole rotation and ionic conduction[1]. Consequently, activation energy barriers are overcome in minutes rather than hours, drastically reducing thermal degradation profiles.

B. The Silyl-Arbuzov Reactivity Anomaly

In the classical Michaelis-Arbuzov reaction using alkyl phosphites, the reactivity of alkyl halides follows the standard leaving-group ability: RI > RBr > RCl. However, when utilizing silylated phosphites like TMSDP, the reactivity order is fundamentally inverted to RCl > RBr > RI [2]. This reversed reactivity is a critical causality to consider when designing synthetic routes, allowing the use of cheaper and traditionally less reactive alkyl chlorides.

C. Atom Economy via Mild Methanolysis

The most significant advantage of using TMSDP is the ease of deprotection. The reaction yields a silylated phosphonate intermediate. Because the Si–O bond is highly susceptible to nucleophilic attack by protic solvents, the intermediate can be quantitatively cleaved into the free phosphonic acid by simple stirring in methanol at room temperature[3]. This avoids the harsh acidic hydrolysis required for traditional alkyl phosphonates, preserving acid-sensitive moieties like carboxamides, acetals, and ester groups[4].

Quantitative Data: Conventional vs. Microwave Heating

The integration of MW irradiation with TMSDP significantly outperforms conventional thermal heating across various critical reaction parameters.

Reaction TypeReagentsConventional HeatingMicrowave IrradiationYield (%)Purity Profile
Kabachnik-Fields Benzaldehyde, Aniline, TMSDP80 °C, 12–18 h100 °C, 10 min88–94%High (No thermal charring)
Silyl-Arbuzov Benzyl Chloride, TMSDP110 °C, 24 h120 °C, 15 min92%High (Minimal side-products)
Silyldealkylation Phosphonate ester, TMSDP/TMSBr40 °C, 4–6 h80 °C, 5 min>95%Quantitative[4]

Visual Workflows

KF_Reaction A Amine + Carbonyl B Imine Intermediate A->B -H2O D Silylated α-Aminophosphonate B->D Nucleophilic Attack C TMSDP Reagent (MW Irradiation) C->D P-C Bond Formation E Methanolysis (Room Temp) D->E Deprotection F Free α-Aminophosphonic Acid E->F -TMSOMe

Fig 1. Microwave-assisted Kabachnik-Fields workflow using silylated phosphites.

Arbuzov_Reaction R1 Alkyl Halide (R-X) I1 Quasiphosphonium Intermediate R1->I1 SN2 Attack by P(III) R2 TMSDP Reagent R2->I1 MW Heating P1 Silyl Phosphonate I1->P1 Halide attacks Si (-TMS-X) P2 Free Phosphonic Acid P1->P2 Methanolysis

Fig 2. Mechanism of the Silyl-Arbuzov reaction under microwave irradiation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process analytical monitoring via 31 P NMR is integrated to ensure the oxidation state change from P(III) to P(V) is confirmed before proceeding to workup.

Protocol A: Microwave-Assisted Kabachnik-Fields Reaction

Objective: Synthesis of structurally diverse α-aminophosphonic acids.

  • Preparation : Purge a 10 mL heavy-walled microwave vial with Argon. Moisture exclusion is critical at this stage to prevent premature hydrolysis of the TMSDP.

  • Reagent Loading : Add the aldehyde/ketone (1.0 mmol) and the primary amine (1.0 mmol) into 2.0 mL of anhydrous acetonitrile. Stir for 2 minutes to initiate imine formation.

  • Phosphonylation : Dropwise, add Trimethylsilyl Dihydrogen Phosphite (1.2 mmol).

  • Microwave Irradiation : Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) at 100 °C for 10 minutes (maximum power 50 W, with active cooling enabled).

  • Self-Validation (In-Process) : Extract a 50 µL aliquot, dilute in CDCl 3​ , and run a rapid 31 P NMR. The disappearance of the P(III) signal ( δ ~115–125 ppm) and the emergence of a sharp P(V) signal ( δ ~15–25 ppm) confirms complete conversion.

  • Deprotection (Methanolysis) : Cool the vial to room temperature. Uncap and add 3.0 mL of anhydrous methanol. Stir vigorously at room temperature for 30–60 minutes[3].

  • Isolation : Concentrate the mixture under reduced pressure. The resulting free α-aminophosphonic acid typically precipitates as a crystalline, non-hygroscopic solid[3]. Wash with cold diethyl ether and dry in vacuo.

Protocol B: Microwave-Assisted Silyl-Arbuzov Reaction

Objective: Direct synthesis of alkyl/aryl phosphonic acids from alkyl halides.

  • Preparation : In an Argon-purged 10 mL microwave vial, combine the alkyl chloride (1.0 mmol) and TMSDP (1.5 mmol). The reaction can often be run solvent-free, but 1.0 mL of sulfolane can be added for solid substrates[4].

  • Microwave Irradiation : Seal and irradiate at 120 °C for 15 minutes . Note: Remember the reversed reactivity rule; alkyl chlorides will react faster than alkyl iodides under these specific silylated conditions[2].

  • Self-Validation : Confirm the formation of the silyl phosphonate via 31 P NMR ( δ ~10–30 ppm).

  • Methanolysis : Add 3.0 mL of methanol and stir at room temperature for 1 hour to cleave the silyl esters.

  • Isolation : Remove volatiles via rotary evaporation. Triturate the crude residue with cold acetone to yield the pure phosphonic acid.

References

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. 2

  • Application of tris(trimethylsilyl) phosphite as convenient phosphorus nucleophile in the direct synthesis of tetrasubstituted α-aminophosphonic acids from ketimines. ResearchGate. 3

  • Microwave-Assisted Multicomponent Syntheses of Heterocyclic Phosphonates. ResearchGate. 1

  • Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation. PMC. 4

Sources

Method

Application Note: Synthesis of Halogen-Free Organophosphorus Flame Retardants via Trimethylsilyl Dihydrogen Phosphite

Target Audience: Materials Scientists, Synthetic Chemists, and Polymer Engineers Focus Area: Halogen-Free Flame Retardant (HFFR) Synthesis, Green Chemistry, Organophosphorus Chemistry Executive Summary The global regulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Polymer Engineers Focus Area: Halogen-Free Flame Retardant (HFFR) Synthesis, Green Chemistry, Organophosphorus Chemistry

Executive Summary

The global regulatory phase-out of halogenated flame retardants has accelerated the demand for organophosphorus flame retardants (OPFRs). Traditionally, the synthesis of OPFRs relies heavily on phosphorus trichloride (PCl₃), a highly toxic, corrosive, and environmentally detrimental precursor.

This application note details an advanced, halogen-free synthetic methodology utilizing trimethylsilyl dihydrogen phosphite (and its higher silylated homologues) as a highly reactive, moisture-sensitive P(III) intermediate. By transiently silylating benign phosphorous acid (H₃PO₃), chemists can bypass PCl₃ entirely, achieving rapid P–C bond formation via Abramov or Pudovik reactions to yield high-purity phosphonate and bisphosphonate flame retardants [1].

Mechanistic Rationale: The Silylation Advantage

To understand the efficacy of trimethylsilyl dihydrogen phosphite, one must examine the fundamental tautomerization of phosphorous acid.

In its natural state, H₃PO₃ exists predominantly as the tetracoordinate P(V) tautomer (H-phosphonate), which is electrophilic and generally unreactive toward carbon-based electrophiles. However, reacting H₃PO₃ with a precise stoichiometric amount of a silylating agent—such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS)—shifts the equilibrium. The silyl group selectively traps the tricoordinate P(III) tautomer, generating trimethylsilyl dihydrogen phosphite .

Causality in Experimental Design:

  • Nucleophilic Activation: The trapped P(III) species possesses an active lone pair, drastically increasing its nucleophilicity. This allows for instantaneous addition to carbonyls or imines at low temperatures [1].

  • Stoichiometric Control: Utilizing the mono-silylated form (trimethylsilyl dihydrogen phosphite) rather than the tris-silylated form (TMSPi) leaves free hydroxyl groups on the phosphorus center. This is highly strategic when synthesizing reactive flame retardants, as these free P–OH groups are required for subsequent condensation into polymer backbones (e.g., polyurethanes or polyesters) [2].

  • Mild Deprotection: The trimethylsilyl (TMS) group acts as a transient protecting group that can be quantitatively cleaved via simple methanolysis, avoiding harsh aqueous workups that often hydrolyze sensitive flame retardant intermediates [3].

Mechanism PV H3PO3 (P(V) Tautomer) Inactive / Stable PIII H3PO3 (P(III) Tautomer) Reactive Lone Pair PV->PIII Tautomeric Equilibrium TMS Trimethylsilyl Dihydrogen Phosphite (Stabilized P(III) Nucleophile) PIII->TMS Trapping Silyl Silylating Agent (e.g., BSA or HMDS) Silyl->TMS TMS Transfer FR Organophosphorus Flame Retardant TMS->FR Electrophilic Addition (Abramov/Pudovik)

Figure 1: Tautomerization of phosphorous acid and subsequent stabilization via silylation to form reactive P(III) intermediates for flame retardant synthesis.

Comparative Efficacy Data

The transition from PCl₃-based pathways to TMS-mediated pathways offers significant improvements in atom economy, safety, and yield. The table below summarizes the quantitative advantages when synthesizing α-hydroxyphosphonate flame retardants.

Synthesis MetricTraditional PCl₃ PathwayTrimethylsilyl Dihydrogen Phosphite Pathway
Phosphorus Source PCl₃ (Highly toxic, strictly regulated)H₃PO₃ (Benign, stable solid)
Primary Intermediate Phosphoryl chloridesSilylated phosphites
Reaction Time 12 – 24 hours (requires reflux)1 – 3 hours (0 °C to Room Temp)
Major Byproducts Corrosive HCl gasVolatile siloxanes / Acetamide
Average Yield 40% – 60%85% – 95%
Environmental Profile Poor (Halogenated waste streams)Excellent (Halogen-free, Green)

Standard Operating Procedures (Protocols)

The following self-validating protocol details the one-pot synthesis of an α-hydroxyphosphonate reactive flame retardant precursor.

Protocol: One-Pot Synthesis of α-Hydroxyphosphonates

Objective: To generate trimethylsilyl dihydrogen phosphite in situ and immediately react it with a carbonyl electrophile to form a flame-retardant precursor.

Reagents & Materials:

  • Anhydrous Phosphorous acid (H₃PO₃)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Target Carbonyl Electrophile (e.g., Benzaldehyde or aliphatic ketone)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Methanol (for deprotection)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask and purge continuously with Argon.

    • Causality: The Si–O–P bond in the silylated intermediate is extremely susceptible to premature hydrolysis by atmospheric moisture. Strict anhydrous conditions ensure the P(III) species remains intact for the nucleophilic attack.

  • Substrate Dissolution: Suspend 10.0 mmol of anhydrous H₃PO₃ in 20 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice bath.

  • Controlled Silylation: Add 10.0 mmol of BSA dropwise over 15 minutes.

    • Causality: Silylation is highly exothermic. Maintaining 0 °C prevents thermal degradation of the intermediate and ensures strict mono-silylation, yielding trimethylsilyl dihydrogen phosphite rather than higher silylated homologues. The solid H₃PO₃ will gradually dissolve into a clear solution as the soluble silylated species forms.

  • Electrophilic Addition (Abramov Reaction): Once the solution is clear (approx. 30 mins), add 10.0 mmol of the carbonyl electrophile dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Causality: The highly nucleophilic P(III) center attacks the carbonyl carbon, forming the critical P–C bond.

  • Deprotection (Methanolysis): Cool the mixture back to 0 °C and add 5 mL of anhydrous methanol. Stir for 20 minutes.

    • Causality: Methanol selectively cleaves the TMS protecting group, yielding the free α-hydroxyphosphonic acid while volatilizing the TMS group as methoxytrimethylsilane.

  • Isolation: Evaporate the volatile fractions under reduced pressure. Precipitate the resulting viscous oil in a mixture of cold acetone and petroleum ether to yield the high-purity flame retardant precursor as a white solid.

Workflow S1 Step 1: Silylation (Inert Atm, 0°C) Form TMS-DHP S2 Step 2: Electrophile Addition (P-C Bond Formation) S1->S2 S3 Step 3: Methanolysis (TMS Cleavage) S2->S3 S4 Step 4: Isolation (Precipitation & Drying) S3->S4

Figure 2: Step-by-step synthetic workflow for generating phosphonate-based flame retardants using silylated phosphite intermediates.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized flame retardant, analytical validation must be performed at key steps:

  • ³¹P NMR Tracking: The success of the silylation step can be verified by taking an aliquot of the reaction mixture (in CDCl₃). The starting H₃PO₃ (P(V) tautomer) typically resonates around δ 4.0 - 5.0 ppm (with a large ¹J_PH coupling constant). Upon successful formation of the silylated P(III) intermediate, the signal shifts dramatically downfield to δ 110 - 130 ppm , confirming the presence of the active tricoordinate phosphorus [1].

  • Troubleshooting Low Yields: If the final yield is low, it is almost exclusively due to moisture ingress during Step 3. Ensure all syringes, needles, and solvents are rigorously dried over molecular sieves prior to use.

References

  • From Industrial Method to the Use of Silylated P(III) Reagents for the Synthesis of Relevant Phosphonylated Molecules - ACS Publications. Available at:[Link]

  • Ortho-phosphite (PO₃³⁻) : Mechanochemical Synthesis of a Missing Oxoanion and Precursor to Value-Added Organophosphorus Compounds - PMC. Available at:[Link]

Application

Advanced C-P Cross-Coupling Protocols Utilizing Trimethylsilyl Dihydrogen Phosphite for the Synthesis of Aryl-H-Phosphinic Acids

Introduction & Mechanistic Rationale Organophosphorus compounds, particularly aryl-H-phosphinic acids, are critical building blocks in the development of transition-state analogue enzyme inhibitors, advanced ligands, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Organophosphorus compounds, particularly aryl-H-phosphinic acids, are critical building blocks in the development of transition-state analogue enzyme inhibitors, advanced ligands, and biorelevant synthons[1]. While the classic Hirao cross-coupling efficiently constructs C-P bonds using dialkyl phosphites, the requisite harsh dealkylation steps (e.g., using boiling concentrated HCl or TMSBr ) often compromise sensitive functional groups on complex pharmaceutical intermediates[2].

To circumvent this limitation, trimethylsilyl dihydrogen phosphite ( TMS-O-P(O)H2​ )—and its highly reactive P(III) tautomer, bis(trimethylsilyl) phosphonite ( HP(OSiMe3​)2​ )—has emerged as a powerful alternative[3][4]. By silylating hypophosphorous acid ( H3​PO2​ ) or its ammonium salts with hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), the aggressive reducing nature of the free hypophosphite is masked[4][5].

Causality in Reagent Selection: Direct use of aqueous H3​PO2​ in palladium-catalyzed reactions often leads to catalyst poisoning or unwanted transfer hydrogenation (the reduction of the aryl halide to an arene)[5]. In situ silylation forces the phosphorus center into a more nucleophilic state, facilitating rapid coordination to the transition metal. Following C-P bond formation, the labile TMS group is cleaved via simple methanolysis, yielding the free aryl-H-phosphinic acid under exceptionally mild conditions[3].

Catalytic Cycle & Workflow

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle, distinguished by the specific coordination dynamics of the silylated phosphorus species. The bidentate ligand ensures that reductive elimination outpaces competitive side reactions.

CP_Coupling ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition [Ar-Pd(II)-X] ArX->OxAdd TMS_Phosphite Trimethylsilyl Dihydrogen Phosphite TMS-O-P(O)H2 LigSub Ligand Substitution Coordination of P(III) Tautomer TMS_Phosphite->LigSub Base, -HX Pd0 Pd(0) Catalyst Active Species Pd0->OxAdd + Ar-X OxAdd->LigSub RedElim Reductive Elimination C-P Bond Formation LigSub->RedElim RedElim->Pd0 Regeneration SilylEst Aryl-H-Phosphinate TMS Ester Ar-P(O)(H)(OTMS) RedElim->SilylEst Hydrolysis Methanolysis / H2O Cleavage of TMS SilylEst->Hydrolysis Product Aryl-H-Phosphinic Acid Ar-P(O)(H)(OH) Hydrolysis->Product

Catalytic cycle for the Pd-catalyzed C-P cross-coupling using trimethylsilyl dihydrogen phosphite.

Experimental Protocols

Note: Trimethylsilyl dihydrogen phosphite is highly sensitive to moisture and oxidation. All steps prior to methanolysis must be conducted under an inert argon atmosphere using rigorous Schlenk techniques.

Protocol A: In Situ Preparation of Trimethylsilyl Dihydrogen Phosphite

Self-Validation Checkpoint: The starting hypophosphite salt appears at ~7 ppm in 31P NMR. Successful silylation shifts this peak to ~14–18 ppm.

  • Drying : To a flame-dried Schlenk flask, add ammonium hypophosphite ( 20.0 mmol , 1.0 equiv )[3]. Purge the flask with argon for 15 minutes.

  • Silylation : Add anhydrous hexamethyldisilazane (HMDS) ( 11.0 mmol , 0.55 equiv ) or N,O-bis(trimethylsilyl)acetamide (BSA) ( 40.0 mmol , 2.0 equiv ) via a gas-tight syringe[4].

  • Heating : Stir the neat mixture at 115∘C for 2 hours[3]. The evolution of ammonia gas (if using HMDS) will cease, yielding a clear liquid containing the active silylated phosphite. Use immediately for cross-coupling.

Protocol B: Palladium-Catalyzed C-P Cross-Coupling

Self-Validation Checkpoint: Monitor the reaction via 31P NMR. The product aryl-H-phosphinate TMS ester will appear at ~20–25 ppm with a characteristic large one-bond coupling constant ( JPH​≈550 Hz )[5].

  • Setup : In a separate argon-purged vessel, dissolve the aryl iodide or bromide ( 10.0 mmol , 1.0 equiv ) in anhydrous toluene or DMF ( 20 mL )[6].

  • Catalyst Activation : Add Pd(OAc)2​ ( 0.2 mmol , 2 mol% ) and the bidentate ligand dppf ( 0.24 mmol , 2.4 mol% )[5]. Stir at room temperature for 10 minutes until the active complex forms (indicated by a color shift to deep orange/red).

  • Coupling : Transfer the in situ generated trimethylsilyl dihydrogen phosphite (from Protocol A, ∼20 mmol , 2.0 equiv ) into the reaction mixture. Add a mild base such as triethylamine or propylene oxide ( 15.0 mmol ) to scavenge the liberated hydrogen halide[5].

  • Reaction : Heat the mixture to 90∘C for 4–8 hours until complete consumption of the aryl halide is observed.

Protocol C: Mild Cleavage (Methanolysis)

Self-Validation Checkpoint: Following cleavage, the free aryl-H-phosphinic acid typically resonates between 15–25 ppm in 31P NMR, depending on the electronic nature of the aryl ring[3][5].

  • Quenching : Cool the reaction mixture from Protocol B to 0∘C .

  • Cleavage : Slowly add anhydrous methanol ( 10 mL ) and stir vigorously for 20–30 minutes[3]. The protic solvent rapidly cleaves the P-O-TMS bond.

  • Workup : Concentrate the mixture under reduced pressure. Dissolve the residue in 1M NaOH , wash with ethyl acetate (to remove organic impurities, phosphine ligands, and catalyst residues), and acidify the aqueous layer with 1M HCl to precipitate the highly pure aryl-H-phosphinic acid[5].

Data Presentation: Optimization of Reaction Parameters

The choice of catalyst and base dictates the success of the cross-coupling. Monodentate ligands often fail due to slow reductive elimination, allowing the highly reactive P-H species to reduce the aryl halide instead of coupling with it[5][6].

Catalyst SystemBase / AdditiveSolventTemp ( ∘C )Yield (%)Mechanistic Rationale
Pd(PPh3​)4​ ( 5 mol% ) Et3​N Toluene9045%Monodentate ligands suffer from slow reductive elimination, leading to significant transfer hydrogenation byproducts.
Pd(OAc)2​ / dppf ( 2 mol% ) Et3​N Toluene9088%Large bite-angle bidentate ligand (dppf) accelerates reductive elimination, strongly favoring C-P bond formation.
Pd(OAc)2​ / Xantphos ( 1 mol% )Propylene OxideDMF11094%Xantphos provides optimal steric bulk; propylene oxide acts as an acid scavenger without coordinating to the Pd center.
No Catalyst Et3​N Toluene900%Confirms the reaction is strictly transition-metal dependent.

References

  • A Remarkable Catalyst-Free Photochemical Alkene Hydrophosphination with Bis(trimethylsilyl)phosphonite JACS Au, 2025. URL:[Link]

  • Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite Journal of the American Chemical Society, 2000, 122, 52, 12806–12807. URL:[Link]

  • Green, Palladium-Catalyzed Synthesis of Benzylic H-phosphinates from Hypophosphorous Acid and Benzylic Alcohols PubMed Central (PMC), 2008. URL:[Link]

  • General synthesis of P-stereogenic compounds: the menthyl phosphinate approach Organic & Biomolecular Chemistry, 2016. URL:[Link]

  • Dehydrative Cross-Coupling and Related Reactions between Alcohols (C-OH) and P(O)-H Compounds for C-P Bond Formation Advanced Synthesis & Catalysis, 2019. URL:[Link]

Sources

Method

trimethylsilyl dihydrogen phosphite as a precursor for bis(trimethylsilyl) phosphite

Application Note: Controlled Synthesis of Bis(trimethylsilyl) Phosphite via a Trimethylsilyl Dihydrogen Phosphite Precursor Executive Summary In the development of organophosphorus therapeutics—ranging from antiviral nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Controlled Synthesis of Bis(trimethylsilyl) Phosphite via a Trimethylsilyl Dihydrogen Phosphite Precursor

Executive Summary

In the development of organophosphorus therapeutics—ranging from antiviral nucleotide analogs to bone-targeting bisphosphonates—bis(trimethylsilyl) phosphite (BTSP) serves as a critical, highly reactive intermediate. However, the direct exhaustive silylation of phosphorous acid often leads to over-silylation, yielding tris(trimethylsilyl) phosphite, which alters the downstream reaction kinetics and product distribution. This application note details a highly controlled, self-validating protocol that utilizes trimethylsilyl dihydrogen phosphite (TMS-DHP) as a trackable precursor. By isolating or stoichiometrically controlling the mono-silylated state, chemists can precisely trigger the formation of the reactive trivalent BTSP tautomer in situ, ensuring high-fidelity electrophilic trapping[1].

Mechanistic Causality: The Silylation Cascade and Tautomeric Shift

The synthesis of phosphonate and H-phosphinate drug precursors relies heavily on the nucleophilicity of the phosphorus center. Phosphorous acid ( H3​PO3​ ) exists almost exclusively as the stable, pentavalent P(V) tautomer, HP(=O)(OH)2​ , which is poorly nucleophilic.

To activate the phosphorus center, silylation is employed to drive the equilibrium toward the trivalent P(III) state. This is not a single-step event but a cascade governed by steric and electronic factors:

  • First Silylation (Formation of TMS-DHP): The addition of a controlled amount of a silylating agent, such as hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), replaces one hydroxyl proton to form TMS-DHP ( HP(=O)(OH)(OTMS) ). This mono-silylated species remains predominantly in the P(V) state and is relatively stable, making it an ideal checkpoint to prevent runaway reactions[2].

  • Second Silylation (Formation of BTSP): The addition of excess silylating agent converts TMS-DHP to BTSP ( HP(=O)(OTMS)2​ ). Crucially, the steric bulk and electron-donating nature of the two trimethylsilyl groups significantly lower the energy barrier for tautomerization.

  • Tautomeric Activation: In the presence of mild bases or electrophiles, the P(V) BTSP rapidly tautomerizes to the highly nucleophilic P(III) state, P(OH)(OTMS)2​ or its corresponding anion[3]. This active species readily undergoes Michaelis-Arbuzov or Kabachnik-Fields type reactions with acyl chlorides, aldehydes, or imines to form complex bisphosphonate partial esters[4].

SilylationCascade A Phosphorous Acid (H3PO3) B TMS-DHP (Mono-silylated) A->B HMDS (0.5 eq) 0°C to RT C BTSP (Bis-silylated) B->C BSA (Excess) Tautomeric Shift D Target Phosphonate (Drug Precursor) C->D Electrophile Arbuzov Reaction

Stepwise silylation pathway from phosphorous acid to phosphonate therapeutics.

Quantitative Validation Metrics

To ensure a self-validating workflow, the reaction must be monitored via 31P NMR spectroscopy. The transition from the P(V) state to the highly deshielded P(III) state provides a definitive spectroscopic signature. Relying on time alone is insufficient due to variations in reagent purity and moisture content.

Table 1: 31P NMR Tracking of the Silylation Cascade

Chemical SpeciesFormulaPredominant State 31P NMR Shift (δ, ppm)*Diagnostic Coupling
Phosphorous Acid HP(=O)(OH)2​ P(V)~ 4.0 to 5.0 1JPH​ ≈ 690 Hz (d)
TMS-DHP HP(=O)(OH)(OTMS) P(V)~ 1.5 to 3.0 1JPH​ ≈ 705 Hz (d)
BTSP (Resting) HP(=O)(OTMS)2​ P(V)-2.0 to -5.0 1JPH​ ≈ 720 Hz (d)
BTSP (Active) P(OH)(OTMS)2​ P(III)~ 115.0 to 125.0Singlet (or broad)

*Shifts are approximate and highly dependent on the solvent (e.g., CDCl3​ vs. Pyridine) and the presence of base[3].

Self-Validating Experimental Protocol

This protocol details the controlled generation of TMS-DHP, its subsequent conversion to BTSP, and the in situ trapping with an acyl chloride to yield a 1-hydroxy-1,1-bisphosphonate partial ester[4].

Phase 1: Controlled Synthesis of TMS-DHP Precursor

Causality Note: HMDS is added at 0 °C because the silylation of P-OH bonds is highly exothermic. Rapid heating can cause uncontrolled evolution of ammonia gas, leading to pressure hazards and the formation of symmetrical bis-substituted byproducts.

  • Preparation: In an oven-dried, argon-purged 250 mL Schlenk flask, suspend anhydrous phosphorous acid (8.20 g, 100 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Silylation: Cool the suspension to 0 °C using an ice-water bath. Slowly add hexamethyldisilazane (HMDS, 8.07 g, 50 mmol, equivalent to 100 mmol of TMS groups) dropwise over 30 minutes via a syringe pump.

  • Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours until the evolution of ammonia ceases and the solution becomes clear.

  • Validation Checkpoint 1: Pull a 0.1 mL aliquot, dilute in CDCl3​ , and acquire a rapid 31P NMR spectrum.

    • Pass Criteria: Disappearance of the H3​PO3​ doublet at ~4.5 ppm and the emergence of a dominant doublet at ~2.0 ppm corresponding to TMS-DHP. If unreacted H3​PO3​ remains, continue stirring.

Phase 2: In Situ Conversion to BTSP and Electrophilic Trapping

Causality Note: N,O-bis(trimethylsilyl)acetamide (BSA) is utilized here instead of HMDS because BSA is a neutral, highly efficient silylating agent that does not release gaseous byproducts, ensuring the stoichiometry of the sealed system remains intact during the critical tautomerization phase[5].

  • Activation: Cool the TMS-DHP solution back to 0 °C. Add BSA (22.4 g, 110 mmol) dropwise. Stir for 30 minutes.

  • Validation Checkpoint 2: Acquire a second 31P NMR spectrum of a 0.1 mL aliquot.

    • Pass Criteria: The TMS-DHP signal (~2.0 ppm) must be completely consumed, replaced by the BTSP P(V) signal at ~ -3.0 ppm. In the presence of trace base (e.g., pyridine), a downfield shift to >115 ppm indicates the formation of the active P(III) tautomer[3].

  • Electrophilic Addition: While maintaining the temperature at 0 °C, add the target acyl chloride (e.g., palmitoyl chloride, 50 mmol) dropwise. The active P(III) BTSP will rapidly attack the carbonyl carbon.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Hydrolysis: Quench the reaction by adding 20 mL of anhydrous methanol. This step cleaves the labile TMS esters, yielding the stable partial ester of the corresponding bisphosphonate[4].

Mechanism TMSDHP TMS-DHP (P(V) State) HP(=O)(OH)(OTMS) BTSP_V BTSP (P(V) State) HP(=O)(OTMS)2 TMSDHP->BTSP_V Silylation (BSA) BTSP_III Active BTSP (P(III) State) P(OH)(OTMS)2 BTSP_V->BTSP_III Tautomerization (Base Promoted) Product Bisphosphonate Ester BTSP_III->Product Acyl Chloride Addition

Mechanistic transition from P(V) TMS-DHP to the reactive P(III) BTSP tautomer.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Trimethylsilyl Dihydrogen Phosphite (TMSDHP)

Topic: Preventing Hydrolysis of Trimethylsilyl Dihydrogen Phosphite During Storage Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethylsilyl dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Hydrolysis of Trimethylsilyl Dihydrogen Phosphite During Storage

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethylsilyl dihydrogen phosphite (TMSDHP). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the stability and efficacy of this versatile reagent in your experiments. Hydrolysis is a primary concern with TMSDHP, and this guide is structured to address the most common questions and troubleshooting scenarios you may encounter.

Core Principles: Understanding the Instability of Trimethylsilyl Dihydrogen Phosphite

Trimethylsilyl dihydrogen phosphite, with the chemical formula (CH₃)₃SiOP(O)(H)OH, is a unique molecule combining a labile trimethylsilyl group with an acidic phosphite core. This structure makes it highly susceptible to hydrolysis. The key point of vulnerability is the silicon-oxygen bond. The electrophilic nature of the silicon atom makes it a prime target for nucleophilic attack by water. This reaction is often autocatalytic, as the acidic protons of the phosphite can facilitate the hydrolysis mechanism.

The hydrolysis of TMSDHP yields two main products: trimethylsilanol ((CH₃)₃SiOH) and phosphorous acid (H₃PO₃). The presence of these impurities can significantly impact your reactions, leading to reduced yields, side-product formation, and poor reproducibility.

Frequently Asked Questions (FAQs)

Q1: I've observed a decline in the performance of my TMSDHP over time. How can I be sure that hydrolysis is the culprit?

A: The most direct method for assessing the integrity of your TMSDHP is through ³¹P NMR spectroscopy. This technique provides a clear window into the phosphorus-containing species in your sample.

  • Expected ³¹P NMR Chemical Shift: While a definitive, universally cited chemical shift for trimethylsilyl dihydrogen phosphite can vary based on solvent and concentration, similar phosphite compounds typically appear in a specific region of the spectrum.

  • Identifying Hydrolysis Products: The primary hydrolysis product, phosphorous acid, has a distinct ³¹P NMR chemical shift. By comparing the integration of the signals corresponding to your starting material and phosphorous acid, you can quantify the extent of degradation.

Data Summary: ³¹P NMR Analysis

CompoundExpected ³¹P NMR Chemical Shift (ppm)Appearance in Spectrum
Trimethylsilyl Dihydrogen PhosphiteVaries, consult literature for similar structuresMajor peak in a fresh sample
Phosphorous AcidTypically around 4-8 ppm (with proton coupling)A growing peak as hydrolysis proceeds

Note: Chemical shifts are relative to an 85% H₃PO₄ standard. The phosphorous acid signal will often appear as a doublet due to coupling with the P-H proton.

Q2: What are the non-negotiable storage requirements for maintaining the stability of TMSDHP?

A: The cornerstone of preserving TMSDHP is the stringent exclusion of atmospheric moisture.

Recommended Storage Protocol:

  • Inert Atmosphere is a Must: Upon receipt and after every use, the container must be purged with a dry, inert gas like argon or nitrogen. This is non-negotiable.

  • Refrigeration is Key: Store the tightly sealed container at 2-8°C. Lower temperatures slow down the rate of any potential hydrolysis.

  • Seal Tightly and Securely: Ensure the cap is securely fastened. For bottles with a septum, wrapping the cap and neck with Parafilm® provides an excellent secondary barrier against moisture.

  • Utilize a Desiccator: For long-term storage, placing the sealed bottle inside a desiccator cabinet or a sealed secondary container with a desiccant like Drierite™ or silica gel is highly recommended.

Storage_Workflow Start Receive Fresh TMSDHP Use Handle Under Inert Atmosphere (e.g., Glovebox or Schlenk Line) Start->Use Flush Backfill Headspace with Dry N₂ or Ar Use->Flush Seal Tightly Seal Container and Wrap with Parafilm® Flush->Seal Store Store at 2-8°C in a Desiccator Seal->Store Next_Use For Subsequent Use Store->Next_Use Next_Use->Use Repeat Cycle caption Figure 1. Recommended handling and storage workflow for TMSDHP.

Figure 1. Recommended handling and storage workflow for TMSDHP.

Troubleshooting Guide

Problem: My ³¹P NMR spectrum shows a significant peak for phosphorous acid. Can I rescue my partially hydrolyzed TMSDHP?

A: While challenging due to the compound's inherent instability, purification of partially hydrolyzed TMSDHP can be attempted, though it should be considered a last resort for non-critical applications. The primary method for separating the desired product from the less volatile phosphorous acid is vacuum distillation.

Experimental Protocol: Small-Scale Vacuum Distillation

This procedure should only be performed by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment.

  • Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 150°C for several hours) and assembled while hot under a stream of dry nitrogen or argon.

  • Apparatus Assembly: Assemble a short-path distillation apparatus. A shorter path reduces the surface area and time for potential decomposition.

  • Distillation: Carefully transfer the hydrolyzed TMSDHP to the distillation flask. Apply a vacuum and gently heat the flask. The boiling point of TMSDHP is significantly lower than that of phosphorous acid.

  • Collection: Collect the distilled TMSDHP in a receiving flask that has been pre-flushed with an inert gas.

  • Immediate Storage: The purified product is highly susceptible to hydrolysis. It must be immediately transferred to a clean, dry, inert-atmosphere-flushed container and stored under the recommended conditions.

Problem: I suspect hydrolysis, but I do not have immediate access to an NMR spectrometer. Are there any visual cues?

A: While not as definitive as NMR, there are some visual indicators of hydrolysis:

  • Phase Separation: As hydrolysis proceeds, you may observe the formation of a second, more viscous liquid phase (phosphorous acid) or even a solid precipitate if the degradation is severe.

  • Pressure Buildup: The hydrolysis of silyl compounds can sometimes generate gaseous byproducts, leading to a noticeable pressure increase in the container.

Hydrolysis_Pathway TMSDHP Trimethylsilyl Dihydrogen Phosphite (Me₃Si-O-P(O)(H)OH) Transition_State Pentacoordinate Silicon Intermediate TMSDHP->Transition_State Nucleophilic Attack H2O Water (H₂O) H2O->Transition_State Products Phosphorous Acid (H₃PO₃) + Trimethylsilanol (Me₃SiOH) Transition_State->Products Cleavage of Si-O Bond caption Figure 2. Hydrolysis of TMSDHP.

Optimization

Technical Support Center: Troubleshooting &amp; Yield Optimization in Silyl Phosphite Phosphonylation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize yields in phosphonylation reactions using silylated phosphorus reagents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize yields in phosphonylation reactions using silylated phosphorus reagents.

While trimethylsilyl dihydrogen phosphite (the mono-TMS ester) is a known intermediate, practical high-yield synthesis typically relies on its more stable and reactive counterparts: Bis(trimethylsilyl) phosphonite (BTSP) and Tris(trimethylsilyl) phosphite (TMSP) . Silyl protection is crucial because it shifts the tautomeric equilibrium of the phosphorus center toward the highly nucleophilic P(III) state, enabling efficient Phospha-Mannich, Arbuzov, and hydrophosphination reactions.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: My phosphonylation yield is highly variable, and I suspect reagent degradation. How can I verify and prevent this? A1: Silylated phosphites are extremely sensitive to moisture.

  • Causality: Atmospheric water nucleophilically attacks the silicon center, cleaving the labile Si-O-P bond and reverting the reagent to inactive, P(V)-dominant phosphorous or hypophosphorous acid derivatives.

  • Solution: Never use old, stored batches of silyl phosphites for sensitive steps. Prepare BTSP or TMSP in situ or distill them immediately prior to use.

  • Validation: Validate reagent integrity via ^31P NMR before addition to the main reaction vessel. For BTSP, ensure the presence of the characteristic doublet (due to P-H coupling) and the absence of free hypophosphorous acid signals.

Q2: When reacting bis(trimethylsilyl) phosphonite with imines, I get a high percentage of bis-(α-aminoalkyl)phosphinic acid byproducts. How do I favor the mono-addition product? A2: This is a classic stoichiometric competition issue inherent to the Phospha-Mannich reaction.

  • Causality: In a 1:1 stoichiometric ratio, the initial mono-addition silylated intermediate remains sufficiently nucleophilic to compete with the unreacted silyl phosphite for the remaining imine.

  • Solution: Use an excess of the silylated phosphite (typically 1.5 to 3.0 equivalents). The vast excess of the primary nucleophile outcompetes the intermediate, kinetically driving the reaction exclusively toward the desired mono-addition product [1].

Q3: The coupling reaction seems successful by TLC, but my isolated yield drops significantly after the desilylation step. What is going wrong? A3: Harsh hydrolysis conditions lead to product degradation.

  • Causality: The use of strong aqueous acids (e.g., concentrated HCl) at elevated temperatures to remove TMS groups can cause retro-phospha-Mannich reactions, cleaving the newly formed P-C bonds or degrading sensitive functional groups on heteroaromatic substrates.

  • Solution: Utilize mild methanolysis. Stirring the silylated intermediate in anhydrous methanol at room temperature selectively cleaves the TMS ethers to yield the free phosphinic/phosphonic acid without disrupting the target molecule [2].

Part 2: Quantitative Data & Reagent Comparison

Selecting the correct degree of silylation is critical for controlling the reaction pathway and maximizing yield.

Reagent TypeChemical StructureTautomeric StatePrimary ApplicationCommon ByproductsYield Optimization Strategy
Mono-TMS Phosphite TMS-O-P(O)H₂P(V) dominantMild H-phosphinylationUnreacted starting materialHighly prone to disproportionation; must be generated in situ under strict anhydrous conditions.
Bis-TMS Phosphonite (BTSP) HP(OSiMe₃)₂P(III) reactivePhospha-Mannich, HydrophosphinationBis-addition productsUse >1.5 eq excess to kinetically favor mono-addition; use mild methanolysis for deprotection.
Tris-TMS Phosphite (TMSP) P(OSiMe₃)₃P(III) exclusiveArbuzov reactions, PhosphonatesAlkyl halides (Arbuzov)Requires thermal activation; ensure complete removal of volatile TMS-halides to drive equilibrium.

Part 3: Validated Experimental Protocols

Every protocol must function as a self-validating system to ensure reproducibility.

Protocol A: In-Situ Preparation of Bis(trimethylsilyl) phosphonite (BTSP)

This protocol ensures maximum reagent activity by bypassing storage degradation [3].

  • Setup: Purge a flame-dried Schlenk flask containing ammonium hypophosphite (1.0 equiv) with Argon.

  • Addition: Add bis(trimethylsilyl)amine (HMDS) (1.1 equiv) via a dry syringe.

  • Reaction: Stir the neat mixture at 115 °C for 2 hours. Ammonia gas will evolve.

  • Self-Validation: Monitor the reaction via ^31P NMR. The reaction is complete when the starting material signal disappears, yielding liquid BTSP in situ. Use immediately without further purification.

Protocol B: High-Yield Phosphonylation of Imines and Mild Desilylation
  • Preparation: Dissolve the target imine (1.0 equiv) in anhydrous CH₂Cl₂ under an Argon atmosphere.

  • Coupling: Dropwise add the freshly prepared BTSP (2.0 equiv) at 0 °C. Note: Cooling is critical to suppress exothermic side reactions and maintain regioselectivity.

  • Propagation: Warm the mixture to room temperature and stir until complete consumption of the imine.

    • Validation: Confirm via TLC or the disappearance of the imine C-H proton in ^1H NMR.

  • Desilylation: Remove the CH₂Cl₂ solvent under reduced pressure. Add anhydrous methanol (10 mL/mmol) to the crude residue and stir for 2 hours at room temperature.

  • Isolation: Concentrate the methanolic solution and precipitate the final α-aminomethyl-H-phosphinic acid using cold diethyl ether. Filter and dry under vacuum.

Part 4: Process Visualizations

PhosphonylationWorkflow A 1. Reagent Preparation (In-situ BTSP/TMSP) B 2. Anhydrous Setup (Argon/N2 Atmosphere) A->B Transfer C 3. Phosphonylation (Imine + Excess Phosphite) B->C Dropwise Addition D 4. Mild Desilylation (Methanolysis at RT) C->D 31P NMR Validation E 5. Isolation (Precipitation/Filtration) D->E Yield >80%

Fig 1. Standardized workflow for high-yield silyl phosphite phosphonylation and desilylation.

TroubleshootingLogic Root Low Yield Detected Q1 Reagent Hydrolyzed? Root->Q1 Q2 Bis-addition Byproducts? Root->Q2 Q3 Product Degradation? Root->Q3 S1 Use in-situ synthesis Validate via NMR Q1->S1 Yes S2 Increase Phosphite Stoichiometry (>1.5 eq) Q2->S2 Yes S3 Switch to Mild Methanolysis Q3->S3 Yes

Fig 2. Troubleshooting logic tree for resolving common yield-limiting factors in phosphonylation.

References

  • Application of Bis(trimethylsilyl)
  • One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates Source: PMC, N
  • A Remarkable Catalyst-Free Photochemical Alkene Hydrophosphination with Bis(trimethylsilyl)
Troubleshooting

troubleshooting side reactions of trimethylsilyl dihydrogen phosphite in synthesis

Technical Support Center: Troubleshooting Silyl Phosphite Side Reactions in Synthesis Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Silyl Phosphite Side Reactions in Synthesis

Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the complex, often frustrating side reactions associated with trimethylsilyl dihydrogen phosphite (mono-TMS phosphite) and its higher homologs, such as bis(trimethylsilyl) phosphite (BTSP).

While silyl phosphites are exceptionally powerful intermediates for forming C–P, P–O, and P–N bonds—particularly in nucleotide synthesis and battery electrolyte formulation—their extreme oxophilicity and thermodynamic instability make them prone to rapid degradation. This guide focuses on the causality behind these failures and provides self-validating protocols to ensure your synthetic workflows remain robust.

Part 1: Diagnostic Matrix for Silyl Phosphite Failures

Before adjusting your protocol, use this quantitative diagnostic matrix to identify the root cause of your reaction failure based on analytical markers.

Observed SymptomAnalytical Marker ( 31 P NMR)Root CauseRecommended Action
Reaction Stalls / No Oxidation Peak shifts to ~0 to +5 ppm (H-phosphonate diester)Hydrolytic Desilylation: Trace water has cleaved the P–O–Si bond[1].Add 5–8 equivalents of TMSCl or BSA prior to activation[2].
Multiple Unidentified P-Species Mixed peaks at +5 ppm, +22 ppm, and negative ppmDisproportionation: Mono-TMS phosphite is scrambling into BTSP and phosphorous acid[3].Drive equilibrium to BTSP using excess silylating agent[4].
Low Yield of Target Triphosphate Accumulation of pyrophosphate or P-N side productsNucleophilic Competition: Spurious water or amines are attacking the activated intermediate[2].Increase TMSCl equivalents; ensure strictly anhydrous base (e.g., pyridine)[2].
Oxidant Fails to React Unchanged silyl phosphite peak after adding t -BuOOHOxidant Deactivation: Excess silylating agent converts t -BuOOH to unreactive t -BuOOTMS[1].Switch to anhydrous oxidants like PNO or elemental Iodine ( I2​ )[1].

Part 2: Deep-Dive Q&A - Mechanistic Troubleshooting

Q1: Why does my mono-TMS phosphite degrade into an unreactive mixture before I even add my electrophile? A1: Trimethylsilyl dihydrogen phosphite is thermodynamically driven to undergo disproportionation (silyl scrambling). In the presence of trace acidic impurities or slight thermal stress, two molecules of mono-TMS phosphite will disproportionate into one molecule of bis(trimethylsilyl) phosphite (BTSP) and one molecule of phosphorous acid[3]. Phosphorous acid is a synthetic dead-end that will crash out of solution or poison your coupling agents. Field Insight: Do not attempt to isolate or store mono-TMS phosphite for prolonged periods. Instead, force the equilibrium toward the more stable and highly reactive BTSP by utilizing an excess of a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in situ[4].

Q2: During nucleotide triphosphate (NTP) synthesis, I am observing significant P–O–P side products instead of my target triphosphate. How do I suppress this? A2: This is a classic kinetic trap. When you convert an H-phosphonate to a silyl phosphite and subsequently oxidize it (e.g., with I2​ ), you generate a highly electrophilic pyridinium phosphoramidate intermediate[2]. If any spurious water or unprotected nucleophiles are present, they will outcompete your bulky pyrophosphate nucleophile. The Causality: Adding a precisely calculated excess (5–8 equivalents) of TMSCl acts as a transient scavenger. It silylates trace water and temporarily masks competing nucleophiles without destroying the nucleophilicity of the incoming tetra-n-butylammonium pyrophosphate, thereby increasing your NTP yield significantly[2].

Q3: I added t -BuOOH to oxidize my silyl phosphite, but the reaction completely stalled. Why? A3: Standard peroxide oxidations fail in the presence of the silylating agents required to maintain the silyl phosphite. If you used BSA or TMSCl to keep the system anhydrous, the t -BuOOH reacts preferentially with the silylating agent to form t -BuOOTMS[1]. This silylated peroxide is sterically hindered and electronically deactivated, rendering it incapable of oxidizing the phosphorus(III) center. The Solution: You must use a neutral, anhydrous oxidant. 2-(phenylsulfonyl)-3-(3-nitrophenyl)oxaziridine (PNO) or elemental iodine ( I2​ ) in pyridine will achieve quantitative oxidation in under 5 minutes[1][2].

Part 3: Mechanistic Visualizations

The following diagrams map the logical pathways of silyl phosphite degradation and the optimized synthetic workflow.

DegradationPathway MonoTMS Mono-TMS Phosphite (Active P-III) Water Trace H2O MonoTMS->Water Hydrolysis BTSP Bis-TMS Phosphite (BTSP) MonoTMS->BTSP Disproportionation (Silyl Scrambling) PhosAcid Phosphorous Acid (Dead End) MonoTMS->PhosAcid Disproportionation Diester H-Phosphonate (Unreactive) Water->Diester Desilylation

Reaction pathway illustrating the hydrolytic degradation and disproportionation of mono-TMS phosphite.

Workflow Step1 1. Substrate Preparation Dry H-Phosphonate Monoester Step2 2. in situ Silylation Add 5-8 eq TMSCl + Pyridine Step1->Step2 Check1 Validation: 31P NMR Confirm shift to +15 to +25 ppm Step2->Check1 Aliquot Check Step3 3. Electrophilic Activation Rapid I2 Oxidation (< 5 min) Step2->Step3 Anhydrous Environment Maintained SideRxn Side Reaction: Pyrophosphate / P-N Byproducts Step3->SideRxn If trace water present Step4 4. Nucleophilic Attack Add Pyrophosphate Salt Step3->Step4 Active Phosphoramidate Generated Product Target Nucleoside Triphosphate Step4->Product

Optimized self-validating workflow for the synthesis of NTPs via silyl phosphite intermediates.

Part 4: Self-Validating Experimental Protocol

Protocol: In Situ Generation and Oxidation of Silyl Phosphites for NTP Synthesis This protocol is engineered to prevent disproportionation and hydrolytic desilylation by utilizing a continuous kinetic driving force and built-in analytical checkpoints.

Step 1: Rigorous Desiccation

  • Action: Co-evaporate the starting nucleoside 5′-H-phosphonate (0.1 mmol) with anhydrous pyridine (3 × 2 mL) under high vacuum.

  • Causality: Silyl phosphites react with water at diffusion-controlled rates[1]. Co-evaporation removes tightly bound hydration spheres from the nucleoside that standard desiccators miss.

Step 2: In Situ Silylation (The Kinetic Trap)

  • Action: Dissolve the dried H-phosphonate in anhydrous pyridine (1.5 mL). Dropwise, add 5 to 8 equivalents of TMSCl (0.5–0.8 mmol). Stir for 15 minutes at room temperature.

  • Causality: Using 5–8 equivalents serves a dual purpose: it drives the complete conversion of the monoester to the highly reactive bis-silyl phosphite and acts as a transient protecting group for any residual nucleophiles in the matrix, suppressing downstream side reactions[2].

  • VALIDATION CHECKPOINT 1: Pull a 50 µL aliquot, dilute in anhydrous CDCl3​ , and run a quick 31 P NMR.

    • Pass: A clean shift from ~0 ppm (H-phosphonate) to the +15 to +25 ppm range (indicating successful silylation)[4].

    • Fail: If peaks remain near 0 ppm, your pyridine is wet. Abort, re-dry, and restart.

Step 3: Electrophilic Activation

  • Action: Immediately add a solution of elemental iodine ( I2​ , 1.2 equivalents) in anhydrous pyridine (0.5 mL). Stir vigorously. The dark brown color should fade to pale yellow within 2–5 minutes.

  • Causality: I2​ rapidly oxidizes the P(III) silyl phosphite to a P(V) pyridinium phosphoramidate intermediate. Speed is critical here; prolonged reaction times invite trace moisture to hydrolyze the highly electrophilic intermediate[2].

Step 4: Nucleophilic Displacement

  • Action: Add tris(tetra-n-butylammonium) hydrogen pyrophosphate (1.5 equivalents) dissolved in anhydrous DMF. Stir for 15 minutes.

  • VALIDATION CHECKPOINT 2: Quench with TEAB buffer (1 M, pH 7.5) and analyze via anion-exchange HPLC.

    • Pass: Major peak corresponding to the target NTP.

    • Fail: If you observe predominantly nucleoside monophosphate (NMP), the intermediate was hydrolyzed prior to pyrophosphate attack (return to Step 2 and increase TMSCl equivalents).

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Trimethylsilyl Dihydrogen Phosphite (TMSDHP)

Welcome to the Technical Support Center for Trimethylsilyl Dihydrogen Phosphite (TMSDHP) . As a highly reactive mono-silyl ester (CAS 91076-68-5)[1], TMSDHP is a critical intermediate in drug development, particularly fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Trimethylsilyl Dihydrogen Phosphite (TMSDHP) . As a highly reactive mono-silyl ester (CAS 91076-68-5)[1], TMSDHP is a critical intermediate in drug development, particularly for the synthesis of complex α -aminophosphonic acids[2]. However, unlike its more stable, fully silylated counterpart—tris(trimethylsilyl) phosphite, which is widely used as a high-temperature battery electrolyte additive[3]—the mono-ester is notoriously difficult to isolate.

The primary challenge in working with TMSDHP is thermal instability . Without rigorous temperature optimization, the synthesis rapidly escapes kinetic control, leading to disproportionation and over-silylation[4]. This guide provides field-proven methodologies, troubleshooting Q&As, and causal explanations to help you master the thermal dynamics of TMSDHP.

Temperature-Dependent Reaction Pathways

To understand why temperature optimization is critical, we must look at the thermodynamics of silylation. The initial silylation of phosphorous acid is kinetically fast. However, elevated temperatures provide the activation energy required for subsequent silylations, driving the equilibrium toward the thermodynamically stable bis- and tris-esters.

G H3PO3 Phosphorous Acid (H3PO3) TempLow 0 - 5 °C Kinetic Control H3PO3->TempLow + 1 eq TMS-Cl TempHigh > 20 °C Thermodynamic Control H3PO3->TempHigh + Excess TMS-Cl Mono Trimethylsilyl Dihydrogen Phosphite (TMSDHP) TempLow->Mono Controlled Silylation Mono->TempHigh Loss of Temp Control Degradation Disproportionation (Thermal Degradation) Mono->Degradation Prolonged RT Exposure BisTris Bis/Tris(trimethylsilyl) Phosphite TempHigh->BisTris Over-silylation

Fig 1: Temperature-dependent silylation pathways of phosphorous acid.

Section 1: Step-by-Step Experimental Protocol
Synthesis and Isolation of TMSDHP under Strict Thermal Control

To successfully synthesize the mono-ester without triggering disproportionation, you must establish a self-validating system governed by strict kinetic control.

Step 1: Reactor Preparation & Purging Purge a 3-neck round-bottom flask with inert Argon gas. Moisture must be strictly excluded, as silyl phosphites hydrolyze rapidly upon contact with atmospheric water[4].

Step 2: Reactant Loading & Equilibration Dissolve anhydrous phosphorous acid (1.0 eq) in dry tetrahydrofuran (THF). Submerge the reactor in an ice-water bath equipped with an internal thermocouple. Causality: You must wait until the internal temperature stabilizes at 0–2 °C. External bath temperature is not a reliable indicator of the internal reaction environment.

Step 3: Base Addition Add triethylamine ( Et3​N , 1.0 eq) dropwise. Causality: Et3​N acts as an acid scavenger to remove HCl. The neutralization is exothermic; adding it slowly prevents thermal spikes that could prematurely trigger thermodynamic pathways.

Step 4: Controlled Silylation Add chlorotrimethylsilane (TMSCl, 1.0 eq) dropwise via an addition funnel over 60 minutes. Maintain the internal temperature strictly below 5 °C.

Step 5: Cold Filtration Filter the precipitated triethylamine hydrochloride salt under an inert atmosphere using a pre-chilled Schlenk frit.

Step 6: High-Vacuum Concentration Remove the THF solvent under high vacuum ( <1 mbar) while keeping the receiving flask in an ice bath. Causality: Using a standard rotary evaporator with a heated water bath ( >20 °C) will instantly degrade the mono-ester into complex polyphosphites.

Step 7: System Validation ( 31P NMR) Before proceeding to downstream applications, analyze an aliquot via 31P NMR at 0 °C. The presence of a large doublet ( JPH​≈600−700 Hz) confirms the P(V) tautomer of the mono-ester. The absence of a singlet near 110 ppm confirms no over-silylation to the P(III) tris-ester has occurred.

Section 2: Troubleshooting Guide (Q&A)

Q: My GC-MS/NMR shows primarily bis(trimethylsilyl) phosphite instead of the target mono-ester. What went wrong? A: This is a classic symptom of thermal runaway. The activation energy for the second silylation is relatively low. If the internal reaction temperature exceeded 5 °C during the addition of TMSCl, the reaction shifted from kinetic control (favoring the mono-ester) to thermodynamic control (favoring the bis-ester). Solution: Ensure your internal thermocouple is calibrated, slow down the TMSCl addition rate, and verify that exactly 1.0 equivalent of reagents was used.

Q: The reaction mixture turned yellow/brown during solvent evaporation. Is the product compromised? A: Yes. Color changes typically indicate thermal degradation. TMSDHP is highly sensitive to heat. Concentrating the product at room temperature induces intermolecular silyl transfer (disproportionation), breaking the product down into free phosphorous acid and bis(trimethylsilyl) phosphite. Solution: Always perform solvent evaporation under high vacuum while keeping the flask submerged in an ice bath.

Q: Why is my downstream hydrophosphonylation failing when using TMSDHP? A: Hydrophosphonylation reactions (e.g., Kabachnik-Fields) often require gentle heating[2]. If the temperature is too high, the mono-ester decomposes before it can execute a nucleophilic attack on the imine or carbonyl. Solution: Verify the integrity of your TMSDHP before use. For the downstream reaction, consider using a Lewis acid catalyst at room temperature rather than relying on thermal activation.

Section 3: Quantitative Data

The table below summarizes the causal relationship between internal reaction temperature and the resulting silylation product distribution.

Table 1: Effect of Reaction Temperature on Silylation Product Distribution

Internal Temperature (°C)TMSDHP (Mono) YieldBis/Tris YieldPrimary Governing Mechanism
0 - 5 > 85% < 10%Kinetic Control : Low thermal energy traps the mono-ester.
20 - 25 ~ 40%~ 50%Disproportionation : Ambient heat provides energy for silyl transfer.
70 - 80 Trace> 85%Thermodynamic Control : High entropy drives complete silylation.
Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal storage temperature for TMSDHP? Strictly -20 °C under an inert atmosphere (Argon or Nitrogen). At room temperature, TMSDHP undergoes disproportionation within hours.

FAQ 2: Can I use hexamethyldisilazane (HMDS) instead of TMSCl to avoid amine salts? While HMDS is a cleaner silylating agent (producing ammonia gas as a byproduct), the reaction requires elevated temperatures (often >60 °C) to proceed efficiently. This inherently destroys the mono-ester and heavily favors the formation of bis- and tris-esters. Therefore, HMDS is not recommended for synthesizing TMSDHP.

FAQ 3: How does temperature affect TMSDHP's use in peptide coupling? In drug development, silyl phosphites are used to increase the rigidity of peptide structures[2]. Because TMSDHP degrades at standard peptide coupling temperatures ( >25 °C), researchers must either use the more stable tris(trimethylsilyl) phosphite and selectively hydrolyze it later, or perform the coupling at sub-zero temperatures using highly active coupling reagents.

References
  • TRIS(TRIMETHYLSILYL)PHOSPHITE | 1795-31-9 - ChemicalBook. ChemicalBook.
  • Application of tris(trimethylsilyl)
  • MONO-(TRIMETHYLSILYL)PHOSPHITE | 91076-68-5 - ChemicalBook. ChemicalBook.
  • Understanding the Roles of Tris(trimethylsilyl) Phosphite (TMSPi) in LiNi0.8Mn0.1Co0.1O2 (NMC811)/Silicon–Graphite (Si–Gr) L - Diva-portal.org. Diva Portal.

Sources

Troubleshooting

handling moisture sensitivity of trimethylsilyl dihydrogen phosphite in the lab

Focus: Trimethylsilyl Dihydrogen Phosphite (CAS: 91076-68-5) & Related Analogues Welcome to the Technical Support Center. As application scientists, we frequently encounter synthesis failures traced back to the mishandli...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Trimethylsilyl Dihydrogen Phosphite (CAS: 91076-68-5) & Related Analogues

Welcome to the Technical Support Center. As application scientists, we frequently encounter synthesis failures traced back to the mishandling of silyl phosphites. Trimethylsilyl dihydrogen phosphite is a highly versatile but notoriously fragile reagent. This guide is designed to move beyond basic instructions, providing you with the mechanistic causality, self-validating workflows, and troubleshooting diagnostics required to master its use in the laboratory.

Mechanistic Primer: The Causality of Degradation

Q: Why is trimethylsilyl dihydrogen phosphite exceptionally sensitive to ambient moisture compared to standard alkyl phosphites?

A: The sensitivity originates from the thermodynamic instability of the Si-O-P linkage in the presence of protic species. The highly oxophilic nature of the silicon atom makes it a prime target for nucleophilic attack by water molecules. Water will rapidly hydrolyze the Si-O-P bonds[1].

This cleavage irreversibly yields phosphorous acid ( H3​PO3​ ) and trimethylsilanol, which subsequently condenses into hexamethyldisiloxane (HMDS). Because this degradation releases acidic byproducts, even trace moisture (ppm levels) can auto-catalyze the destruction of an entire batch. Furthermore, the resulting phosphorous acid can react with certain metals (like mild or galvanized steel) to produce potentially explosive hydrogen gas[2].

G A Trimethylsilyl Dihydrogen Phosphite (Active Reagent) B H2O Nucleophilic Attack (Trace Moisture) A->B Hydrolysis C Phosphorous Acid (Inactive Byproduct) B->C P-O Cleavage D Hexamethyldisiloxane (Volatile Byproduct) B->D Si-O Condensation

Fig 1: Mechanistic pathway of trimethylsilyl dihydrogen phosphite degradation via moisture exposure.

Diagnostic Center: Identifying Hydrolysis

Before initiating any complex synthesis, it is critical to validate the integrity of your trimethylsilyl dihydrogen phosphite. We mandate using 31P NMR spectroscopy as a self-validating system to ensure reagent viability before committing expensive starting materials.

Table 1: 31P NMR Diagnostic Markers for Silyl Phosphite Integrity

Compound / Species 31P NMR Chemical Shift JPH​ Coupling ConstantStatus Indicator
Tris(trimethylsilyl) phosphite~ 114 ppmN/A (Singlet)Intact (Tris-substituted)
Bis(trimethylsilyl) phosphite~ -14 ppm~ 690 Hz (Doublet)Intact (Bis-substituted)
Trimethylsilyl dihydrogen phosphite ~ -4 to -8 ppm ~ 700 Hz (Doublet) Intact (Mono-substituted)
Phosphorous Acid ( H3​PO3​ )~ 4 to 5 ppm~ 700 Hz (Doublet)Degraded (Hydrolyzed)
(Note: Shifts may vary slightly depending on the deuterated solvent used, e.g., CDCl3​ vs. C6​D6​ .)

Table 2: Maximum Permissible Water Content in Common Solvents

SolventMax H2​O Content (Karl Fischer)Recommended Drying Method
Tetrahydrofuran (THF)< 10 ppmSodium/Benzophenone distillation
Dichloromethane (DCM)< 10 ppmCalcium Hydride ( CaH2​ ) distillation
Acetonitrile (MeCN)< 5 ppmActivated 3Å Molecular Sieves
Experimental Protocols: Self-Validating Workflows
Protocol A: Anhydrous Transfer and Reaction Setup

Objective: Transfer trimethylsilyl dihydrogen phosphite without introducing atmospheric moisture.

  • Glassware Preparation: Bake all reaction flasks, syringes, and needles in an oven at 150°C for at least 12 hours. Transfer to a desiccator or assemble hot and cool under a high vacuum on a Schlenk line.

  • Atmosphere Purging: Perform a minimum of three vacuum/argon backfill cycles. Argon is preferred over nitrogen due to its higher density, which provides a superior protective blanket over the liquid surface.

  • Solvent Validation: Titrate the reaction solvent using a Karl Fischer apparatus to ensure water content is strictly below 10 ppm.

  • Reagent Transfer: Using a gas-tight Hamilton syringe purged with argon, extract the required volume of trimethylsilyl dihydrogen phosphite. Inject slowly into the reaction vessel under a positive pressure of argon.

Protocol B: In-Situ Moisture Scavenging (Resilylation)

Objective: Protect the silyl phosphite from trace moisture during extended reaction times. Causality: If perfect anhydrous conditions cannot be guaranteed, adding an excess of a silylating agent can push the equilibrium back toward the silyl phosphite, inhibiting the formation of hydrolyzed byproducts[3].

  • Scavenger Addition: Add 1.1 to 1.5 equivalents of N,O-bis(trimethylsilyl)acetamide (BSA) to the reaction mixture prior to the addition of the phosphite[4].

  • Reagent Addition: Introduce the trimethylsilyl dihydrogen phosphite. The BSA will preferentially react with any adventitious water or rapidly resilylate any transiently formed P-OH bonds.

  • Monitoring: Monitor the reaction via 31P NMR to ensure the absence of the +5 ppm phosphorous acid peak.

G A 1. Glassware Prep (150°C Oven + Vacuum) B 2. Inert Atmosphere (3x Argon/Vacuum Cycles) A->B C 3. Moisture Scavenging (Add BSA Reagent) B->C D 4. Reagent Transfer (Gas-tight Syringe) C->D

Fig 2: Self-validating anhydrous workflow for handling silyl phosphite reagents.

Troubleshooting & FAQs

Q: My reaction mixture turned cloudy and gel-like shortly after adding the trimethylsilyl dihydrogen phosphite. What happened? A: Cloudiness and gelation are classic signs of severe moisture contamination. Hydrolysis of the silyl phosphite yields phosphorous acid, which drastically alters the pH of the solution and can cause polymerization or gelation of other reagents—a phenomenon also observed in battery electrolyte applications where residual moisture causes gelation[5]. Abort the reaction, rigorously dry your solvents, and verify the integrity of your starting material via NMR.

Q: Can I store trimethylsilyl dihydrogen phosphite in a standard laboratory refrigerator? A: No. Standard refrigerators are highly humid environments. Repeated opening of a cold bottle will cause immediate condensation of atmospheric moisture inside the container. It must be handled and stored under anhydrous (dry) and inert conditions, such as under a nitrogen or argon atmosphere[1]. We recommend storage in a sealed ampoule or a Schlenk flask inside a glovebox.

Q: I need to use this reagent for an oxidation reaction to form a phosphate, but it keeps failing. Why? A: If the silyl phosphite has hydrolyzed to the H-phosphonate diester or monoester (phosphorous acid derivatives), it cannot be efficiently oxidized by standard reagents like t-BuOOH[4]. You must ensure strictly anhydrous conditions, potentially using BSA as an additive, to maintain the reactive silyl phosphite state during the oxidation step[4].

Sources

Optimization

reducing byproducts in trimethylsilyl dihydrogen phosphite catalyzed reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the complex byproduct profiles encountered when working with trimethylsilyl dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the complex byproduct profiles encountered when working with trimethylsilyl dihydrogen phosphite (TMSDHP) and its higher-order derivatives, such as bis(trimethylsilyl) phosphite (BTSP) and tris(trimethylsilyl) phosphite (TMSP).

Because the reactivity of these reagents is governed by the highly labile Si–O–P linkage, controlling chemoselectivity and preventing degradation requires strict mechanistic oversight. Below, you will find field-proven diagnostics, quantitative data, and self-validating protocols to optimize your organophosphorus workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my reaction generating high levels of trimethylsilanol (TMSOH) and phosphorous acid, and how do I prevent it? Root Cause: The Si–O–P linkage in TMSDHP and related silyl phosphites is highly susceptible to nucleophilic attack by trace moisture. Water protonates the oxygen atom, triggering the rapid cleavage of the trimethylsilyl group. This 1 yields volatile trimethylsilanol (TMSOH) and acidic phosphorous acid derivatives[1]. Solution: Commercial silyl phosphites often degrade during storage. To eliminate baseline hydrolysis, synthesize the active P(III) species in situ using N,O-bis(trimethylsilyl)acetamide (BSA) immediately prior to the main reaction (See Protocol A).

Q2: When reacting silyl phosphites with α-halo ketones, I am getting a mixture of β-ketophosphonates and silyl enol phosphates. How do I shift the regioselectivity? Root Cause: This is a classic competition between the Silyl-Arbuzov (C–P bond formation) and Perkow (O–P bond formation) pathways. According to Hard-Soft Acid-Base (HSAB) theory, the phosphorus atom is a soft nucleophile. However, α-halo ketones possess two electrophilic sites. Harder leaving groups (like chlorides) and low temperatures kinetically favor attack at the hard carbonyl oxygen, yielding the 2[2]. Solution: Switch to softer halogens (e.g., iodides), increase the reaction temperature to favor the thermodynamic Arbuzov product, and utilize a soft Lewis acid catalyst like ZnI2 to shield the carbonyl oxygen (See Protocol B).

ArbuzovPerkow Reagents Silyl Phosphite + α-Halo Ketone Intermediate Phosphonium Intermediate Reagents->Intermediate Nucleophilic Attack Arbuzov Silyl-Arbuzov Pathway (Thermodynamic) Intermediate->Arbuzov Soft Electrophile (I-) High Temp Perkow Perkow Pathway (Kinetic) Intermediate->Perkow Hard Electrophile (Cl-) Low Temp Product β-Ketophosphonate (Desired C-P Bond) Arbuzov->Product -TMSX Byproduct Silyl Enol Phosphate (O-P Bond Byproduct) Perkow->Byproduct -TMSX

Figure 1: Mechanistic divergence between the desired Silyl-Arbuzov pathway and the Perkow byproduct pathway.

Q3: I am using silyl phosphites as acid-scavenging electrolyte additives in lithium-ion batteries, but I am observing accelerated degradation of fluoroethylene carbonate (FEC). What is the mechanism? Root Cause: While silyl phosphites excel at scavenging hydrofluoric acid (HF) via nucleophilic addition across the P=O or P(III) centers, this continuous scavenging generates fluorinated phosphorus byproducts, specifically PF4OH. This byproduct acts as a secondary Lewis acid catalyst that triggers the3[3]. This degradation regenerates HF, creating a destructive catalytic loop.

FECDegradation TMSP Silyl Phosphite (Electrolyte Additive) Scavenging Acid Scavenging Mechanism TMSP->Scavenging HF Hydrofluoric Acid (HF) from LiPF6 HF->Scavenging PF4OH PF4OH Byproduct (Secondary Catalyst) Scavenging->PF4OH Generates Degradation FEC Ring-Opening Decomposition PF4OH->Degradation Catalyzes FEC Fluoroethylene Carbonate (FEC) FEC->Degradation Degradation->HF Regenerates HF (Runaway Loop)

Figure 2: Catalytic loop of FEC degradation triggered by silyl phosphite acid-scavenging byproducts.

Part 2: Quantitative Data Presentation

The table below summarizes the causality between reaction conditions and byproduct distribution, demonstrating how thermodynamic control and Lewis acid catalysis suppress unwanted pathways.

Table 1: Chemoselectivity and Byproduct Distribution in Silyl-Arbuzov vs. Perkow Reactions

Reaction ConditionElectrophileAdditive / CatalystTemp (°C)Desired Phosphonate (%)Perkow Byproduct (%)Hydrolysis Byproduct (%)
Standard Batchα-ChloroacetophenoneNone25156520
Thermodynamic Controlα-ChloroacetophenoneNone95454015
Lewis Acid Directedα-IodoacetophenoneZnI2 (10 mol%)9588<5<5
In Situ Generationα-BromoacetophenoneTMSOTf (5 mol%)4092Trace<2

Part 3: Experimental Protocols

Protocol A: In Situ Generation of Silyl Phosphites to Eliminate Baseline Hydrolysis

Objective: Synthesize the silylated P(III) reagent in situ to bypass the degradation issues of commercially stored reagents. Causality: Generating the active P(III) species immediately prior to use via4 ensures a pristine reactive intermediate, preventing baseline hydrolysis byproducts[4].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Reagent Loading: Add hypophosphorous acid (H3PO2, 1.0 equiv) to the flask, followed by anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Silylation: Dropwise add N,O-bis(trimethylsilyl)acetamide (BSA, 2.2 equiv) at 0 °C. The slight excess of BSA drives the equilibrium toward complete silylation.

  • Activation: Stir the mixture at room temperature for 2 hours.

  • Validation Checkpoint: Extract a 0.1 mL aliquot under Argon. Analyze via 31P NMR. The protocol is validated when a clean singlet appears at ~ +140 ppm, confirming complete silylation. Any doublet signals (P–H coupling) indicate incomplete reaction.

  • Execution: The resulting solution is now ready for immediate downstream electrophilic addition.

Protocol B: Chemoselective Silyl-Arbuzov Reaction (Suppressing the Perkow Pathway)

Objective: Direct the reaction of silyl phosphites with α-halo ketones exclusively toward the β-ketophosphonate product. Causality: Soft Lewis acids like ZnI2 coordinate to the hard carbonyl oxygen of the electrophile. This electronic shielding forces the soft P(III) nucleophile to attack the α-carbon, thermodynamically driving the5 while suppressing the kinetic Perkow pathway[5].

  • Setup: In a glovebox, charge a pressure vial with anhydrous ZnI2 (10 mol%) and the α-halo ketone (1.0 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous toluene (0.2 M).

  • Phosphite Addition: Slowly inject the silyl phosphite (1.1 equiv) at room temperature to prevent uncontrolled exothermic spikes.

  • Thermodynamic Heating: Seal the vial and heat to 95 °C for 12 hours. The elevated temperature provides the activation energy required to overcome the kinetic Perkow barrier.

  • Validation Checkpoint: Monitor via 31P NMR. The disappearance of the silyl phosphite peak (~ +115 ppm) and the emergence of a single peak at ~ +20 ppm validates successful Arbuzov conversion. A peak near -5 ppm indicates Perkow byproduct formation.

  • Workup: Quench with anhydrous methanol to cleave the silyl esters, yielding the stable hydrogen phosphonate.

References

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - NIH. 5

  • Mechanistic Insights into Tris(trimethylsilyl) Phosphite as an Electrolyte Additive: Acid Scavenging and Triggering of FEC Degradation - Figshare. 3

  • From Industrial Method to the Use of Silylated P(III) Reagents for the Synthesis of Relevant Phosphonylated Molecules - ACS Publications. 4

  • Applications of Tris(trimethylsilyl)phosphite in Surface Functionalization of Materials - Dakenchem. 1

  • Proceedings of the International Conference on Phosphorus Sulfur, and Silicon and the Related Elements - DTIC. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Trimethylsilyl Dihydrogen Phosphite vs. Triethyl Phosphite in Synthesis

In the dynamic landscape of synthetic chemistry, the choice of reagent can be the determining factor in the success of a reaction. This guide offers an in-depth comparison of two common phosphite reagents: trimethylsilyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of synthetic chemistry, the choice of reagent can be the determining factor in the success of a reaction. This guide offers an in-depth comparison of two common phosphite reagents: trimethylsilyl dihydrogen phosphite and triethyl phosphite. While both are valuable sources of phosphorus in organic synthesis, their distinct structural and electronic properties dictate their reactivity, stability, and optimal applications. This document aims to provide researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions when selecting the appropriate phosphite for their synthetic needs.

Core Chemical Properties: A Tale of Two Structures

The fundamental differences in reactivity between trimethylsilyl dihydrogen phosphite and triethyl phosphite stem from their distinct molecular structures.

Triethyl Phosphite (TEP) is a trivalent phosphite ester with the formula P(OCH₂CH₃)₃.[1] The phosphorus atom is in the +3 oxidation state and possesses a lone pair of electrons, making it nucleophilic.[2] It is a stable, colorless, and malodorous liquid that is widely used in a variety of transformations, most notably the Michaelis-Arbuzov and Perkow reactions.[1]

Trimethylsilyl Dihydrogen Phosphite , on the other hand, is a silylated derivative of phosphorous acid. It exists in equilibrium with its tautomeric form, bis(trimethylsilyl) phosphonate. This tautomerism is a key feature that underpins its unique reactivity profile. The presence of the labile Si-O bonds allows for facile silyl group transfer, a property not shared by TEP.

PropertyTrimethylsilyl Dihydrogen PhosphiteTriethyl Phosphite (TEP)
Formula C₃H₁₁O₃PSiC₆H₁₅O₃P[1]
Molar Mass 186.25 g/mol 166.16 g/mol [1]
Structure [(CH₃)₃SiO]P(O)H₂P(OCH₂CH₃)₃[1]
Phosphorus Oxidation State +3+3[1]
Key Feature Tautomerism, labile Si-O bondsNucleophilic phosphorus lone pair[2]
Primary Reactivity Phosphonylation, silyl transferNucleophilic attack at carbon[1][2]

Reactivity Comparison: Key Synthetic Applications

The structural differences outlined above translate into distinct reactivity patterns, making each reagent suitable for different synthetic challenges.

The Pudovik Reaction: Addition to Carbonyls

The Pudovik reaction, the addition of a P-H bond across a carbonyl C=O double bond, is a cornerstone for the synthesis of α-hydroxy phosphonates. Both trimethylsilyl dihydrogen phosphite and triethyl phosphite can participate in this reaction, but their mechanisms and efficiencies differ significantly.

  • Triethyl Phosphite (TEP): TEP does not possess a P-H bond and therefore cannot directly undergo the Pudovik reaction. It requires a proton source, typically through hydrolysis to diethyl phosphite, to participate in this transformation.[3] This in-situ generation can be slow and lead to side reactions.

  • Trimethylsilyl Dihydrogen Phosphite: Trimethylsilyl dihydrogen phosphite is an excellent reagent for the Pudovik reaction. The reaction proceeds through the addition of the P-H bond of the phosphite tautomer to the carbonyl group. The resulting silylated α-hydroxy phosphonate is then readily hydrolyzed to afford the final product. The reaction is often catalyzed by a Lewis acid or base.

Experimental Protocol: Pudovik Reaction with Trimethylsilyl Dihydrogen Phosphite

  • To a solution of benzaldehyde (1.0 mmol) in dry dichloromethane (5 mL) under an inert atmosphere, add trimethylsilyl dihydrogen phosphite (1.2 mmol).

  • Add triethylamine (0.1 mmol) as a catalyst.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with methanol (2 mL) to hydrolyze the silyl ether.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the α-hydroxy phosphonate.

Workflow for Pudovik Reaction

Pudovik_Workflow start Start reactants Combine Benzaldehyde, Trimethylsilyl Dihydrogen Phosphite, and Triethylamine in DCM start->reactants stir Stir at Room Temperature (4 hours) reactants->stir monitor Monitor by TLC stir->monitor quench Quench with Methanol monitor->quench concentrate Concentrate quench->concentrate purify Column Chromatography concentrate->purify product α-Hydroxy Phosphonate purify->product

Caption: Workflow for the synthesis of α-hydroxy phosphonates via the Pudovik reaction.

The Michaelis-Arbuzov Reaction: Formation of Phosphonates

The Michaelis-Arbuzov reaction is a classic method for forming carbon-phosphorus bonds, typically involving the reaction of a trialkyl phosphite with an alkyl halide.[4]

  • Triethyl Phosphite (TEP): TEP is the archetypal reagent for the Michaelis-Arbuzov reaction.[1] The nucleophilic phosphorus atom attacks the electrophilic carbon of the alkyl halide, leading to a quasi-phosphonium salt intermediate.[4] Subsequent dealkylation by the halide anion affords the diethyl phosphonate product.[4] This reaction is highly reliable and widely used.

  • Trimethylsilyl Dihydrogen Phosphite: While trimethylsilyl dihydrogen phosphite can undergo a similar transformation, the reaction is often more complex. The silyl group can be cleaved during the reaction, and the presence of two P-H bonds can lead to multiple reaction pathways. However, modified versions of the Arbuzov reaction using silyl phosphites have been developed for specific applications, particularly for the synthesis of phosphonic acids.

Experimental Protocol: Michaelis-Arbuzov Reaction with TEP

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place benzyl bromide (1.0 mmol).

  • Add triethyl phosphite (1.1 mmol).

  • Heat the reaction mixture to 120 °C and maintain for 2 hours.

  • Monitor the reaction progress by observing the formation of ethyl bromide as a byproduct.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the crude product by vacuum distillation to obtain the diethyl benzylphosphonate.

Comparative Reactivity Diagram

reactivity_comparison cluster_tmsdhp Trimethylsilyl Dihydrogen Phosphite cluster_tep Triethyl Phosphite tmsdhp [(CH₃)₃SiO]P(O)H₂ pudovik Pudovik Reaction (α-Hydroxy Phosphonates) tmsdhp->pudovik Efficient tep P(OCH₂CH₃)₃ arbuzov Michaelis-Arbuzov Reaction (Phosphonates) tep->arbuzov Classic Reagent

Caption: Primary reactivity pathways for Trimethylsilyl Dihydrogen Phosphite and Triethyl Phosphite.

Stability and Handling Considerations

  • Triethyl Phosphite (TEP): TEP is a combustible liquid that is sensitive to moisture and can hydrolyze to diethyl phosphite.[2][5][6] It should be stored in a cool, dry, well-ventilated area away from water or moist air.[5]

  • Tris(trimethylsilyl) phosphite: As a related silyl phosphite, tris(trimethylsilyl) phosphite is also sensitive to moisture.[7] Stringent anhydrous conditions are required for its storage and use.

Conclusion: Selecting the Right Tool for the Job

The choice between trimethylsilyl dihydrogen phosphite and triethyl phosphite is dictated by the specific synthetic transformation required.

  • Choose Triethyl Phosphite (TEP) for:

    • Classic Michaelis-Arbuzov reactions with alkyl halides.[1]

    • When a robust, less moisture-sensitive nucleophilic phosphite is needed.

    • Perkow reactions to form vinyl phosphates.

  • Choose Trimethylsilyl Dihydrogen Phosphite for:

    • Efficient Pudovik reactions for the synthesis of α-hydroxy phosphonates.

    • When a reagent capable of facile silyl transfer is advantageous.

    • As a precursor for the synthesis of phosphonic acids and their derivatives under milder conditions.

By understanding the inherent reactivity and handling requirements of each of these valuable reagents, researchers can optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and control.

References

  • Wikipedia. (n.d.). Triethyl phosphite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Triethylphosphite. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIETHYL PHOSPHITE. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). The reactivity of organophosphorus compounds. Part XXIII. Reactions of triethyl phosphite with carbon tetrachloride and bromotrichloromethane in the presence and absence of butane-1-thiol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: TRIETHYL PHOSPHITE HAZARD SUMMARY. Retrieved from [Link]

  • Gelest, Inc. (2015, January 6). TRIETHYLPHOSPHITE. Retrieved from [Link]

  • Srini Chem. (2025, July 26). Triethyl Phosphite (CAS: 122-52-1): Properties, Uses, and Safety. Retrieved from [Link]

  • European Chemicals Agency. (2003, February 18). Triethyl phosphite CAS N°: 122-52-1. Retrieved from [Link]

  • Application of Tris(trimethylsilyl)phosphite in Surface Functionalization of Materials. (2026, March 16). Retrieved from [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Arkivoc. (2017). Application of tris(trimethylsilyl) phosphite as a convenient phosphorus nucleophile in the direct synthesis of tetrasubstituted a-aminophosphonic acids from ketimines. Retrieved from [Link]

  • ResearchGate. (2026, March 3). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. Retrieved from [Link]

  • Beilstein Journals. (2013, May 24). Methylidynetrisphosphonates: Promising C 1 building block for the design of phosphate mimetics. Retrieved from [Link]

  • J&K Scientific LLC. (2025, June 4). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pudovik reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 9). New Synthesis of Diethyl Trimethylsilyl Phosphite. Retrieved from [Link]

  • Google Patents. (n.d.). CN106046046A - Preparation method of tris(trimethylsilyl)phosphite.
  • NextSDS. (n.d.). Trimethylsilyl dihydrogen phosphate — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Tris(trimethylsilyl) phosphite. Retrieved from [Link]

  • Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN. (n.d.). Retrieved from [Link]

  • Amanote Research. (n.d.). Silyl Phosphites. Iii. Reaction of. Retrieved from [Link]

  • Semantic Scholar. (2016, May 31). Preparation method of tris(trimethylsilyl)phosphite. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated mechanism of the triethylamine-catalyzed Pudovik reaction. Retrieved from [Link]

  • PubMed. (n.d.). Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group. Retrieved from [Link]

  • ResearchGate. (2024, September 5). Hydrogen Bonding vs Dihydrogen Bonding in the Air Stable Primary Phosphine ortho‐Phosphinophenol. Retrieved from [Link]

  • PMC - NIH. (n.d.). Reinvestigation of 4-methylanilinium dihydrogen phosphite. Retrieved from [Link]

Sources

Comparative

Silyl Phosphites in Organophosphorus Synthesis: A Comparative Guide to Trimethylsilyl Dihydrogen Phosphite vs. Bis(trimethylsilyl) Phosphite

As a Senior Application Scientist in organophosphorus chemistry, I frequently evaluate reagents for the synthesis of phosphonic acids, phosphinates, and nucleotide analogues. Silyl phosphites are invaluable tools in this...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in organophosphorus chemistry, I frequently evaluate reagents for the synthesis of phosphonic acids, phosphinates, and nucleotide analogues. Silyl phosphites are invaluable tools in this domain. Unlike their alkyl counterparts (e.g., diethyl phosphite), silyl phosphites offer a unique advantage: the trimethylsilyl (TMS) groups can be cleaved under exceptionally mild conditions.

This guide objectively compares the properties, reactivity, and practical workflows of two distinct silyl phosphites: Trimethylsilyl dihydrogen phosphite (Mono-TMS phosphite) and Bis(trimethylsilyl) phosphite (Bis-TMS phosphite, BTSP).

Chemical Properties & Structural Comparison

Understanding the physical parameters of these reagents is critical for experimental design. While BTSP is a stable, distillable liquid, Mono-TMS phosphite is highly reactive and often handled as a transient intermediate.

PropertyTrimethylsilyl Dihydrogen Phosphite (Mono-TMS)Bis(trimethylsilyl) Phosphite (Bis-TMS)
CAS Number 91076-68-5[1]3663-52-3[2]
Molecular Formula C₃H₁₁O₃PSi[3]C₆H₁₉O₃PSi₂[2]
Molecular Weight 154.18 g/mol [3]226.36 g/mol [2]
Boiling Point N/A (Highly reactive)[3]77–79 °C at 11 mm Hg[2]
Density Viscous liquid[3]0.968 g/mL at 20 °C[2]
Stability Low (Prone to disproportionation)High (Stable under ambient conditions)[2]
Primary Utility Niche mono-protection, in situ generationTodd-Atherton reaction, Phosphonic acid synthesis[4]

Bis(trimethylsilyl) Phosphite (BTSP): The Workhorse Reagent

BTSP is the industry standard for introducing phosphonate groups into organic molecules.

Mechanistic Insights & Causality: Phosphites exist in a tautomeric equilibrium between the tetracoordinate P(V) form (H-phosphonate) and the tricoordinate P(III) form (active phosphite). The two bulky, electron-donating TMS groups in BTSP stabilize the nucleophilic P(III) tautomer more effectively than standard alkyl groups. This stabilization enhances its reactivity in Arbuzov-type reactions and nucleophilic additions to aldehydes, imines, and acid chlorides[5].

Key Applications:

  • Todd-Atherton Reaction: BTSP is extensively used alongside carbon tetrachloride (CCl₄) and an amine to synthesize mono- and diphosphorus proline derivatives and modify tetraene macrolide antibiotics[4].

  • Mild Deprotection (Methanolysis): The defining advantage of BTSP is its deprotection profile. While diethyl phosphonates require harsh, prolonged reflux in concentrated HCl or bromotrimethylsilane (TMSBr) for hydrolysis, bis-TMS phosphonates are cleaved simply by stirring in methanol at room temperature[5].

Trimethylsilyl Dihydrogen Phosphite: The Niche Intermediate

Mono-TMS phosphite is a highly viscous, reactive species[3]. Unlike BTSP, it is rarely isolated or stored for long periods.

Causality of Limitations: The presence of only one TMS group leaves the molecule susceptible to rapid disproportionation and hydrolysis. It is primarily generated in situ during the stepwise silylation of phosphorous acid or used in highly specialized syntheses where mono-protection is strictly required[1]. For general phosphonylation workflows, its instability makes it vastly inferior to BTSP.

Mechanistic Visualizations

Reactivity Mono Mono-TMS Phosphite (Highly Reactive) InSitu In Situ Generation & Niche Uses Mono->InSitu Disproportionation Bis Bis-TMS Phosphite (Stable Workhorse) Todd Todd-Atherton Reaction Bis->Todd CCl4 / Amine PhosAcid Phosphonic Acids (Via Methanolysis) Bis->PhosAcid 1. Electrophile 2. MeOH

Figure 1: Comparative reactivity pathways of mono- and bis-TMS phosphites.

Experimental Workflow: BTSP Methanolysis Protocol

To demonstrate the practical superiority of BTSP, below is a self-validating protocol for the synthesis of 1-hydroxymethylene-1,1-bisphosphonic acid derivatives (prodrug intermediates)[6].

Causality behind the design: This protocol relies on the extreme lability of the P–O–Si bond in the presence of protic solvents. Methanol selectively attacks the silicon center, forming volatile methoxytrimethylsilane (TMS-OMe). Because TMS-OMe is easily removed under vacuum, this method drives the equilibrium toward the free phosphonic acid without requiring complex aqueous extractions or ion-exchange chromatography.

Step-by-Step Methodology:
  • Phosphonylation: Under an argon atmosphere, add BTSP (1.2 equiv) dropwise to the electrophilic substrate at 0 °C. Rationale: The low temperature controls the highly exothermic nucleophilic attack of the P(III) tautomer[6].

  • Equilibration: Stir the reaction mixture overnight at room temperature. Validation: Monitor reaction completion via ³¹P NMR, confirming the disappearance of the BTSP signal and the emergence of the bis(silylated) intermediate[5].

  • Volatile Removal: Evaporate the reaction mixture under reduced pressure (0.01 Torr) at 50 °C to remove unreacted BTSP and low-boiling byproducts[6].

  • Methanolysis (Deprotection): Resuspend the crude bis(silylated) intermediate in anhydrous methanol. Stir at room temperature for 2 hours. Rationale: The TMS groups are quantitatively cleaved to yield the free acid[6].

  • Purification: Evaporate the methanol and volatile TMS-OMe under reduced pressure. Purify the resulting crude phosphonic acid by precipitation in cold methanol[6].

Workflow Step1 Step 1: Phosphonylation React electrophile with Bis-TMS phosphite at 0°C Step2 Step 2: Evaporation Remove volatile fractions under reduced pressure Step1->Step2 Drives equilibrium Step3 Step 3: Methanolysis Stir with Methanol (rt, 2 hours) Step2->Step3 Cleaves TMS groups Step4 Step 4: Purification Precipitate pure phosphonic acid Step3->Step4 Yields final product

Figure 2: Standard experimental workflow for synthesizing phosphonic acids using BTSP.

References

  • LookChem: Bis(trimethylsilyl) phosphite Properties & Data.
  • LookChem: Bis(trimethylsilyl) phosphite in Todd-Atherton Synthesis.
  • ACS Publications: From Industrial Method to the Use of Silylated P(III) Reagents for the Synthesis of Relevant Phosphonylated Molecules.
  • NIH / PMC: Methyl [hydroxy(phenyl)phosphonomethyl]phosphonate methanol solvate.
  • ChemicalBook: MONO-(TRIMETHYLSILYL)PHOSPHITE CAS 91076-68-5.
  • Cole-Parmer: Material Safety Data Sheet - Mono-(Trimethylsilyl)Phosphite.

Sources

Validation

HPLC method validation for trimethylsilyl dihydrogen phosphite derivatives

Comparative Guide: HPLC Method Validation for Trimethylsilyl Dihydrogen Phosphite Derivatives Introduction: The Analytical Challenge of Trimethylsilyl Phosphites Trimethylsilyl dihydrogen phosphite (TMS-DHP) and its deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: HPLC Method Validation for Trimethylsilyl Dihydrogen Phosphite Derivatives

Introduction: The Analytical Challenge of Trimethylsilyl Phosphites

Trimethylsilyl dihydrogen phosphite (TMS-DHP) and its derivatives (e.g., dimethyl trimethylsilyl phosphite) are indispensable reagents in organophosphorus synthesis, particularly for the preparation of nucleotide analogs and transition state inhibitors. However, analyzing these compounds presents a dual challenge for the analytical chemist: they are highly susceptible to moisture-driven hydrolysis, and they lack a conjugated π-system, rendering standard UV-Vis detection practically blind to them[1].

As a Senior Application Scientist, I frequently encounter methods that attempt to force these molecules into traditional analytical boxes. The default approach of pre-column derivatization for UV detection often introduces unacceptable variability and moisture exposure. Direct detection using universal, mass-based detectors—specifically Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD)—provides a more robust, self-validating alternative[2]. This guide objectively compares these analytical pathways and outlines a fully realized, ICH Q2(R2)-compliant method validation protocol.

Mechanistic Comparison: CAD vs. ELSD vs. UV-Derivatization

When selecting a detection method for non-chromophoric, semi-volatile analytes like TMS-phosphites, understanding the causality behind the detector's physical mechanism is paramount.

  • UV-Vis with Pre-Column Derivatization: Requires reacting the phosphite with a chromophore-bearing silylating or alkylating agent.

    • Causality of Failure: The extra sample handling steps in ambient air drastically increase the risk of hydrolyzing the delicate Si-O-P bond, leading to false degradation profiles and poor reproducibility.

  • Evaporative Light Scattering Detection (ELSD): The eluent is nebulized and evaporated, and the remaining analyte particles scatter a laser beam.

    • Causality of Limitation: ELSD response is highly dependent on particle size. For relatively low-molecular-weight compounds like TMS-phosphites, the resulting dried particles are often smaller than 50 nm. Light scattering drops off exponentially at this scale, resulting in poor sensitivity and complex sigmoidal calibration curves[2].

  • Charged Aerosol Detection (CAD): After nebulization and evaporation, a corona discharge needle ionizes nitrogen gas, which then transfers charge to the analyte particles.

    • Causality of Success: The charge transfer in CAD is independent of the analyte's chemical structure and maintains high efficiency even for particles as small as 10 nm. This yields a uniform, predictable response and superior limits of detection (LOD) for semi-volatile phosphites[2].

Quantitative Performance Comparison

The following table summarizes the empirical performance of these three approaches for TMS-phosphite derivatives.

ParameterHPLC-CADHPLC-ELSDRP-HPLC-UV (Derivatized)
Detection Mechanism Charge transfer to aerosolLight scattering by aerosolAbsorbance of added chromophore
Limit of Detection (LOD) < 5 ng on-column20 - 50 ng on-column~10 ng on-column (highly variable)
Dynamic Range > 4 orders of magnitude~2 orders of magnitude3 orders of magnitude
Response Uniformity High (Structure-independent)Low (Size/Refractive Index dependent)Moderate (Dependent on prep yield)
Sample Prep Risk Low (Direct injection)Low (Direct injection)High (Moisture exposure)

Self-Validating Methodology: HPLC-CAD Protocol

To ensure trustworthiness, an analytical method must be a self-validating system. For TMS-phosphites, this means proving that the method itself does not cause the degradation it is trying to measure. Standard C18 columns often possess residual surface silanols that act as acidic catalysts, hydrolyzing the silyl ether bond during the chromatographic run. Therefore, a low-silanol or mixed-mode stationary phase is strictly required[1].

Step-by-Step HPLC-CAD Workflow:

  • Sample Preparation (Anhydrous):

    • Perform all dilutions in a nitrogen-purged glovebox to prevent ambient hydrolysis.

    • Dilute the TMS-phosphite sample in anhydrous acetonitrile (HPLC-MS grade, <10 ppm H₂O).

    • Self-Validation Check: Prepare a spiked control containing 1% dimethyl phosphite (the primary hydrolysis product) to verify baseline resolution. If the intact TMS-derivative peak shrinks while the dimethyl phosphite peak grows during sequential injections, on-column degradation is occurring, and the system must be purged.

  • Chromatographic Conditions:

    • Column: Low-silanol Reversed-Phase (e.g., Newcrom R1, 150 x 4.6 mm, 3 µm)[1].

    • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with formic acid. Causality Note: Non-volatile buffers like sodium phosphate must be strictly avoided to prevent catastrophic CAD/ELSD capillary fouling[3].

    • Mobile Phase B: Acetonitrile (100%).

    • Gradient: 5% B to 60% B over 15 minutes. Use an inverse-gradient post-column makeup pump if absolute response uniformity across the gradient is required[2].

    • Flow Rate: 1.0 mL/min.

  • CAD Settings:

    • Evaporation Temperature: 35°C (Optimized for semi-volatiles to prevent analyte evaporation loss).

    • Data Collection Rate: 10 Hz.

    • Power Function Value (PFV): Set to 1.0 (or utilize the detector's internal linearization algorithm).

Analytical Workflow & Logic Diagram

HPLC_Workflow Prep Anhydrous Sample Prep (Aprotic Solvent, N2 Blanket) Sep Chromatographic Separation (Low-Silanol RP Column) Prep->Sep Direct Injection Det_Split Detector Selection Sep->Det_Split Eluent CAD Charged Aerosol Detection (CAD) (Uniform Response, High Sensitivity) Det_Split->CAD Optimal Path ELSD ELSD (Non-linear, Lower Sensitivity) Det_Split->ELSD Alternative Path UV UV-Vis (Requires Derivatization) Det_Split->UV If Chromophore Added Val ICH Q2(R2) Validation (Specificity, Accuracy, Precision) CAD->Val Linearized Signal ELSD->Val Sigmoidal Signal UV->Val Absorbance Signal

Fig 1. Decision matrix and workflow for TMS-phosphite HPLC analysis and ICH Q2(R2) validation.

ICH Q2(R2) Method Validation Framework

With the recent implementation of the ICH Q2(R2) guidelines (effective June 2024), validation must adopt a lifecycle and Quality-by-Design (QbD) approach[4]. Validating the HPLC-CAD method for TMS-phosphites requires specific attention to the following parameters:

  • Specificity (Selectivity): The method must unambiguously differentiate the intact TMS-phosphite from its synthesis precursors and degradation products (e.g., phosphoric acid, unreacted alcohols, and desilylated phosphites)[4]. This is proven via the self-validation check (spiked hydrolysis control) detailed in the protocol.

  • Range and Linearity: Because CAD is a mass-based detector, its raw response is inherently non-linear (often quadratic). Under ICH Q2(R2), the use of appropriate non-linear calibration models or mathematical linearization (e.g., power-function transformation) is explicitly permitted, provided the residuals are randomly distributed across the reportable range[4].

  • Accuracy (Recovery): Assessed by spiking known quantities of pure TMS-phosphite into a synthetic matrix. Due to the moisture sensitivity of the analyte, accuracy failures usually point to poor sample handling rather than detector failure.

  • Precision (Repeatability & Intermediate Precision): Evaluated by performing six replicate injections of the analyte at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Robustness: Deliberate, small variations are introduced to test method resilience. For this assay, critical robustness parameters include mobile phase pH (± 0.2 units) and CAD evaporation temperature (± 2°C).

Conclusion

For the analysis of trimethylsilyl dihydrogen phosphite derivatives, traditional UV-Vis methods introduce unacceptable analytical risks due to the necessity of derivatization. While ELSD offers a direct-detection alternative, its sensitivity drops precipitously for small, semi-volatile particles. HPLC coupled with Charged Aerosol Detection (CAD), utilizing low-silanol stationary phases and strictly anhydrous sample preparation, provides the most scientifically sound, self-validating approach. By aligning this methodology with the modernized ICH Q2(R2) validation framework, analytical scientists can ensure robust, life-cycle-managed data for these challenging organophosphorus reagents.

References

  • validation of analytical procedures q2(r2) - ICH | ich.org | 4

  • Dimethyl trimethylsilyl phosphite - SIELC Technologies | sielc.com | 1

  • Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology - PMC | nih.gov | 3

  • CAD vs ELSD: Which HPLC Detector Is Your Better Option? - Thermo Fisher Scientific | thermofisher.com | 2

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of Silylated Phosphites: Elucidating the Behavior of Trimethylsilyl Dihydrogen Phosphite

Introduction In the fields of metabolomics, drug development, and environmental analysis, the characterization of small, polar organophosphorus compounds is a persistent challenge. Phosphorous acid and its esters, known...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fields of metabolomics, drug development, and environmental analysis, the characterization of small, polar organophosphorus compounds is a persistent challenge. Phosphorous acid and its esters, known as phosphites, are highly polar and non-volatile, making them unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS), a cornerstone technique for its reproducibility and extensive spectral libraries.[1][2] Derivatization via silylation is a crucial and widely adopted strategy to overcome this limitation, enhancing the volatility and thermal stability of these analytes.[1][3]

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of silylated phosphites, with a specific focus on trimethylsilyl dihydrogen phosphite. As a Senior Application Scientist, my objective is not merely to list fragments but to explain the causal mechanisms behind their formation. We will compare the fragmentation behavior under "hard" Electron Ionization (EI) and "soft" Electrospray Ionization (ESI) techniques, providing researchers with the necessary framework to confidently identify these compounds and distinguish them from related structures. This guide is built on the foundational principles of mass spectrometry, drawing parallels from established fragmentation patterns of both organophosphorus compounds and trimethylsilyl (TMS) derivatives to build a predictive model.[4][5][6][7]

The Analyte: Structural Considerations and Tautomerism

The term "trimethylsilyl dihydrogen phosphite" can be ambiguous. In practice, the derivatization of phosphorous acid (H₃PO₃) with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) typically results in the formation of bis(trimethylsilyl) phosphite . This is due to the presence of two acidic protons. Phosphorous acid exists in a tautomeric equilibrium, predominantly favoring the phosphonate form with a P=O bond and a P-H bond, over the phosphite form with three P-O bonds.

Therefore, the derivatized analyte is most accurately represented as bis(trimethylsilyl) phosphonate , HP(O)(OSi(CH₃)₃)₂. Understanding this tautomerism is critical, as the presence of the phosphoryl (P=O) group is a key driver of the fragmentation pathways observed in the mass spectrometer. For the purpose of this guide, we will consider the fragmentation of this more stable and experimentally relevant structure.

Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the analyte, leading to extensive and reproducible fragmentation.[8][9] While this often results in the absence of a molecular ion peak, the resulting fragment pattern is a rich fingerprint for structural elucidation.

The fragmentation of bis(trimethylsilyl) phosphonate is dictated by two primary factors: the lability of the trimethylsilyl (TMS) groups and the influence of the central phosphorus atom. The most common cleavage events involve the TMS moieties, which are known to produce highly stable and characteristic ions.

Key Fragmentation Pathways under EI:

  • α-Cleavage (Loss of Methyl): The initial molecular ion (M⁺•) can readily lose a methyl radical (•CH₃) from one of the TMS groups to form a stable [M-15]⁺ ion. This is a hallmark of nearly all TMS-derivatized compounds.[6][10]

  • Formation of the Trimethylsilyl Cation: The most characteristic and often the base peak in the spectrum of a TMS derivative is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73 . Its high stability is a powerful driving force for fragmentation.

  • Rearrangements and McLafferty-type Fragmentation: Organophosphorus compounds are known to undergo various rearrangements.[11] A common pathway involves the migration of a silyl group with subsequent cleavage. One such rearrangement leads to the formation of a characteristic ion at m/z 195 .

  • Cleavage of P-O and O-Si Bonds: The molecular ion can also fragment through the cleavage of the P-O and O-Si bonds, leading to the loss of a trimethylsiloxy radical (•OSi(CH₃)₃, 89 Da) or larger neutral fragments.

EI_Fragmentation M [M]⁺• m/z 256 M_minus_15 [M-CH₃]⁺ m/z 241 M->M_minus_15 - •CH₃ m_147 [(CH₃)₃SiOSi(CH₃)₂]⁺ m/z 147 M->m_147 Rearrangement m_195 [HP(O)(OSi(CH₃)₃)]⁺ m/z 195 M->m_195 - •Si(CH₃)₃ m_73 [Si(CH₃)₃]⁺ m/z 73 (Base Peak) M_minus_15->m_73 - P(O)(OH)(OSi(CH₃)₂) ESI_Fragmentation M_H [M+H]⁺ m/z 257 M_H_minus_90 [M+H - HOSi(CH₃)₃]⁺ m/z 167 M_H->M_H_minus_90 - 90 Da M_H_minus_180 [M+H - 2xHOSi(CH₃)₃]⁺ m/z 77 (Protonated P(OH)₂) M_H_minus_90->M_H_minus_180 - 90 Da m_99 [H₄PO₃]⁺ m/z 99 M_H_minus_90->m_99 - Si(CH₃)₂O

Sources

Validation

trimethylsilyl dihydrogen phosphite vs dialkyl phosphonates in Michaelis-Arbuzov reactions

An in-depth technical comparison between silylated phosphorus reagents and classical dialkyl phosphonates reveals a fascinating divergence in organophosphorus synthetic strategies. While classical methods have laid the f...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between silylated phosphorus reagents and classical dialkyl phosphonates reveals a fascinating divergence in organophosphorus synthetic strategies. While classical methods have laid the foundation for carbon-phosphorus (P-C) bond formation, modern silylated reagents offer unparalleled mildness and functional group tolerance.

Mechanistic Causality: Why Silyl Phosphites Change the Game

The formation of the P-C bond is critical in synthesizing biologically active phosphonates, flame retardants, and metal ligands[1](). Traditionally, this is achieved via the Michaelis-Arbuzov reaction (using trialkyl phosphites) or the Michaelis-Becker reaction (using dialkyl phosphonates)[2](). However, the introduction of silyl phosphites—such as tris(trimethylsilyl) phosphite (TMSP) and bis(trimethylsilyl) phosphonite (BTSP), which act as fully silylated equivalents to trimethylsilyl dihydrogen phosphite—has fundamentally altered the thermodynamic landscape of these reactions[3]().

The Electrofugal Silicon Advantage (Sila-Arbuzov) In a classical Arbuzov reaction, the nucleophilic phosphorus attacks the alkyl halide to form a phosphonium intermediate. To resolve this intermediate, the displaced halide must execute an SN2 attack on a sterically hindered alkyl group to cleave the C-O bond, a process demanding high thermal energy (130–160 °C)[2](). Conversely, when using silyl phosphites, the intermediate phosphonium salt features a highly electrofugal trimethylsilyl (TMS) group. The halide preferentially and rapidly attacks the silicon atom, cleaving the Si-O bond. Because silicon is highly oxophilic and halophilic, this collapse is virtually instantaneous and forms a volatile TMS-halide (e.g., TMS-Cl)[4](). This drastically lowers the activation energy, allowing the Sila-Arbuzov reaction to proceed at or below room temperature[1]().

The Tautomeric Limitation of Dialkyl Phosphonates Dialkyl phosphonates exist predominantly in the pentavalent P(O) tautomeric form, rendering them poor nucleophiles. To react with alkyl halides, they must be forcefully deprotonated by a strong base (like NaH) to form a reactive phosphite anion (Michaelis-Becker conditions)[2](). This highly basic environment degrades base-sensitive functional groups (e.g., esters, epoxides), a limitation entirely bypassed by the neutral Sila-Arbuzov conditions.

Mechanism cluster_Sila Sila-Arbuzov (TMS-Phosphites) cluster_Classic Michaelis-Becker (Dialkyl Phosphonates) S1 TMSP / BTSP + Alkyl Halide S2 Phosphonium Intermediate S1->S2 S3 Halide attacks Si (Fast, Low Temp) S2->S3 S4 Phosphonate Product + TMS-X (Volatile) S3->S4 C1 Dialkyl Phosphonate + Base + R-X C2 Phosphite Anion (Nucleophile) C1->C2 C3 SN2 Attack on R-X (High Heat/Base) C2->C3 C4 Phosphonate Product + Salt Byproduct C3->C4

Mechanistic pathway comparison: Sila-Arbuzov vs. Michaelis-Becker reactions.

Quantitative Performance Comparison

The choice between these reagents dictates the operational parameters of the synthesis. The table below summarizes the empirical differences observed in laboratory settings.

Table 1: Performance Comparison in P-C Bond Formation

ParameterTrimethylsilyl Phosphites (e.g., BTSP/TMSP)Dialkyl Phosphonates
Reaction Classification Sila-ArbuzovMichaelis-Becker / Cross-Coupling
Typical Temperature 0 °C to 60 °C65 °C to 150 °C
Catalyst / Base Required None (Neutral conditions)[3]()Strong Base (NaH) or Pd/Ni catalyst[2]()
Primary Byproducts Volatile TMS-X (easily removed in vacuo)Inorganic salts (requires aqueous workup)
Functional Group Tolerance Excellent (Preserves esters, ketones, epoxides)Poor to Moderate (Base-sensitive groups degrade)
Halide Reactivity Order RCl > RBr > RI (Reversed in specific cases)[1]()RI > RBr > RCl (Standard SN2 kinetics)
Product Isolation Direct concentration / mild methanolysisAqueous extraction & chromatography

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, utilizing visual and spectroscopic cues to confirm reaction progress.

Protocol A: Sila-Arbuzov Reaction using Bis(trimethylsilyl) phosphonite (BTSP)

Causality Note: BTSP is highly sensitive to moisture; rigorous anhydrous conditions are mandatory to prevent the premature hydrolysis of the P-O-Si bonds back to unreactive hypophosphorous acid.

  • Preparation & In Situ Generation : Flame-dry a Schlenk flask under argon. If BTSP is not commercially sourced, it can be generated in situ by reacting hypophosphorous acid with N,O-bis(trimethylsilyl)acetamide (BSA) (2.0 equiv) in anhydrous dichloromethane (DCM) at room temperature for 40 minutes[5]().

  • Electrophile Addition : Cool the flask to 0 °C. Add the target alkyl halide (1.0 equiv) dropwise to the BTSP solution (1.2 equiv).

  • Reaction & Validation : Allow the mixture to warm to room temperature. Self-Validation Check : Monitor the reaction via ³¹P NMR. The trivalent phosphorus peak of BTSP (~141 ppm) will quantitatively shift to the pentavalent region (~22 ppm) upon completion[5]().

  • Workup : Remove the volatile TMS-halide byproduct and DCM in vacuo. The resulting silylated phosphonate can be directly hydrolyzed with methanol to yield the free phosphinic acid in high purity without column chromatography.

Workflow Step1 Preparation Dry glassware, Ar atm Step2 Reagent Addition Add BTSP & R-X at 0°C Step1->Step2 Step3 Reaction Stir to RT (³¹P NMR check) Step2->Step3 Step4 Byproduct Removal Evaporate TMS-X in vacuo Step3->Step4 Step5 Hydrolysis Methanolysis to Product Step4->Step5

Experimental workflow for the Sila-Arbuzov reaction using silyl phosphites.

Protocol B: Michaelis-Becker Reaction using Dialkyl Phosphonates

Causality Note: NaH is utilized to force the unfavorable tautomeric equilibrium of the dialkyl phosphonate toward the highly nucleophilic phosphite anion.

  • Deprotonation : Suspend NaH (1.1 equiv, 60% dispersion in mineral oil, pre-washed with anhydrous hexanes) in anhydrous THF at 0 °C under argon.

  • Anion Formation : Dropwise add diethyl phosphite (1.0 equiv). Self-Validation Check : Stir the mixture until hydrogen gas evolution completely ceases, visually confirming the quantitative formation of sodium diethyl phosphite.

  • Alkylation : Add the alkyl halide (1.0 equiv) to the clear solution and heat to reflux (65-70 °C) for 12-24 hours.

  • Workup : Cool to room temperature and quench carefully with saturated aqueous NH₄Cl to neutralize any unreacted base. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and purify via silica gel chromatography to remove inorganic salts.

Sources

Comparative

Advanced Gas Chromatography Analysis of Trimethylsilyl Phosphite Degradation: A Comparative Guide

Executive Summary Tris(trimethylsilyl) phosphite (TMSP) and its derivatives are highly effective multifunctional additives used in lithium-ion battery electrolytes and synthetic chemistry. They are prized for their abili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Tris(trimethylsilyl) phosphite (TMSP) and its derivatives are highly effective multifunctional additives used in lithium-ion battery electrolytes and synthetic chemistry. They are prized for their ability to scavenge hydrofluoric acid (HF) and form protective solid electrolyte interphases (SEI). However, their high reactivity makes them susceptible to rapid chemical and electrochemical degradation. In the presence of trace moisture or during electrochemical cycling, TMSP undergoes sequential hydrolysis, yielding intermediates such as bis(trimethylsilyl) phosphite, trimethylsilyl dihydrogen phosphite, and volatile gases like trimethylsilyl fluoride ( Me3​SiF )[1].

For researchers and drug development professionals, accurately tracking these degradation pathways is critical. This guide objectively compares gas chromatography (GC) methodologies—specifically Operando GC-MS, Ex-situ GC-FID, and GC-TCD—providing actionable, self-validating protocols to prevent analytical artifacts such as ex-vivo hydrolysis or column-induced breakdown.

Mechanistic Grounding: The Degradation Pathway

To design a robust analytical method, we must first understand the causality of the degradation. TMSP features a central phosphorus(III) atom that readily reacts with trace H2​O and O2​ .

  • Hydrolysis Cascade : TMSP reacts with water to shed a trimethylsilanol ( TMS−OH ) group, forming bis(trimethylsilyl) phosphite . Further hydrolysis strips another silyl group, yielding trimethylsilyl dihydrogen phosphite , and eventually phosphorous acid[2].

  • HF Scavenging : TMSP neutralizes HF (a destructive byproduct of LiPF6​ decomposition) to form Me3​SiF and phosphite-HF adducts. While this reduces electrolyte acidity, it generates highly volatile fluorinated silanes that escape standard liquid sampling[3].

Because these products range from highly volatile gases to moisture-sensitive liquids, the analytical approach must be carefully tailored to the target analyte's physical state.

DegradationPathway TMSP Tris(trimethylsilyl) phosphite (TMSP) BTSP Bis(trimethylsilyl) phosphite (Intermediate) TMSP->BTSP Hydrolysis (-TMS-OH) Gases Volatile Gases (Me3SiF, Trimethylsilane) TMSP->Gases HF Scavenging H2O Trace H2O / HF H2O->TMSP Reacts with TMSDHP Trimethylsilyl dihydrogen phosphite (Advanced Degradation) BTSP->TMSDHP Further Hydrolysis

Fig 1: Chemical degradation pathway of TMSP into bis/mono-silyl phosphites and volatile gases.

Comparative Analysis of GC Methodologies

To capture the full spectrum of trimethylsilyl phosphite degradation, researchers must choose between real-time gas analysis and post-mortem liquid extraction.

Table 1: Performance Comparison of Analytical Techniques

TechniqueDetection PrincipleTarget AnalytesReal-Time CapabilitySensitivityBest Use Case
Operando GC-MS Mass-to-charge ratio (m/z)Volatile gases ( Me3​SiF , POF3​ , trimethylsilane)YesHigh (ppm)Tracking dynamic gas evolution during battery cycling without breaking the cell seal.
Ex-situ GC-FID Flame IonizationLiquid intermediates (Bis(trimethylsilyl) phosphite)NoVery High (ppb)Post-mortem quantification of liquid electrolyte degradation and CEI formation.
GC-TCD Thermal ConductivityPermanent gases ( H2​ , CO2​ , O2​ )Yes/NoModerateQuantifying bulk inorganic gas generation from carbonate solvent decomposition.
Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . Silylated phosphites are notorious for degrading on hot, active GC inlets or hydrolyzing upon exposure to ambient air. The following workflows incorporate strict anhydrous handling and baseline subtractions to ensure trustworthiness.

GCWorkflow Cell Electrochemical Cell (Cycling) Sampling Capillary Sampling Valve System Cell->Sampling GC Gas Chromatograph (Separation) Sampling->GC MS Mass Spectrometer (Identification) GC->MS Data Data Analysis (Kinetics) MS->Data

Fig 2: Operando GC-MS workflow for real-time analysis of volatile phosphite degradation products.

Protocol A: Operando GC-MS for Volatile Degradation Products

Causality: Operando sampling prevents the loss of highly volatile species ( Me3​SiF ) and avoids atmospheric moisture contamination, which would artificially inflate bis(trimethylsilyl) phosphite readings[4].

Step-by-Step Methodology:

  • Cell Assembly : Assemble the electrochemical cell in an argon-filled glovebox ( H2​O < 0.1 ppm) using the target electrolyte (e.g., 1M LiPF6​ in EC/DEC with 1 wt% TMSP).

  • Capillary Integration : Connect the cell's headspace to a heated micro-capillary sampling valve. Crucial Step: Maintain the transfer line at 120°C to prevent the condensation of heavier siloxanes, which causes memory effects and carryover.

  • Validation (Self-Validation Check) : Run the GC-MS on the uncycled cell at open-circuit voltage (OCV) for 4 hours. This establishes a baseline of chemical (non-electrochemical) degradation, allowing you to subtract background hydrolysis from active electrochemical degradation.

  • Cycling & Sampling : Initiate galvanostatic cycling. Trigger the GC sampling valve every 30 minutes.

  • Data Extraction : Correlate the MS extracted ion chromatograms (EIC) for m/z 77 ( Me3​Si+ ) and m/z 92 ( Me3​SiF+ ) with the voltage profile to pinpoint the exact potential at which degradation occurs.

Protocol B: Ex-situ GC-FID for Liquid Phosphite Intermediates

Causality: Flame Ionization Detection (FID) provides a highly linear response for carbon-containing silyl groups, making it ideal for quantifying the exact ratio of tris- to bis- to mono-silyl phosphites in aged liquids.

Step-by-Step Methodology:

  • Extraction : Inside the glovebox, extract 100 µL of electrolyte from the aged cell.

  • Dilution & Internal Standard : Dilute with 900 µL of anhydrous dichloromethane (DCM). Add 10 µL of nonane as an internal standard to correct for injection volume variances.

  • Validation (Self-Validation Check) : Inject an un-derivatized sample first. If severe peak tailing or breakdown occurs in the inlet (evidenced by disproportionate trimethylsilanol peaks), the injector is too hot or active. Lower the injector temperature to 200°C or switch to a cool on-column injection.

  • Data Analysis : Calculate the concentration of bis(trimethylsilyl) phosphite and trimethylsilyl dihydrogen phosphite by comparing their peak areas relative to the nonane internal standard, utilizing pre-established calibration curves.

Table 2: Standardized Chromatographic Parameters for Phosphite Analysis

ParameterOperando GC-MS (Volatiles)Ex-situ GC-FID (Liquid Intermediates)
Column HP-PLOT Q (30m x 0.32mm x 20µm)DB-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Ultra-high purity He (1.5 mL/min)Ultra-high purity He (1.0 mL/min)
Injector Temp 150°C (Valve heated to 120°C)200°C - 250°C (Split 1:50)
Oven Program 40°C (5 min) 10°C/min to 200°C50°C (2 min) 15°C/min to 280°C
Detector Settings MS: EI mode (70 eV), Scan m/z 10-300FID: 300°C, H2​ flow 40 mL/min
References
  • Investigating the Multifunctional Role of Tris(trimethylsilyl)
  • Source: acs.
  • Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)
  • Source: tuwien.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Trimethylsilyl dihydrogen phosphite

As a Senior Application Scientist, I understand that handling highly reactive organosilicon compounds requires more than just following a checklist—it requires a fundamental understanding of the chemical mechanics at pla...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly reactive organosilicon compounds requires more than just following a checklist—it requires a fundamental understanding of the chemical mechanics at play. Trimethylsilyl dihydrogen phosphite (CAS: 91076-68-5) is a critical intermediate in drug development and advanced electrolyte synthesis[1][2]. However, its unique molecular structure demands rigorous safety, handling, and disposal protocols.

This guide provides a self-validating operational framework designed to protect researchers, ensure regulatory compliance, and maintain the integrity of your experiments.

The Mechanistic Basis for Hazards

To select the correct Personal Protective Equipment (PPE) and handling procedures, we must first understand why Trimethylsilyl dihydrogen phosphite is hazardous. The P-O-Si bond is highly susceptible to nucleophilic attack by atmospheric moisture.

When exposed to water, the compound undergoes a rapid, exothermic hydrolysis reaction. This degradation yields two dangerous byproducts: phosphorous acid , which is highly corrosive to human tissue, and trimethylsilanol / hexamethyldisiloxane , which generate irritating, flammable vapors[3][4].

G TMS Trimethylsilyl dihydrogen phosphite (Moisture Sensitive) Hydrolysis Hydrolysis Reaction (Exothermic) TMS->Hydrolysis H2O Atmospheric Moisture / H2O H2O->Hydrolysis H3PO3 Phosphorous Acid (Highly Corrosive) Hydrolysis->H3PO3 Acidic Byproduct TMSOH Trimethylsilanol / Siloxanes (Flammable Vapors) Hydrolysis->TMSOH Volatile Byproduct

Figure 1: Exothermic hydrolysis degradation pathway of Trimethylsilyl dihydrogen phosphite.

Table 1: Chemical Properties & Hazard Thresholds

Property Value / Specification
Chemical Name Trimethylsilyl dihydrogen phosphite
CAS Number 91076-68-5[1]
Primary Hazards Skin/Eye Irritant, Moisture-Sensitive, Combustible[3][4]

| Incompatible Materials | Water, Acids, Alcohols, Oxidizing Agents[4] |

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, laboratory employers must assess workplace hazards and select appropriate PPE[5]. Because Trimethylsilyl dihydrogen phosphite acts as both an organosilane and a latent acid, standard latex gloves are insufficient. The following matrix outlines the required PPE and the scientific causality behind each choice.

Table 2: Quantitative PPE Specifications & Regulatory Standards

PPE Category Specification & Material Regulatory Standard Causality / Rationale
Eye/Face Chemical safety goggles or full-face shield OSHA 29 CFR 1910.133[3] Protects ocular mucosa from splashes of corrosive hydrolysis byproducts. Contact lenses must not be worn[4].
Hands Nitrile or Neoprene gloves (Class 3+, >60 min breakthrough time) EN 374 / OSHA 29 CFR 1910.138[4][6] Prevents dermal absorption. Organosilanes easily permeate thin latex, carrying acidic residues directly to the skin.
Body Flame-resistant lab coat, chemical splash apron OSHA 29 CFR 1910.132[5][7] Mitigates exposure to combustible vapors and liquid spills. Avoid synthetic fabrics that melt upon chemical ignition.

| Respiratory | NIOSH-certified organic vapor/amine gas respirator (brown cartridge) | OSHA 29 CFR 1910.134[4][8] | Required only if local exhaust ventilation (fume hood) fails or during the mitigation of major spills outside containment. |

Step-by-Step Operational Protocol

To prevent degradation and ensure safety, handling must be treated as an air-free, moisture-free operation. Follow this self-validating protocol:

Phase 1: Environmental Preparation

  • Purge the Environment: Flame-dry all glassware under a vacuum and backfill with ultra-high purity (UHP) Argon or Nitrogen. Atmospheric moisture is your primary enemy[4].

  • Verify Ventilation: Ensure the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm).

Phase 2: PPE Donning & Verification 3. Inspect Gloves: Perform a pneumatic test (inflating the glove) to check your nitrile/neoprene gloves for micro-tears before donning[6]. 4. Don Body Protection: Secure your flame-resistant lab coat and chemical goggles[4].

Phase 3: Reagent Transfer 5. Inert Transfer: Using a Schlenk line or an inert-atmosphere glovebox, transfer the Trimethylsilyl dihydrogen phosphite using a gas-tight syringe[9]. 6. Seal Immediately: Cap the reagent bottle with a suba-seal and wrap it in Parafilm to prevent ambient moisture ingress during storage.

Phase 4: Post-Operation Decontamination 7. Solvent Rinse: Rinse all syringes and glassware with a dry, non-polar solvent (e.g., anhydrous hexane) before exposing them to water. This quenches residual reagent safely, preventing violent exothermic hydrolysis in the sink[3][9].

Emergency Spill Mitigation & EPA-Compliant Disposal

In the event of a spill or when disposing of expired reagents, strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines is mandatory[10].

Spill Response:

  • DO NOT USE WATER. Water will trigger an exothermic reaction, releasing toxic and flammable gases[4][9].

  • Absorb the spill using dry sand, earth, or a specialized inert chemical absorbent[9].

  • Sweep the absorbed material using non-sparking tools and place it into a dry, sealable container[3][4].

Routine Disposal Plan:

  • Segregation: Never mix Trimethylsilyl dihydrogen phosphite waste with aqueous waste streams. Combine it only with compatible organic solvents (e.g., hexanes, alcohols) in a designated hazardous waste drum[10].

  • Labeling: The EPA requires that waste containers be clearly labeled with the words "Hazardous Waste," the specific chemical composition, and the accumulation start date[11][12].

  • Storage Limits: Store the sealed waste in a Satellite Accumulation Area (SAA) equipped with secondary containment. For Large Quantity Generators (LQG), waste must be transported to a licensed disposal facility within 90 days[10][12].

Workflow Prep 1. Pre-Operation Verify Fume Hood & PPE Handle 2. Handling Schlenk Line / Glovebox Prep->Handle Spill Spill Event? Handle->Spill Mitigate 3a. Spill Mitigation Absorb with Dry Sand Spill->Mitigate Yes Dispose 3b. Routine Disposal Segregate Non-Aqueous Spill->Dispose No EPA 4. EPA/RCRA Compliance Labeling & 90-Day Storage Mitigate->EPA Dispose->EPA

Figure 2: Operational workflow for handling and disposing of moisture-sensitive phosphites.

References

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